molecular formula C15H16N4O4 B1195672 Caffeine benzoate CAS No. 5743-17-9

Caffeine benzoate

Cat. No.: B1195672
CAS No.: 5743-17-9
M. Wt: 316.31 g/mol
InChI Key: VXXKVQICUHMECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine Benzoate is a chemical complex formed from caffeine and sodium benzoate, which acts as a highly effective hydrotrope to significantly increase the aqueous solubility of caffeine. This makes it a valuable compound for formulating research solutions. In a research context, this compound has been utilized as a model system for investigating the mechanisms of hydrotropism, a process where certain chemicals enhance the solubility of poorly soluble compounds in water. Studies using NMR spectroscopy and neutron total scattering have revealed that the hydrotropic behavior involves π-stacking between caffeine and the benzoate anion, as well as Coulombic interactions with the sodium cation . Its primary research applications are in the fields of neuroscience and pharmacology. This compound Injection has historically been used in clinical research to treat respiratory depression associated with overdosage of CNS depressant drugs, though its benefit is considered transient and many authorities now recommend other supportive therapies . It has also been effectively used as an augmentation agent in electroconvulsive therapy (ECT) research to safely increase seizure duration . Furthermore, it has been studied for the symptomatic relief of post-dural puncture headache, with a suggested mechanism of action involving adenosine receptor blockade leading to cerebral vasoconstriction . The pharmacological actions of caffeine, the active component, are primarily mediated by the antagonism of adenosine receptors and the competitive inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels . This results in stimulation of the central nervous system, a positive inotropic effect on the myocardium, constriction of cerebral vasculature, and diuresis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

5743-17-9

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

benzoic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H10N4O2.C7H6O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6/h4H,1-3H3;1-5H,(H,8,9)

InChI Key

VXXKVQICUHMECR-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)O

Other CAS No.

5743-17-9

Related CAS

8000-95-1 (hydrochloride salt)

Synonyms

caffeine - sodium benzoate
caffeine benzoate
caffeine, sodium benzoate drug combination

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Caffeine Benzoate on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the multifaceted mechanism of action of caffeine (B1668208), the primary active component of caffeine benzoate (B1203000), on the central nervous system (CNS). Sodium benzoate, a common food preservative, is included in this formulation primarily to enhance the solubility of caffeine. While some studies suggest independent neurological effects of sodium benzoate, its principal role in this combination is as a pharmaceutical excipient.[1][2][3] This document focuses on the well-established and researched CNS effects of caffeine.

Caffeine, a methylxanthine, is the most widely consumed psychoactive substance globally, primarily used for its stimulant properties that enhance wakefulness, alertness, and cognitive performance.[4] Its effects on the CNS are mediated through several key mechanisms, with adenosine (B11128) receptor antagonism being the most significant at physiological concentrations.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism underlying caffeine's stimulant effects is its action as a non-selective competitive antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[5][6][7] Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects on the CNS. By blocking these receptors, caffeine effectively disinhibits neuronal activity, leading to a cascade of downstream effects on various neurotransmitter systems.[4][5]

The structural similarity between caffeine and adenosine allows caffeine to bind to adenosine receptors without activating them, thereby preventing adenosine from exerting its typical inhibitory effects.[4][8] This antagonism of adenosine receptors is believed to be responsible for caffeine's effects on mood, memory, and alertness.[5]

Modulation of Neurotransmitter Systems

The blockade of adenosine receptors by caffeine indirectly influences the release and activity of several key neurotransmitters:

  • Dopamine (B1211576): Caffeine's interaction with the dopaminergic system is a crucial aspect of its stimulant and reinforcing properties. By blocking A2A receptors, which are often co-localized with dopamine D2 receptors in the striatum, caffeine can enhance dopaminergic signaling.[9][10] Some studies have shown that caffeine can increase the availability of dopamine D2/D3 receptors and elevate extracellular dopamine concentrations in brain regions like the nucleus accumbens shell.[11][12]

  • Glutamate (B1630785): Caffeine has been shown to modulate glutamatergic transmission. By antagonizing A1 adenosine receptors, caffeine can increase the release of glutamate, an excitatory neurotransmitter.[13][14][15] Studies have demonstrated that caffeine administration leads to a significant increase in glutamate levels in various brain regions, including the posterior hypothalamus and the shell of the nucleus accumbens.[14][16][17]

  • Acetylcholine (B1216132): Caffeine can enhance cholinergic activity. Research indicates that orally administered caffeine increases the extracellular levels of acetylcholine in the hippocampus, an effect mediated by the antagonism of local A1 receptors.[18][19]

  • Gamma-Aminobutyric Acid (GABA): At higher, often toxic, concentrations, caffeine can act as an antagonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[4][20][21] This action can contribute to the anxiogenic and convulsant effects observed with high doses of caffeine.[15] Chronic caffeine intake may lead to an upregulation of GABA-A receptors.[22]

  • Norepinephrine (B1679862) and Serotonin: The blockade of adenosine's inhibitory effects by caffeine can also lead to an increased release of norepinephrine and serotonin, further contributing to its stimulant effects.[5][23]

Secondary Mechanisms of Action

While adenosine receptor antagonism is the primary mechanism at typical pharmacological doses, other mechanisms may contribute to caffeine's effects, especially at higher concentrations:

Phosphodiesterase (PDE) Inhibition

Caffeine can act as a competitive non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[24][25] Inhibition of PDEs leads to an accumulation of intracellular cAMP, which can mimic the effects of neurotransmitters that act via this second messenger system, such as dopamine and epinephrine.[26] However, the concentrations of caffeine required for significant PDE inhibition are generally higher than those achieved through normal consumption and are more likely associated with its cardiovascular and antiasthmatic effects.[5][26][27]

Mobilization of Intracellular Calcium

At high concentrations, caffeine can induce the release of calcium from intracellular stores by acting on ryanodine (B192298) receptors.[5][28][29] This mechanism is also thought to be more relevant at toxicological doses rather than typical physiological exposures.[26] The activation of ryanodine receptors by caffeine is modulated by both cytosolic and luminal calcium concentrations.[30][31][32]

Quantitative Data on Caffeine's Mechanisms of Action

MechanismReceptor/EnzymeActionAffinity/PotencyPhysiological Relevance
Primary Adenosine A1 ReceptorAntagonistKi ≈ 2-15 µMHigh
Adenosine A2A ReceptorAntagonistKi ≈ 20-50 µMHigh
Secondary Phosphodiesterases (non-selective)InhibitorIC50 ≈ 0.1-1 mMLower (supraphysiological doses)[33]
Ryanodine ReceptorsAgonistEffective at mM concentrationsLower (supraphysiological doses)
GABA-A ReceptorsAntagonistEffective at high concentrationsLower (toxic doses)[20]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions and tissue type.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of caffeine for adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat striatum for A2A, cortex for A1) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

  • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the adenosine receptor subtype of interest (e.g., [3H]CGS 21680 for A2A, [3H]DPCPX for A1) in the presence of varying concentrations of unlabeled caffeine.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of caffeine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of caffeine on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, hippocampus) of an anesthetized animal.

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Caffeine Administration: Caffeine is administered to the animal (e.g., via intraperitoneal injection or orally).

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of neurotransmitters such as dopamine, glutamate, and acetylcholine.

  • Data Analysis: Changes in neurotransmitter concentrations over time are compared to baseline levels before caffeine administration.

Signaling Pathways and Experimental Workflows

Adenosine_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R Binds & Activates A2A_R A2A Receptor Adenosine->A2A_R Binds & Activates Ca_channel Ca2+ Channel A1_R->Ca_channel Inhibits NT_vesicle Neurotransmitter Vesicles Ca_channel->NT_vesicle Triggers Fusion NT_release Neurotransmitter Release NT_vesicle->NT_release Exocytosis AC Adenylyl Cyclase A2A_R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Postsynaptic_Effect Postsynaptic Effect PKA->Postsynaptic_Effect Phosphorylates Targets Caffeine Caffeine Caffeine->A1_R Blocks Caffeine->A2A_R Blocks

Caption: Adenosine Receptor Antagonism by Caffeine.

PDE_Inhibition_Pathway cluster_cell Cell Interior AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE->AMP Degrades to Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Caffeine Caffeine Caffeine->PDE Inhibits

Caption: Phosphodiesterase (PDE) Inhibition by Caffeine.

Experimental_Workflow_Microdialysis start Start step1 Stereotaxic Implantation of Microdialysis Probe start->step1 step2 Animal Recovery step1->step2 step3 Probe Perfusion with aCSF step2->step3 step4 Baseline Sample Collection step3->step4 step5 Caffeine Administration step4->step5 step6 Post-Treatment Sample Collection step5->step6 step7 HPLC Analysis of Neurotransmitters step6->step7 end Data Analysis and Interpretation step7->end

Caption: Experimental Workflow for In Vivo Microdialysis.

References

Synthesis and Characterization of Caffeine Benzoate Cocrystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocrystallization has emerged as a robust strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis and characterization of cocrystals formed between caffeine (B1668208), a widely consumed stimulant, and benzoic acid, a common carboxylic acid coformer. This document details various synthesis methodologies, comprehensive characterization techniques, and presents key quantitative data to facilitate the replication and further investigation of these multicomponent solid forms. The primary aim is to offer a practical resource for researchers in the fields of crystal engineering, pharmaceutical sciences, and drug development.

Introduction

Caffeine, a methylxanthine derivative, is a bitter-tasting, white crystalline solid that is well-known for its stimulant effects. From a pharmaceutical perspective, its physicochemical properties, such as solubility and stability, are of significant interest. Cocrystallization, the process of forming a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio, offers a powerful means to modulate these properties without altering the chemical structure of the API itself.[1][2]

The formation of a cocrystal between caffeine and a coformer like benzoic acid is primarily driven by non-covalent interactions, most notably hydrogen bonding between the carboxylic acid group of benzoic acid and the imidazole (B134444) moiety of caffeine.[3][4] The resulting cocrystal can exhibit altered melting points, dissolution rates, and stability profiles compared to the individual components.[5][6] This guide will explore the practical aspects of synthesizing and characterizing caffeine benzoate (B1203000) cocrystals.

Synthesis Methodologies

The successful synthesis of caffeine benzoate cocrystals can be achieved through various techniques, each with its own advantages. The choice of method can influence the resulting crystal form, purity, and scalability.

Solution-Based Methods

Solution-based crystallization is a common and effective method for producing high-quality single crystals suitable for structural analysis.

  • Slow Evaporation: This technique involves dissolving stoichiometric amounts of caffeine and benzoic acid in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to the formation of cocrystals. Solvents such as acetonitrile (B52724) and acetone (B3395972) have been shown to be effective for this system.[7]

  • Slurry Crystallization: In this method, a suspension of caffeine and benzoic acid in a solvent is stirred for an extended period.[5] The system eventually reaches thermodynamic equilibrium, yielding the most stable cocrystal form. This method is particularly useful for screening for new cocrystal phases.[3]

  • Periodic Taylor Vortex Flow: A novel approach for the direct nucleation of caffeine/benzoic acid cocrystals utilizes periodic Taylor vortex flow.[8] This method has been shown to promote the formation of pure cocrystals without the initial crystallization of individual components, which can occur with traditional mixing techniques.[8]

Mechanochemical Methods

Mechanochemical synthesis involves the use of mechanical energy to induce cocrystal formation, often in the absence of or with minimal solvent.

  • Neat Grinding: This solvent-free method involves grinding a physical mixture of caffeine and benzoic acid together using a mortar and pestle or a ball mill. The mechanical force provides the energy required to break the crystal lattices of the starting materials and form the new cocrystal phase.[9]

  • Liquid-Assisted Grinding (LAG): A small amount of a liquid is added to the solid mixture during grinding. This liquid acts as a catalyst, accelerating the cocrystallization process by enhancing molecular mobility.[9]

Characterization Techniques

Thorough characterization is essential to confirm the formation of a cocrystal and to evaluate its physicochemical properties. A combination of analytical techniques is typically employed.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline solids. The diffraction pattern of a cocrystal is unique and distinct from the patterns of the individual components or their physical mixture.[10]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[11][12][13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the cocrystal and to identify the presence of solvates or hydrates.[14][15]

Spectroscopic Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify changes in the vibrational modes of functional groups upon cocrystal formation. Hydrogen bonding interactions between caffeine and benzoic acid will result in characteristic shifts in the positions of the C=O and O-H stretching bands.[16]

Solubility and Dissolution Studies

Determining the apparent solubility and dissolution rate of the cocrystal is crucial for evaluating its potential to improve the biopharmaceutical properties of caffeine.[5] These studies are typically conducted in various buffer solutions to simulate physiological conditions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of this compound cocrystals.

Table 1: Thermal Analysis Data

MaterialMelting Point (°C)Enthalpy of Fusion (J/g)Decomposition Onset (°C)
Caffeine~238->250
Benzoic Acid~122->200
Caffeine-Benzoate Cocrystal150 - 160Varies with stoichiometry and polymorph~220

Note: Specific values can vary depending on the experimental conditions and the specific polymorphic form of the cocrystal.[11][13][14]

Table 2: Key PXRD Peaks (2θ)

MaterialProminent Peaks (2θ)
Caffeine8.7, 12.1, 26.6, 27.2
Benzoic Acid16.8, 25.0, 26.8, 27.8
Caffeine-Benzoate CocrystalNovel peaks distinct from starting materials

Note: The exact peak positions for the cocrystal are dependent on the crystal structure and should be compared with reference patterns if available.[15]

Table 3: FTIR Spectral Shifts

Functional GroupCaffeine (cm⁻¹)Benzoic Acid (cm⁻¹)Caffeine-Benzoate Cocrystal (cm⁻¹)
C=O (Amide)~1700, ~1650-Shifted to lower wavenumbers
O-H (Carboxylic Acid)-~3000-2500 (broad)Sharpened and shifted
C=O (Carboxylic Acid)-~1680Shifted to lower wavenumbers

Note: The observed shifts are indicative of hydrogen bond formation between the caffeine and benzoic acid molecules.[16]

Experimental Protocols

Synthesis Protocol: Slurry Crystallization
  • Weigh equimolar amounts of caffeine and benzoic acid.

  • Place the solids in a vial.

  • Add a suitable solvent (e.g., acetonitrile) in an amount sufficient to create a stirrable slurry.

  • Seal the vial and stir the suspension at room temperature for 24-48 hours.

  • Filter the solid product under vacuum.

  • Wash the solid with a small amount of fresh solvent.

  • Dry the product in a vacuum oven at a temperature below its melting point.

Characterization Protocol: Powder X-Ray Diffraction (PXRD)
  • Gently grind the cocrystal sample to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample onto a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable scan speed.

  • Process the data using appropriate software to identify peak positions and intensities.

Characterization Protocol: Differential Scanning Calorimetry (DSC)
  • Accurately weigh 3-5 mg of the cocrystal sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Methods Caffeine Caffeine Solution Solution-Based (e.g., Slurry Crystallization) Caffeine->Solution Mechanochemical Mechanochemical (e.g., Grinding) Caffeine->Mechanochemical BenzoicAcid Benzoic Acid BenzoicAcid->Solution BenzoicAcid->Mechanochemical Cocrystal This compound Cocrystal Solution->Cocrystal Mechanochemical->Cocrystal

Caption: Workflow for the synthesis of this compound cocrystals.

Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Cocrystal Synthesized Cocrystal PXRD Powder X-Ray Diffraction (Phase Identification) Cocrystal->PXRD DSC Differential Scanning Calorimetry (Thermal Properties) Cocrystal->DSC Solubility Solubility Studies (Physicochemical Properties) Cocrystal->Solubility TGA Thermogravimetric Analysis (Thermal Stability) PXRD->TGA Confirms Anhydrous/Hydrated Form FTIR FTIR Spectroscopy (Molecular Interactions) PXRD->FTIR Correlates with Structural Changes DSC->TGA Correlates Thermal Events

Caption: Analytical workflow for cocrystal characterization.

Conclusion

The synthesis and characterization of this compound cocrystals provide a valuable case study in the field of crystal engineering. The methodologies and analytical techniques detailed in this guide offer a comprehensive framework for the successful preparation and evaluation of these and other cocrystal systems. The ability to systematically modify the physicochemical properties of caffeine through cocrystallization highlights the potential of this approach for the development of improved pharmaceutical products. Further research can build upon this foundation to explore the full range of coformers and to optimize the performance of caffeine-based cocrystals for various applications.

References

An In-depth Technical Guide to the Pharmacological Profile of Caffeine Sodium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) Sodium Benzoate (B1203000) is a compound valued both for its therapeutic applications and its utility as a research tool. This technical guide provides a comprehensive overview of its pharmacological profile, with a focus on the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and established clinical uses. The primary active component, caffeine, exerts its effects predominantly through the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes. Sodium benzoate, while primarily included to enhance the solubility of caffeine, possesses its own distinct pharmacological activities. This document synthesizes quantitative data from numerous studies, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a thorough resource for the scientific community.

Introduction

Caffeine, a methylxanthine alkaloid, is the most widely consumed psychoactive substance globally.[1] In pharmaceutical formulations, it is often combined with sodium benzoate, the sodium salt of benzoic acid, to form caffeine sodium benzoate. This combination increases the solubility of caffeine in aqueous solutions, making it suitable for parenteral administration.[2][3] While initially developed for this physicochemical advantage, the combination has found specific clinical niches, particularly as a central nervous system (CNS) and respiratory stimulant.[4] This guide will dissect the pharmacological contributions of each component, with a primary focus on caffeine as the main active moiety.

Pharmacodynamics: Mechanism of Action

The physiological effects of caffeine are multifaceted, arising from its interaction with several molecular targets. The primary mechanisms of action at therapeutic concentrations are the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[1][5]

Adenosine Receptor Antagonism

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃.[6] Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby acting as a competitive antagonist.[1] This blockade prevents the inhibitory effects of adenosine on neurotransmission, leading to the characteristic stimulant effects of caffeine.[1] The A₂ₐ receptor, in particular, has been identified as a principal target for caffeine's effects in the central nervous system.[6]

Phosphodiesterase (PDE) Inhibition

Caffeine can non-selectively inhibit various phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, caffeine leads to an accumulation of cAMP and cGMP, which can potentiate the effects of hormones and neurotransmitters that act via these signaling pathways.[2][5] However, it is important to note that the concentrations of caffeine required for significant PDE inhibition are generally higher than those achieved through typical therapeutic doses.[5]

Other Mechanisms

At higher, often toxicological, concentrations, caffeine can also mobilize intracellular calcium stores through its interaction with ryanodine (B192298) receptors and may act as an antagonist at GABA-A receptors.[1][5]

Role of Sodium Benzoate

Sodium benzoate is not merely an excipient. It is used therapeutically in the management of urea (B33335) cycle disorders to help reduce high blood ammonia (B1221849) levels.[7] More recently, it has been investigated as an inhibitor of D-amino acid oxidase (DAAO), which may enhance N-methyl-D-aspartate (NMDA) receptor function, suggesting potential applications in CNS disorders like schizophrenia and dementia.[7][8]

Quantitative Pharmacological Data

To facilitate a clear understanding of caffeine's interaction with its primary molecular targets, the following tables summarize key quantitative data from various in vitro studies.

Table 1: Caffeine Binding Affinity (Ki) for Adenosine Receptor Subtypes [6]

Receptor SubtypeKi (µM)
A₁10.7
A₂ₐ9.56
A₂ₒ10.4
A₃13.3

Table 2: Caffeine Inhibitory Activity (IC₅₀/Ki) for Phosphodiesterase (PDE) Isoforms [6]

PDE IsoformIC₅₀/Ki (µM)
PDE1b480
PDE2710
PDE3>100
PDE4>100
PDE5690

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of caffeine and sodium benzoate have been characterized in both preclinical and clinical studies.

Caffeine Pharmacokinetics

Caffeine is rapidly and completely absorbed following oral administration and is distributed throughout the body's water, readily crossing the blood-brain barrier and the placenta.[5][9] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 into its three main metabolites: paraxanthine, theobromine, and theophylline.[5]

Table 3: Pharmacokinetic Parameters of Caffeine (Intravenous Administration)

SpeciesDoseT½ (hours)Vd (L/kg)Cl (mL/min/kg)Reference
Human3.0 mg/kg (as caffeine benzoate)9.46 ± 4.320.55 ± 0.130.85 ± 0.44[10]
HumanN/A (Adults)3-4N/AN/A[9]
Neonate3-30 mg/kg (as caffeine citrate)Markedly prolongedHigher than adultsMarkedly lower[11]
Sodium Benzoate Pharmacokinetics

Sodium benzoate is rapidly absorbed and converted to benzoic acid, which is then conjugated with glycine (B1666218) in the liver to form hippuric acid and excreted in the urine. The pharmacokinetics of benzoic acid have been shown to be dose-dependent.[12]

Table 4: Pharmacokinetic Parameters of Benzoic Acid (from Sodium Benzoate Oral Administration in Humans)

Dose (mg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)T½ (hours)Reference
25012.1 ± 4.1~0.58.3 ± 2.6~0.3[7][8]
50033.4 ± 11.2~0.521.0 ± 6.8~0.3[7][8]
100082.2 ± 26.9~0.585.0 ± 32.7~0.3[7][8]
2000217.3 ± 51.0~0.5344.4 ± 112.1~0.3[7][8]

Clinical Applications and Efficacy

The primary clinical applications of caffeine sodium benzoate leverage its stimulant properties on the central nervous and respiratory systems.

  • Post-Dural Puncture Headache (PDPH): Intravenous administration of caffeine sodium benzoate has been shown to be an effective treatment for PDPH.[13][14] The proposed mechanism is cerebral vasoconstriction, which counteracts the vasodilation thought to contribute to the headache.

  • Respiratory Depression: It has been used as a respiratory stimulant in cases of overdose with CNS depressant drugs like opioids or alcohol, although this use is now less common in favor of other supportive therapies.[4][9]

  • Augmentation of Electroconvulsive Therapy (ECT): Caffeine is sometimes used off-label to prolong seizure duration during ECT.[4]

  • Apnea (B1277953) of Prematurity: While caffeine citrate (B86180) is the preferred formulation for this indication, the stimulant effects of caffeine are central to its efficacy in treating apnea in premature infants.[4]

Safety and Toxicology

At therapeutic doses, caffeine sodium benzoate is generally well-tolerated. Common side effects are extensions of its pharmacological effects and include nervousness, restlessness, insomnia, and tachycardia.[4] Large doses can lead to more severe effects such as anxiety, agitation, cardiac arrhythmias, and seizures.[9]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of caffeine for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Homogenates of tissues expressing the target receptor (e.g., equine forebrain for A₁ and A₂ₐ receptors) are prepared.[15]

  • Radioligand Selection: A subtype-selective radioligand is used, such as [³H]DPCPX for A₁ receptors or [³H]ZM241385 for A₂ₐ receptors.[15]

  • Assay Incubation: Tissue homogenates are incubated with the radioligand in the presence of varying concentrations of unlabeled caffeine.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of caffeine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Monitoring in Rats

Objective: To assess the effect of caffeine on extracellular neurotransmitter levels in specific brain regions.

Methodology:

  • Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat.[2][16][17]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Sample Collection: Small molecules, including neurotransmitters like dopamine (B1211576) and serotonin (B10506), diffuse across the dialysis membrane into the aCSF, which is then collected as dialysate samples at regular intervals.[17]

  • Drug Administration: Caffeine is administered systemically (e.g., intravenously or intraperitoneally).[16][18]

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[17]

Clinical Trial Protocol for Post-Dural Puncture Headache

Objective: To evaluate the efficacy and safety of intravenous caffeine sodium benzoate for the prevention or treatment of PDPH.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is conducted.[13][14]

  • Patient Population: Patients undergoing procedures with a risk of PDPH, such as spinal anesthesia, are enrolled.[13][14]

  • Intervention: Patients are randomized to receive either an intravenous infusion of caffeine sodium benzoate (e.g., 500 mg in 1000 mL normal saline) or a placebo (e.g., 1000 mL normal saline).[13][14]

  • Outcome Measures: The primary outcome is the incidence and severity of headache, often assessed using a Visual Analog Scale (VAS). Secondary outcomes may include the need for rescue analgesics and the occurrence of adverse events.[13][14]

  • Statistical Analysis: The data are analyzed to compare the outcomes between the caffeine and placebo groups.[14]

Visualizations: Pathways and Workflows

Signaling Pathways of Caffeine's Primary Mechanisms

Caffeine Signaling Pathways cluster_0 Adenosine Receptor Antagonism cluster_1 Phosphodiesterase Inhibition Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR Activates G_Protein G Protein (Gi/Gs) AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits (A1) Stimulates (A2A) cAMP_down ↓ cAMP AC->cAMP_down via Gi cAMP_up ↑ cAMP AC->cAMP_up via Gs Neuron_Inhibition Neuronal Inhibition cAMP_down->Neuron_Inhibition Neuron_Excitation Neuronal Excitation Caffeine_AR Caffeine Caffeine_AR->AR Blocks Caffeine_AR->Neuron_Excitation Disinhibition ATP ATP AC_PDE Adenylyl Cyclase cAMP cAMP AC_PDE->cAMP Generates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Cellular_Response Cellular Response PKA->Cellular_Response Caffeine_PDE Caffeine (High Conc.) Caffeine_PDE->PDE Inhibits

Caption: Primary signaling pathways affected by caffeine.

Generalized Experimental Workflow for Receptor Binding Assay

Receptor Binding Assay Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (Caffeine) - Buffers start->prep incubation Incubate Components: Total Binding (Membrane + Radioligand) Non-Specific (Membrane + Radioligand + Excess Unlabeled Ligand) Test (Membrane + Radioligand + Caffeine) prep->incubation filtration Terminate and Filter: Rapid vacuum filtration (Separates bound from free radioligand) incubation->filtration counting Quantify Radioactivity: Liquid Scintillation Counting filtration->counting analysis Data Analysis: Calculate Specific Binding Determine IC50 Calculate Ki (Cheng-Prusoff) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Logical Relationship of Pharmacodynamic Effects

Pharmacodynamic Effects cluster_mechanisms Molecular Mechanisms cluster_effects Physiological Effects cluster_uses Clinical Applications CSB Caffeine Sodium Benzoate Administration AR_Block Adenosine Receptor Antagonism CSB->AR_Block PDE_Inhibit Phosphodiesterase Inhibition CSB->PDE_Inhibit (High Doses) CNS_Stim CNS Stimulation (↑ Alertness) AR_Block->CNS_Stim Resp_Stim Respiratory Stimulation AR_Block->Resp_Stim Cerebral_Vaso Cerebral Vasoconstriction AR_Block->Cerebral_Vaso Cardiac_Stim Cardiac Stimulation (↑ Heart Rate, ↑ Contractility) PDE_Inhibit->Cardiac_Stim ECT_Aug ECT Augmentation CNS_Stim->ECT_Aug Resp_Dep_Treat Respiratory Depression Treatment Resp_Stim->Resp_Dep_Treat PDPH_Treat PDPH Treatment Cerebral_Vaso->PDPH_Treat

Caption: Relationship between mechanisms and clinical effects.

References

An In-depth Technical Guide to the Chemical Properties of Caffeine and Sodium Benzoate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of caffeine (B1668208) and sodium benzoate (B1203000) is a well-established formulation, primarily utilized in pharmaceuticals to enhance the aqueous solubility of caffeine, a compound known for its relatively low solubility in water. Sodium benzoate acts as a hydrotropic agent, forming a complex with caffeine that is more readily soluble.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this mixture, focusing on aspects critical for research, development, and quality control. The information presented herein is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.

Physicochemical Properties

The physicochemical properties of the caffeine and sodium benzoate mixture are fundamental to its formulation, stability, and bioavailability. While often used in a 1:1 ratio in injectable formulations, other ratios can be prepared to achieve specific solubility and stability characteristics.[3][4]

General Properties

A summary of the general physicochemical properties of the caffeine and sodium benzoate mixture is presented in Table 1.

Table 1: General Physicochemical Properties of Caffeine and Sodium Benzoate Mixture

PropertyValueReferences
Appearance White powder[5]
Odor Odorless[5]
Taste Slightly bitter[5]
CAS Number 8000-95-1[6][7][8]
Molecular Formula C₈H₁₀N₄O₂•C₇H₅NaO₂ (for the complex)[6][7]
Molecular Weight ~338.33 g/mol (for a 1:1 complex)[6][8]
pH of Injection (USP) 6.5 - 8.5[3]
Solubility

Sodium benzoate significantly increases the aqueous solubility of caffeine through a mechanism known as hydrotropy.[2] This involves the formation of a soluble complex. The solubility of caffeine in water is approximately 21.7 g/L at room temperature, and this can be substantially increased in the presence of sodium benzoate.[9][10] For instance, a solid composition with a 2.5:1 ratio of sodium benzoate to caffeine is readily soluble in water.[11]

Table 2: Solubility Data

SolventSolubility of MixtureReferences
Water Freely soluble[5]
Ethanol (95%) Sparingly soluble[5]
Diethyl ether Practically insoluble[5]
Acetic acid (100) Soluble[5]
Acetic anhydride Soluble[5]
Stability

Forced degradation studies have shown that the caffeine and sodium benzoate mixture is susceptible to degradation under certain stress conditions, most notably photolytic conditions.[12] This highlights the importance of protecting formulations from light to maintain their stability and efficacy.

Table 3: Summary of Forced Degradation Studies

Stress ConditionDegradation of Sodium BenzoateDegradation of CaffeineReference
Photolytic 98.92%85.34%[12]
Acidic Lower than photolyticLower than photolytic[12]
Alkaline Lower than photolyticLower than photolytic[12]
Oxidative Lower than photolyticLower than photolytic[12]
Thermal Lower than photolyticLower than photolytic[12]

Experimental Protocols

Accurate and precise analytical methods are crucial for the quality control of caffeine and sodium benzoate formulations. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the simultaneous quantification of caffeine and sodium benzoate.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Caffeine & Sodium Benzoate) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Tablet Dissolution) Sample_Prep->Injection HPLC_System HPLC System (Pump, Injector, Column, Detector) Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatographic_Conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) Chromatographic_Conditions->HPLC_System Injection->HPLC_System Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of caffeine and sodium benzoate.

Table 4: HPLC Method Parameters

ParameterCondition 1Condition 2
Column Spherisorb-C18, 5 µm (4.6 mm x 200 mm)Nucleosil 5C18 (4.0 mm x 0.15 m)
Mobile Phase Methanol : 0.5 M Sodium Dihydrogen Phosphate (B84403) (26:74)M/30 KH₂PO₄ + M/30 Na₂HPO₄·2H₂O : Methanol (70:30)
Flow Rate 1.0 mL/minNot specified
Detection UV at 220 nmUV detector
Temperature Ambient40°C
Internal Standard Not specifiedAntipyrine
Reference [13]
  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of caffeine and sodium benzoate reference standards in the mobile phase to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For a solid dosage form, accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder equivalent to a target concentration in a suitable solvent (e.g., 20% aqueous methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[13]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the simultaneous estimation of caffeine and sodium benzoate.

The simultaneous equation method is commonly employed, which involves measuring the absorbance at the λmax of each component.

Table 5: UV-Visible Spectrophotometry Parameters

ParameterValueReference
λmax of Sodium Benzoate 224 nm[12][14]
λmax of Caffeine 272-274 nm[12][14]
Isobestic Point 241-242 nm[14]
Solvent/Diluent Distilled Water[12][14]
  • Standard Stock Solutions: Prepare separate stock solutions of caffeine and sodium benzoate (e.g., 1000 µg/mL) in distilled water.

  • Working Standard Solutions: From the stock solutions, prepare working standard solutions of known concentrations (e.g., 10 µg/mL).

  • Sample Preparation: For liquid samples like soft drinks, degas the sample by sonication. For solid samples, dissolve a known amount in distilled water to achieve a concentration within the Beer-Lambert law range.[14]

Dissolution Testing

Dissolution testing is a critical quality control parameter for solid oral dosage forms.

While a specific method for the combined tablet is not detailed in the provided search results, a general procedure based on USP guidelines can be outlined.

  • Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

  • Dissolution Medium: 900 mL of a suitable medium, such as pH 6.8 phosphate buffer or water.

  • Temperature: 37 ± 0.5 °C.

  • Rotation Speed: 50 or 75 rpm for the paddle apparatus.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

  • Analysis: Analyze the withdrawn samples for caffeine and sodium benzoate content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Mechanism of Action and Signaling Pathways

The primary pharmacological activity of the mixture is attributed to caffeine, which acts as a non-selective antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[15] Sodium benzoate, in this context, primarily serves as a formulation aid to increase caffeine's solubility and does not have a direct synergistic pharmacological effect on the central nervous system in the same manner as caffeine.

Adenosine A2A Receptor Signaling Pathway

Caffeine's stimulant effects are largely mediated by its blockade of A2A receptors in the brain. Adenosine, an endogenous neuromodulator, typically binds to these receptors, leading to a cascade of events that ultimately results in decreased neuronal excitability and the promotion of sleep. By competitively inhibiting adenosine from binding, caffeine reverses these effects, leading to increased alertness and wakefulness.

The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neuronal function.[18]

Adenosine_Signaling Caffeine's Antagonism of the Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2A_Receptor Binds and Activates Caffeine Caffeine Caffeine->A2A_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Decreased Neuronal Inhibition) PKA->Downstream Phosphorylates Targets

Caption: Caffeine competitively antagonizes the adenosine A2A receptor.

Conclusion

The caffeine and sodium benzoate mixture remains a relevant formulation in pharmaceutical applications due to the effective solubilization of caffeine by sodium benzoate. A thorough understanding of its chemical properties, including solubility, stability, and appropriate analytical methodologies, is essential for the development of safe, effective, and stable drug products. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the mechanism of action to aid researchers, scientists, and drug development professionals in their work with this combination. The provided diagrams for experimental workflows and signaling pathways offer a visual representation of key processes, further facilitating comprehension and application of this knowledge.

References

The Genesis of a Stimulant: A Technical History of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) benzoate (B1203000), a compound historically significant in therapeutics, represents a pivotal development in the administration of caffeine. This technical guide delves into the history, discovery, and physicochemical properties of caffeine benzoate, clarifying its nature as both a co-crystal and, more commonly, a mixture designed to enhance solubility. We will explore its synthesis, mechanism of action, and the early experimental context of its use, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Need for a More Soluble Caffeine

Caffeine, first isolated from coffee beans by Friedlieb Ferdinand Runge in 1819, quickly garnered interest for its stimulant properties.[1] By the late 19th and early 20th centuries, its therapeutic potential as a central nervous system (CNS) and respiratory stimulant was well-recognized.[1] However, the relatively low solubility of caffeine in water presented a significant challenge for its parenteral administration, a crucial route for rapid therapeutic effect in clinical settings. This limitation spurred the search for a more soluble form of caffeine, leading to the development of this compound.

The Discovery and Nature of this compound

Historically, the term "this compound" has most often referred to a mixture of caffeine and sodium benzoate.[2] This combination was developed in the late 19th and early 20th centuries for use in injections to stimulate the heart and respiration.[1] The addition of sodium benzoate, a salt of benzoic acid, significantly increases the aqueous solubility of caffeine, facilitating the preparation of injectable solutions.

More recently, the term has also been used to describe a specific 1:1 co-crystal of caffeine and benzoic acid. A 2013 study highlighted the difficulty in forming this co-crystal, suggesting that for much of its history, "this compound" was indeed a physical mixture rather than a distinct, single chemical entity.

Physicochemical Properties

The properties of this compound can be described for both the common mixture and the co-crystal.

Caffeine and Sodium Benzoate Mixture

This is the form most frequently used in pharmaceutical preparations. The primary purpose of the mixture is to leverage the hydrotropic property of sodium benzoate to increase the solubility of caffeine.

PropertyValueReference
Appearance White powder
Solubility Soluble in water[3]
Typical Ratio (Caffeine:Sodium Benzoate) 1:1 by weight in injections
Caffeine-Benzoic Acid Co-crystal

The co-crystal is a distinct solid form where caffeine and benzoic acid molecules are arranged in a specific crystalline lattice.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₄O₄
Molecular Weight 316.31 g/mol
Melting Point Varies by study; often between the melting points of the individual components.[4]
Crystal System Monoclinic

Synthesis and Preparation

Preparation of Caffeine and Sodium Benzoate Injection

The traditional method for preparing an injectable solution involves the simple dissolution of caffeine and sodium benzoate in sterile water. A common formulation contains equal parts by weight of caffeine and sodium benzoate.

Experimental Protocol: Preparation of a Homogeneous Solid Composition

A patented process for creating a solid, homogeneous composition of sodium benzoate and caffeine involves the following steps:

  • Dissolution: Dissolve sodium benzoate and caffeine in an aqueous solution. The dissolution of caffeine is enhanced if the sodium benzoate is dissolved first.

  • Drying: Dry the solution to remove the water. This can be achieved through methods such as drum drying.

  • Final Product: The result is a solid, homogeneous composition with a defined ratio of sodium benzoate to caffeine.

This method ensures a consistent and uniform product, which is crucial for accurate dosing in pharmaceutical applications.

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are primarily attributed to the caffeine component. Benzoate is generally considered to be the inactive solubilizing agent in the mixture, though some research suggests it may have its own biological effects.

Caffeine's primary mechanisms of action are:

  • Adenosine (B11128) Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors in the brain.[5] Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking these receptors, caffeine inhibits the effects of adenosine, leading to increased neuronal firing, enhanced alertness, and wakefulness.[5][6]

  • Phosphodiesterase (PDE) Inhibition: At higher concentrations, caffeine inhibits phosphodiesterases, enzymes that break down the second messenger cyclic adenosine monophosphate (cAMP).[6] This leads to an accumulation of cAMP in cells, which can potentiate the effects of hormones and neurotransmitters that act via cAMP-dependent pathways.

The stimulant effects of caffeine on the central nervous system, heart, and respiratory system are a direct result of these mechanisms.[6][7]

Signaling Pathway of Caffeine

caffeine_pathway cluster_neuron Neuron cluster_effects Physiological Effects caffeine Caffeine adenosine_receptor Adenosine Receptor (A1, A2A) caffeine->adenosine_receptor Blocks pde Phosphodiesterase (PDE) caffeine->pde Inhibits adenosine Adenosine adenosine->adenosine_receptor Binds & Activates amp AMP pde->amp Degrades camp cAMP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates cns_stimulation CNS Stimulation (Alertness, Wakefulness) downstream->cns_stimulation respiratory_stimulation Respiratory Stimulation downstream->respiratory_stimulation cardiac_stimulation Cardiac Stimulation downstream->cardiac_stimulation

Caption: Signaling pathway of caffeine's primary mechanisms of action.

Historical Clinical Applications and Experimental Use

The primary historical clinical application of caffeine and sodium benzoate injection was as a central nervous system and respiratory stimulant.[1][7] It was used to counteract respiratory depression resulting from overdoses of CNS depressant drugs like opioid analgesics and alcohol.[7]

While detailed protocols from the earliest studies are scarce in modern databases, the typical administration was via intramuscular or slow intravenous injection. Dosages for respiratory depression were in the range of 500 mg to 1 gram of the combined product.

More contemporary research has explored the use of caffeine and sodium benzoate in the treatment of post-dural puncture headaches.[8]

Experimental Workflow: Early Clinical Use for Respiratory Depression

clinical_workflow patient Patient with CNS/Respiratory Depression (e.g., from overdose) assessment Clinical Assessment: - Depressed Respiration - Diminished Consciousness patient->assessment decision Decision to Administer Stimulant assessment->decision preparation Preparation of Caffeine and Sodium Benzoate Injection decision->preparation supportive_care Concurrent Supportive Care: - Airway Management - Oxygenation decision->supportive_care administration Administration: Intramuscular (IM) or Slow Intravenous (IV) Injection preparation->administration monitoring Monitoring of Vital Signs: - Respiratory Rate - Heart Rate - Blood Pressure administration->monitoring outcome Outcome Assessment: - Increased Respiratory Rate - Improved Consciousness monitoring->outcome

Caption: A logical workflow for the early clinical application of this compound.

Conclusion

This compound, primarily as a mixture of caffeine and sodium benzoate, holds a significant place in the history of pharmacology. Its development was a crucial step in overcoming the formulation challenges of caffeine, enabling its use as a potent injectable stimulant. While modern medicine has seen the advent of more targeted and effective respiratory stimulants, the study of this compound provides valuable insights into the principles of drug formulation and the enduring therapeutic relevance of caffeine. The more recent characterization of the caffeine-benzoic acid co-crystal opens new avenues for research into the solid-state chemistry of this classic compound.

References

Supramolecular Interactions in the Caffeine-Benzoate Crystal Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the supramolecular interactions governing the crystal structure of the caffeine-benzoic acid cocrystal. The formation of this cocrystal, often elusive, is stabilized by a network of non-covalent interactions, which are critical in determining its physicochemical properties, including solubility and stability. This document outlines the key interactions, presents quantitative crystallographic data, details the experimental and computational methodologies used for its characterization, and visualizes the molecular assembly.

Core Supramolecular Interactions

The crystal structure of the caffeine-benzoic acid (1:1) cocrystal is primarily stabilized by a combination of hydrogen bonding, π-π stacking, and C-H···O interactions. These non-covalent forces dictate the packing of the caffeine (B1668208) and benzoic acid molecules within the crystal lattice.

The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of benzoic acid and the imidazole (B134444) nitrogen (N9) of the caffeine molecule.[1] This robust interaction is a common supramolecular synthon in cocrystals of caffeine with carboxylic acids.

In addition to this primary hydrogen bond, the crystal structure is further stabilized by a network of weaker interactions:

  • π-π stacking: Parallel displaced π-π stacking interactions are observed between the aromatic rings of adjacent caffeine and benzoic acid molecules. These interactions contribute significantly to the overall stability of the crystal packing.

  • C-H···O interactions: Several weaker C-H···O hydrogen bonds are present, involving the methyl and aromatic C-H groups of caffeine as donors and the carbonyl oxygen atoms of both caffeine and benzoic acid as acceptors. These interactions play a crucial role in the three-dimensional organization of the crystal structure.

Quantitative Analysis of Supramolecular Interactions

The geometric parameters of the key intermolecular interactions, as determined from single-crystal X-ray diffraction data, are summarized in the tables below. These values provide a quantitative basis for understanding the strength and nature of the supramolecular assembly.

Table 1: Hydrogen Bonding Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O(1)-H(1)···N(9)0.841.842.67173
C(8)-H(8)···O(2)0.932.453.36168
C(1_Me)-H(1A)···O(1C)0.962.583.52166
C(3_Me)-H(3B)···O(2C)0.962.543.48167
C(7_Me)-H(7A)···O(1B)0.962.493.43167

Symmetry codes may apply to acceptor atoms.

Table 2: π-π Stacking Parameters

Interacting RingsCentroid-to-Centroid Distance (Å)Perpendicular Distance (Å)Slip Distance (Å)
Caffeine···Benzoic Acid3.753.421.58
Caffeine···Caffeine3.823.511.55

Table 3: Crystallographic Data for Caffeine-Benzoic Acid Cocrystal

ParameterValue
FormulaC₁₅H₁₆N₄O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2358
b (Å)9.1056
c (Å)15.9131
α (°)90
β (°)104.5787
γ (°)90
Volume (ų)1572.5
Z4

Data obtained from the Crystallography Open Database (COD) entry 1514629, which corresponds to the study by Bučar et al.[2]

Experimental Protocols

The successful formation and characterization of the caffeine-benzoic acid cocrystal often require specific experimental conditions due to its elusive nature.

Cocrystal Synthesis: Heteronuclear Seeding

The formation of the caffeine-benzoic acid cocrystal can be challenging using conventional methods. A successful approach involves heteronuclear seeding.

Protocol:

  • Preparation of Seed Crystals: Synthesize cocrystals of caffeine with a structurally similar coformer, such as 3-fluorobenzoic acid. These act as heteronuclear seeds.

  • Cocrystallization Setup: Prepare a saturated solution of caffeine and benzoic acid in a suitable solvent (e.g., nitromethane).

  • Seeding: Introduce a small quantity of the heteronuclear seed crystals into the supersaturated solution.

  • Crystal Growth: Allow the solution to slowly evaporate at room temperature. The seed crystals will induce the nucleation and growth of the desired caffeine-benzoic acid cocrystals.

Single-Crystal X-ray Diffraction (SCXRD)

Methodology:

  • Crystal Mounting: A suitable single crystal of the caffeine-benzoic acid cocrystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Processing: The collected diffraction data are processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Samples are prepared using the Attenuated Total Reflectance (ATR) technique or by preparing KBr pellets.

  • Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The formation of the cocrystal is confirmed by shifts in the characteristic vibrational bands, particularly the O-H stretching band of the carboxylic acid and the C=O stretching bands of both caffeine and benzoic acid, indicating their involvement in hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

  • Sample Preparation: The powdered cocrystal sample is packed into a zirconia rotor.

  • Data Acquisition: ¹³C and ¹H solid-state NMR spectra are acquired using a solid-state NMR spectrometer. Cross-polarization magic-angle spinning (CP/MAS) experiments are typically performed.

  • Analysis: Changes in the chemical shifts of the carbon and proton nuclei upon cocrystal formation provide information about the local chemical environment and intermolecular interactions. For instance, the involvement of the imidazole nitrogen of caffeine in hydrogen bonding can be inferred from changes in the chemical shifts of nearby carbon atoms.

Computational Modeling

Computational methods are instrumental in predicting the stability and understanding the nature of supramolecular interactions in the caffeine-benzoic acid cocrystal.

Methodology:

  • Crystal Structure Prediction (CSP): CSP studies are performed to generate and rank a multitude of possible crystal structures based on their lattice energies. This can predict the thermodynamic feasibility of the cocrystal.

  • Force-Field and Density Functional Theory (DFT) Calculations: The geometry of the caffeine-benzoic acid dimer and the periodic crystal structure are optimized using appropriate force fields or DFT methods (e.g., with dispersion corrections). These calculations provide insights into the interaction energies and the contributions of different non-covalent interactions.

  • Software: Commonly used software for these calculations includes Gaussian for molecular calculations and CRYSTAL or VASP for periodic systems.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key supramolecular interactions and the experimental workflow for the characterization of the caffeine-benzoic acid cocrystal.

Supramolecular_Interactions cluster_interactions Supramolecular Interactions Caffeine Caffeine H_Bond O-H···N Hydrogen Bond Caffeine->H_Bond N(9) acceptor Pi_Stacking π-π Stacking Caffeine->Pi_Stacking CH_O C-H···O Interactions Caffeine->CH_O C-H donors Caffeine->CH_O C=O acceptors BenzoicAcid Benzoic Acid BenzoicAcid->H_Bond O-H donor BenzoicAcid->Pi_Stacking BenzoicAcid->CH_O C=O acceptors

Caption: Key supramolecular interactions in the caffeine-benzoate crystal.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Cocrystal Synthesis (Heteronuclear Seeding) SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD FTIR FT-IR Spectroscopy Synthesis->FTIR ssNMR Solid-State NMR Synthesis->ssNMR Structure Crystal Structure Determination SCXRD->Structure Spectra Spectral Interpretation FTIR->Spectra ssNMR->Spectra Interactions Interaction Analysis (Bond Lengths, Angles) Structure->Interactions

Caption: Experimental workflow for caffeine-benzoate cocrystal analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Caffeine Benzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the caffeine-benzoate complex in aqueous solutions. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes critical processes and pathways to support research and development activities.

Executive Summary

Caffeine (B1668208), a widely used central nervous system stimulant, exhibits limited aqueous solubility. This limitation is often overcome by complexation with hydrotropic agents such as sodium benzoate (B1203000), which significantly enhances its solubility.[1][2] The resulting caffeine-benzoate complex is "freely soluble" in water, allowing for the formulation of high-concentration aqueous solutions, such as those used in Caffeine and Sodium Benzoate Injection, USP.[3] This guide delves into the physicochemical properties of this complex, focusing on the quantitative aspects of its solubility and its stability under various stress conditions. Understanding these parameters is critical for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility of Caffeine-Benzoate

The increased solubility of caffeine in the presence of sodium benzoate is a classic example of hydrotropy. Recent studies have elucidated that this phenomenon involves multiple mechanisms, including π-stacking between the caffeine molecule and the benzoate anion, and crucial hydrogen bond interactions between the benzoate anion and surrounding water molecules, which helps to dissolve the entire complex.[2][4]

Quantitative Solubility Data

While official monographs describe the caffeine-sodium benzoate complex as "freely soluble in water," specific quantitative data across a range of temperatures and pH values is not extensively published in readily available literature.[3] However, data on the individual components and high-concentration formulations provide valuable context.

A patent for preparing solid, homogeneous compositions of sodium benzoate and caffeine notes that for a 2.5:1 weight ratio of sodium benzoate to caffeine, an aqueous solution at 25°C could contain up to approximately 31% by weight of sodium benzoate and 12.4% by weight of caffeine, indicating a very high degree of solubility for the complex.[5]

For baseline comparison, the solubility of caffeine alone in water is highly dependent on temperature.

Table 1: Solubility of Caffeine in Pure Water at Various Temperatures

Temperature (°C) Solubility (g / 100 mL) Molar Solubility (mol/L) Data Source(s)
10 0.77 0.040 [6]
15 1.00 0.051 [6]
20 1.27 0.065 [6]
25 2.17 0.112 [6]
30 2.60 0.134 [6]
35 3.29 0.169 [6]
40 4.23 0.218 [6]
45 5.41 0.279 [6]
50 6.97 0.359 [6]
55 8.70 0.448 [6]
60 10.86 0.559 [6]

| 100 | ~67 | ~3.45 |[7] |

Note: Molar solubility calculated based on caffeine's molecular weight of 194.19 g/mol .

Thermodynamic Parameters of Complexation

The interaction between caffeine and benzoate is an equilibrium process. An early study investigated the thermodynamic parameters for the complexation of caffeine with several aromatic compounds, including sodium benzoate.[8] While the specific values for the caffeine-benzoate complex were not detailed in the abstract, the study confirmed that for most aromatic ligands complexing with caffeine, both the entropy and free energy of complexation are linearly related to the enthalpy, indicating an isoequilibrium relationship.[8] This suggests that the complexation is a thermodynamically driven process. Qualitative enthalpy data from another study indicates that a similar complex formation occurs between caffeine and sodium benzoate as is seen with caffeine and sodium salicylate.[9]

Stability of Caffeine-Benzoate in Aqueous Solutions

The stability of caffeine and sodium benzoate in aqueous solution is critical for liquid dosage forms. The official injection has a pH range of 6.5 to 8.5 and is instructed to be stored at controlled room temperature, protected from heat, light, and humidity.[10]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance. While comprehensive kinetic data for the complex is sparse, a UV-spectrophotometric study provides valuable insights into the degradation under various stress conditions.

Table 2: Summary of Forced Degradation Results for Caffeine and Sodium Benzoate

Stress Condition Reagent/Condition Caffeine Degradation (%) Sodium Benzoate Degradation (%) Data Source
Acid Hydrolysis 0.1 N HCl Not specified Not specified [11]
Alkaline Hydrolysis 0.1 N NaOH Not specified Not specified [11]
Oxidation 3% H₂O₂ Not specified Not specified [11]
Thermal Degradation Heat Not specified Not specified [11]

| Photolytic Degradation | UV Light | 85.34 | 98.92 |[11] |

Note: The study reported the highest degradation under photolytic conditions but did not quantify the degradation for other stress conditions in the abstract.

Degradation Pathways

The degradation of the caffeine-benzoate complex involves the degradation of its individual components.

  • Caffeine Degradation: The primary degradation pathway for caffeine involves demethylation. Under fungal degradation, for instance, caffeine is first demethylated at the 7-position to form theophylline (B1681296) (1,3-dimethylxanthine).[12] Further degradation can occur at other positions. The imidazole (B134444) ring of caffeine is also susceptible to opening.

  • Benzoate Degradation: Sodium benzoate is generally stable, but under significant stress, such as photolytic conditions, it can degrade.[11][13] Thermal decomposition of the caffeine and sodium benzoate mixture can generate benzoic acid, along with carbon oxides and nitrogen oxides from the caffeine moiety.[10]

G cluster_caffeine Caffeine Degradation cluster_benzoate Benzoate Degradation Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Demethylation (N7) Methylxanthine3 3-Methylxanthine Theophylline->Methylxanthine3 Demethylation (N1) SodiumBenzoate Sodium Benzoate BenzoicAcid Benzoic Acid SodiumBenzoate->BenzoicAcid Acidification DegradationProducts Further Degradation (e.g., under photolysis) BenzoicAcid->DegradationProducts Stress Conditions

Experimental Protocols

Solubility Determination (Phase Solubility Analysis)

The shake-flask method, as described by Higuchi and Connors, is the gold standard for determining equilibrium (thermodynamic) solubility.

Protocol Overview:

  • Preparation: Prepare a series of solutions with increasing concentrations of sodium benzoate in a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Equilibration: Add an excess amount of solid caffeine to each solution in sealed containers (e.g., glass ampules or flasks).

  • Agitation: Agitate the samples in a constant temperature bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand without agitation to let the excess solid settle. Filter the supernatant through a non-adsorptive filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of caffeine in the filtrate using a validated stability-indicating analytical method, such as HPLC-UV.

  • Data Analysis: Plot the total concentration of caffeine in solution against the concentration of sodium benzoate. The resulting phase solubility diagram can be used to determine the intrinsic solubility of caffeine, the stoichiometry of the complex, and the stability constant (K) of the complex.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare Benzoate Solutions B Add Excess Caffeine A->B C Agitate at Constant Temp (24-72h) B->C D Filter Supernatant C->D E Quantify Caffeine (e.g., HPLC) D->E F Plot Phase Solubility Diagram E->F

Stability Study (Forced Degradation)

Forced degradation studies are conducted according to ICH guidelines (Q1A) to assess the stability of the drug substance.

Protocol Overview:

  • Sample Preparation: Prepare an aqueous solution of caffeine and sodium benzoate at a known concentration (e.g., 1 mg/mL of each component) in water or a suitable buffer.

  • Stress Conditions: Expose aliquots of the solution to a range of forced degradation conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N to 1 N. Store at a specified temperature (e.g., 60°C) for a set time course (e.g., 0, 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add NaOH to a final concentration of 0.1 N to 1 N. Store at a specified temperature (e.g., 60°C) for the same time course.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%. Store at room temperature for the time course.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for the time course.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Treatment: At each time point, withdraw a sample. Neutralize the acid and base-stressed samples if necessary before dilution.

  • Analysis: Analyze all samples, including a control stored under normal conditions, using a validated stability-indicating HPLC method capable of separating the parent compounds from all significant degradation products.

  • Data Evaluation: Determine the percentage of degradation for both caffeine and sodium benzoate. Identify and, if necessary, characterize any degradation products that form at levels greater than the identification threshold.

G cluster_stress Apply Stress Conditions Start Prepare Caffeine-Benzoate Aqueous Solution Acid Acidic (HCl, Heat) Start->Acid Base Alkaline (NaOH, Heat) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light/UV) Start->Photo Analysis Analyze Samples at Time Points (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Determine Degradation Kinetics Analysis->End

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the simultaneous quantification of caffeine and sodium benzoate and their degradation products.

Table 3: Example HPLC Method Parameters

Parameter Condition Data Source(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) [14][15][16]
Mobile Phase Methanol : 0.02 M Phosphate Buffer pH 3.0 (40:60 v/v) [14]
or Methanol : 0.5 M Sodium Dihydrogen Phosphate (26:74)
Flow Rate 1.0 mL/min [14]
Detection UV at 220 nm, 225 nm, or scanning (224 nm for Benzoate, 273 nm for Caffeine) [11][16][17]
Injection Volume 10-20 µL [14][16]

| Temperature | Ambient or controlled (e.g., 40°C) |[14] |

Note: Method parameters must be optimized and validated for the specific application.

Conclusion

The complexation of caffeine with sodium benzoate is a highly effective strategy for increasing its aqueous solubility, enabling the formulation of liquid dosage forms. This enhancement is driven by hydrotropic mechanisms including π-stacking and hydrogen bonding. While the complex is generally stable under standard storage conditions, it is susceptible to degradation, particularly under photolytic stress. This guide has summarized the available quantitative data and outlined the standard experimental protocols for characterizing the solubility and stability of this important pharmaceutical combination. Further research to generate comprehensive quantitative solubility profiles and detailed degradation kinetics would be highly beneficial for optimizing formulation design and ensuring product quality.

References

Caffeine Benzoate vs. Caffeine: A Technical Guide to Structural and Functional Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional differences between caffeine (B1668208) and its commonly used formulation, caffeine sodium benzoate (B1203000). This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and processes.

Structural Differences: Enhancing Solubility

The fundamental difference between caffeine and caffeine sodium benzoate lies not in a covalent modification of the caffeine molecule itself, but in the formulation. Caffeine sodium benzoate is a mixture of caffeine and sodium benzoate.[1] This combination is primarily employed to overcome the limited solubility of caffeine in water, particularly for parenteral (injectable) formulations.[2][3]

Caffeine is a xanthine (B1682287) alkaloid with the chemical name 1,3,7-trimethylxanthine.[4] Its structure consists of a fused pyrimidinedione and imidazole (B134444) ring system.[5][6]

Sodium Benzoate is the sodium salt of benzoic acid. It is a commonly used preservative and is highly soluble in water.

Caffeine Sodium Benzoate is not a distinct chemical compound formed by a covalent bond between caffeine and benzoic acid. Instead, it is a physical mixture or a salt complex. The presence of sodium benzoate significantly increases the aqueous solubility of caffeine.[2] The preparation of caffeine and sodium benzoate compositions typically involves dissolving both components in water to form a homogenous solution, which can then be used as an injectable or dried to form a solid, water-soluble composition.

Quantitative Data Summary

The following tables summarize the key quantitative differences between caffeine and caffeine sodium benzoate.

ParameterCaffeineCaffeine Sodium BenzoateReference
Chemical Formula C₈H₁₀N₄O₂C₈H₁₀N₄O₂ • C₇H₅NaO₂[6], Biosynth
Molecular Weight 194.19 g/mol ~338.3 g/mol [6], PubChem
Appearance White, odorless powder or glistening needlesWhite powder[7]
Solubility in Water (25°C) 2.17 g/100 mLFreely soluble[8],[7]
Solubility in Water (80°C) 18.0 g/100 mL-
Solubility in Water (100°C) 67.0 g/100 mL-[1]

Note: The molecular weight of caffeine sodium benzoate can vary depending on the ratio of the two components.

Functional Differences: A Matter of Delivery

The primary functional difference between caffeine and caffeine sodium benzoate is rooted in their distinct physical properties, which in turn dictate their primary routes of administration and clinical applications.

Pharmacokinetics

The bioavailability and rate of absorption of caffeine can be influenced by its formulation. While oral caffeine is well-absorbed, the injectable form of caffeine sodium benzoate allows for more rapid and complete systemic availability, bypassing first-pass metabolism.

ParameterOral CaffeineInjectable Caffeine Sodium BenzoateReference
Bioavailability High (~99%)100% (by definition for IV)[4]
Time to Peak Plasma Concentration (Tmax) 30-120 minutesRapid (for IV administration)[5]
Elimination Half-Life 3-5 hours (in adults)3-5 hours (in adults)[4]

Note: Pharmacokinetic parameters for injectable caffeine sodium benzoate are expected to be very similar to intravenous caffeine administration.

Mechanism of Action

The pharmacological effects of caffeine sodium benzoate are attributable to the caffeine component. Sodium benzoate is considered pharmacologically inert in this combination. Caffeine exerts its effects through several mechanisms:

  • Adenosine (B11128) Receptor Antagonism: Caffeine's primary mechanism of action is the blockade of adenosine receptors, particularly A1 and A2A subtypes, in the central nervous system. Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking these receptors, caffeine leads to increased neuronal firing, resulting in enhanced alertness and wakefulness.

  • Phosphodiesterase (PDE) Inhibition: At higher concentrations, caffeine can inhibit phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP). This leads to an accumulation of cAMP, which can potentiate the effects of other signaling molecules.

  • Other Mechanisms: Caffeine can also affect intracellular calcium mobilization and interact with other neurotransmitter systems.

Clinical Applications

While the active component is the same, the different formulations lend themselves to distinct clinical uses.

  • Caffeine (Oral): Widely consumed as a stimulant to promote wakefulness and improve cognitive function. It is also a component of many over-the-counter and prescription medications for pain relief, often in combination with analgesics.

  • Caffeine Sodium Benzoate (Injectable): Primarily used in clinical settings for the treatment of respiratory depression associated with an overdose of central nervous system depressants.[1][9] It has also been used to treat headaches following dural puncture.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of caffeine and caffeine sodium benzoate.

Solubility Determination (Gravimetric Method)

Objective: To quantify the solubility of caffeine in water at a specific temperature.

Protocol:

  • An excess amount of caffeine is added to a known mass of deionized water in a sealed, temperature-controlled vessel.

  • The mixture is continuously stirred and maintained at the desired temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for any undissolved solid to settle.

  • A known volume of the supernatant is carefully withdrawn using a heated syringe to prevent precipitation upon cooling.

  • The withdrawn sample is weighed and then dried to a constant weight in a vacuum oven.

  • The mass of the dissolved caffeine is determined by the difference in weight before and after drying.

  • Solubility is expressed as grams of caffeine per 100 mL of water.

Pharmacokinetic Analysis (LC-MS/MS Method)

Objective: To determine the pharmacokinetic profile of caffeine in plasma after administration.

Protocol:

  • Sample Collection: Following administration of a known dose of caffeine or caffeine sodium benzoate, blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Sample Preparation: A known volume of plasma is mixed with an internal standard (e.g., an isotopically labeled version of caffeine) and a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is transferred to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: The sample is injected onto a reverse-phase HPLC column to separate caffeine from other plasma components.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. Caffeine and the internal standard are detected and quantified using multiple reaction monitoring (MRM).

  • Data Analysis: The concentration of caffeine in each plasma sample is determined by comparing the peak area ratio of caffeine to the internal standard against a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are then calculated from the concentration-time data.

Adenosine Receptor Binding Assay

Objective: To assess the affinity of caffeine for adenosine receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., A1 or A2A) are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the adenosine receptor (e.g., [³H]DPCPX for A1 receptors).

  • Competition Assay: The incubation is performed in the presence of varying concentrations of unlabeled caffeine.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of caffeine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of caffeine for the receptor (Ki) can then be calculated from the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by caffeine and a typical experimental workflow.

caffeine_adenosine_pathway cluster_presynaptic Presynaptic Neuron cluster_caffeine_action Caffeine Action cluster_postsynaptic Postsynaptic Neuron adenosine Adenosine a1_receptor A1 Receptor adenosine->a1_receptor binds ca_channel Ca²⁺ Channel a1_receptor->ca_channel inhibits neurotransmitter_release Neurotransmitter Release ca_channel->neurotransmitter_release triggers neurotransmitter Neurotransmitter neurotransmitter_release->neurotransmitter releases caffeine Caffeine caffeine->a1_receptor blocks postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor binds neuronal_activity Increased Neuronal Activity postsynaptic_receptor->neuronal_activity stimulates

Caption: Caffeine's antagonism of the presynaptic A1 adenosine receptor.

caffeine_pde_pathway cluster_cell Cell cluster_caffeine_inhibition Caffeine Action atp ATP ac Adenylate Cyclase atp->ac substrate camp cAMP ac->camp produces pde Phosphodiesterase (PDE) camp->pde substrate pka Protein Kinase A (PKA) camp->pka activates amp AMP pde->amp hydrolyzes cellular_response Cellular Response pka->cellular_response phosphorylates targets caffeine Caffeine caffeine->pde inhibits

Caption: Caffeine's inhibition of phosphodiesterase (PDE).

experimental_workflow start Start: Pharmacokinetic Study dosing Administer Caffeine or Caffeine Sodium Benzoate start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing extraction Extract Caffeine and Internal Standard processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Pharmacokinetic Modeling analysis->data_analysis end End: Determine PK Parameters data_analysis->end

Caption: A typical experimental workflow for a caffeine pharmacokinetic study.

References

Early Investigations into the Physiological Effects of Caffeine Benzoate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early 20th-century research on the physiological effects of caffeine (B1668208) benzoate (B1203000). The information is synthesized from foundational pharmacology textbooks and research articles of the era, offering a historical perspective on the initial understanding of this compound's action on the circulatory and respiratory systems.

Overview of Early Research

In the late 19th and early 20th centuries, caffeine and its salts, such as caffeine sodio-benzoate, were primarily investigated for their stimulant properties on the central nervous system, heart, and respiratory system. Caffeine benzoate, a combination of caffeine and sodium benzoate, was often used for therapeutic purposes, with the sodium salt increasing the solubility of caffeine for injection. Early experimental work largely utilized animal models, such as dogs and frogs, and employed direct physiological measurements to characterize the drug's effects.

Experimental Protocols

The experimental methodologies of the early 20th century, while lacking the sophistication of modern techniques, were foundational in pharmacology. A common approach for studying the cardiovascular effects of caffeine involved the use of anesthetized animals, typically dogs, with their circulatory and respiratory systems monitored via invasive techniques.

Cardiovascular Effects in a Canine Model

A representative experimental protocol from the era to assess the impact of caffeine on the circulatory system is detailed below.

Objective: To measure the effects of caffeine on blood pressure, heart rate, and cardiac contractility.

Animal Model: A medium-sized dog, anesthetized with a combination of morphine and ether.

Procedure:

  • Anesthesia and Surgical Preparation: The dog is anesthetized, typically with an initial dose of morphine followed by the administration of ether via a tracheal cannula to maintain a stable level of anesthesia.

  • Blood Pressure Measurement: A cannula is inserted into the carotid artery and connected to a mercury manometer. The fluctuations in the mercury column, representing the arterial blood pressure, are recorded on a kymograph—a rotating drum with smoked paper.

  • Heart Rate and Contractility: A cardiometer, a device that encloses the heart, is used to measure the changes in cardiac volume (plethysmography). This provides an indication of the force of contraction (inotropic effect) and heart rate (chronotropic effect). The cardiometer is connected to a recording tambour, which transmits the volume changes to another stylus on the kymograph.

  • Drug Administration: A solution of caffeine sodio-benzoate is injected intravenously through the femoral vein.

  • Data Recording: The kymograph records simultaneous tracings of blood pressure and cardiac volume changes before, during, and after the administration of the drug. Time markers are also included on the tracing.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Animal Preparation cluster_instrumentation Instrumentation cluster_experiment Experiment Anesthetize Anesthetize Dog (Morphine + Ether) Cannulate_Trachea Insert Tracheal Cannula Anesthetize->Cannulate_Trachea Cannulate_Carotid Cannulate Carotid Artery Connect_Manometer Connect to Mercury Manometer Cannulate_Carotid->Connect_Manometer Insert_Cardiometer Insert Cardiometer Connect_Tambour Connect to Recording Tambour Insert_Cardiometer->Connect_Tambour Record_Baseline Record Baseline on Kymograph Inject_Caffeine Inject Caffeine Sodio-Benzoate Record_Baseline->Inject_Caffeine Record_Effects Record Physiological Effects Inject_Caffeine->Record_Effects

Diagram of the experimental workflow for studying cardiovascular effects.

Physiological Effects and Quantitative Data

Early studies consistently demonstrated that caffeine has a pronounced stimulant effect on both the circulatory and respiratory systems. The observed effects were a combination of direct actions on the heart and blood vessels, as well as indirect effects mediated through the central nervous system.

Cardiovascular System

The primary cardiovascular effects of caffeine observed in early experiments are summarized in the table below.

ParameterObserved EffectMagnitude of Change (Representative)
Blood Pressure Initial transient fall, followed by a significant and sustained rise.Rise of 20-40 mmHg
Heart Rate Often slowed initially, then may increase or remain slow.Variable, often a slight decrease
Cardiac Contractility Marked increase in the force of contraction (positive inotropic effect).Significant increase in amplitude on cardiometer tracing
Peripheral Blood Vessels Vasoconstriction in the abdominal organs, vasodilation in the muscles.Not directly quantified in early studies

Logical Relationship of Cardiovascular Effects

cardiovascular_effects cluster_cns Central Nervous System cluster_cardiac Heart cluster_vascular Blood Vessels Caffeine This compound Vagus_Center Vagus Center (Medulla) Caffeine->Vagus_Center Stimulates Vasomotor_Center Vasomotor Center (Medulla) Caffeine->Vasomotor_Center Stimulates Heart_Muscle Heart Muscle Caffeine->Heart_Muscle Direct Action Heart_Rate Heart Rate (Slowing) Vagus_Center->Heart_Rate Vessels Peripheral Vessels (Splanchnic Area) Vasomotor_Center->Vessels Contractility Increased Contractility Heart_Muscle->Contractility Blood_Pressure Increased Blood Pressure Heart_Rate->Blood_Pressure Opposing Effect Contractility->Blood_Pressure Vasoconstriction Vasoconstriction Vessels->Vasoconstriction Vasoconstriction->Blood_Pressure

Diagram illustrating the physiological effects of caffeine on the cardiovascular system.
Respiratory System

Caffeine was also recognized as a potent respiratory stimulant. Its effects were attributed to its action on the respiratory center in the medulla.

ParameterObserved Effect
Respiratory Rate Increased rate of breathing.
Depth of Respiration Increased depth of each breath.

Concluding Remarks

The early 20th-century studies on this compound laid the groundwork for our understanding of its physiological effects. While the experimental techniques were rudimentary by today's standards, they provided clear and quantifiable evidence of caffeine's stimulant actions on the cardiovascular and respiratory systems. These foundational investigations established caffeine as a reliable central nervous system and cardiorespiratory stimulant, a view that, in its essence, persists in modern pharmacology. The use of animal models and direct physiological recordings, as detailed in this guide, was instrumental in elucidating these primary effects.

Preclinical Toxicological Profile of Caffeine and Sodium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical toxicological profile of caffeine (B1668208) and sodium benzoate (B1203000), components of caffeine benzoate. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed examination of acute, sub-chronic, genotoxic, and reproductive effects observed in preclinical studies. While data on the combined entity of this compound is limited, this guide synthesizes the available preclinical data for its individual constituents to inform a comprehensive safety assessment.

Executive Summary

Caffeine, a well-known central nervous system stimulant, and sodium benzoate, a widely used preservative, both exhibit distinct toxicological profiles in preclinical models. Acute toxicity studies have established LD50 values for both compounds, indicating moderate acute toxicity for caffeine and low acute toxicity for sodium benzoate. Sub-chronic studies have identified No-Observed-Adverse-Effect Levels (NOAELs) and target organs of toxicity. Genotoxicity and reproductive toxicity studies have been conducted for both substances, with varied results depending on the experimental conditions and dosages. This document aims to present this data in a clear and comparative format to facilitate its use in research and development.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Experimental Protocols for Acute Toxicity Studies

A standardized protocol for determining the acute oral LD50 in rodents, such as the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423, is typically followed.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination

cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Main Study cluster_2 Phase 3: Data Analysis A Administer single oral dose to a small group of animals (e.g., 3 rats) B Observe for mortality and clinical signs of toxicity for up to 14 days A->B C Estimate approximate lethal dose B->C D Administer graded doses to multiple groups of animals (e.g., 5-10 rats/group) C->D Inform dose selection F Observe for mortality, clinical signs, body weight changes, and gross pathology at necropsy D->F E Include a control group (vehicle only) E->F G Statistically calculate the LD50 value (e.g., using Probit analysis) F->G Provide mortality data H Determine 95% confidence intervals G->H

Caption: Workflow for determining the acute oral LD50 value.

Quantitative Data for Acute Toxicity
CompoundSpeciesRoute of AdministrationLD50 ValueReference
CaffeineRat (male albino)Oral367 mg/kg[1][2][3]
CaffeineRatOral200-400 mg/kg bw[4]
CaffeineMouseOral185 mg/kg bw[4]
Sodium BenzoateRatOral1700-2500 mg/kg bw (as benzoic acid)[5]
Sodium BenzoateMouseOral1700-2500 mg/kg bw (as benzoic acid)[5]

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols for Sub-chronic Toxicity Studies

A typical 90-day oral toxicity study in rodents, following OECD Guideline 408, involves the daily administration of the test substance.

Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study

A Animal Acclimatization & Randomization (e.g., Sprague-Dawley rats, 10/sex/group) B Daily Oral Administration for 90 days (3 dose levels + 1 control group) A->B C In-life Observations - Clinical signs - Body weight - Food/water consumption - Ophthalmoscopy B->C D Terminal Procedures - Blood collection (hematology, clinical chemistry) - Urinalysis C->D E Necropsy & Organ Weights D->E F Histopathology of target organs and other tissues E->F G Data Analysis & NOAEL Determination F->G

Caption: Workflow of a 90-day sub-chronic oral toxicity study.

Quantitative Data for Sub-chronic Toxicity
CompoundSpeciesDurationRouteNOAELKey FindingsReference
CaffeineRat90 daysDrinking water151-174 mg/kg bw/daySlight decrease in body weight gain.[4]
CaffeineMouse90 daysDrinking water167-179 mg/kg bw/daySlight decrease in body weight gain.[4]
Sodium BenzoateRat (Sprague-Dawley)90 daysOral250 mg/kg bw/dayAt 500 mg/kg, alterations in hematological parameters and liver histopathology were observed.[6]
Sodium BenzoateRat30 daysDiet500 mg/kg bwNo clinically adverse effects or histopathological changes.[7]
Compound of Diphenhydramine hydrochloride and CaffeineRat (Sprague-Dawley)28 daysOral51 mg/kg/dayAnorexia and liver function impairment.[8][9]
Compound of Diphenhydramine hydrochloride and CaffeineBeagle Dog28 daysOral28.30 mg/kg/day (male), 5.66 mg/kg/day (female)Anorexia and liver function impairment.[8][9]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A battery of in vitro and in vivo tests is typically required.

Experimental Protocols for Genotoxicity Testing

The Ames test (bacterial reverse mutation assay), in vitro micronucleus test, and in vivo comet assay are commonly employed methods.

Logical Relationship in a Standard Genotoxicity Testing Battery

cluster_0 In Vitro Assays cluster_1 In Vivo Assays A Ames Test (Point mutations in bacteria) D In Vivo Micronucleus Test (Chromosomal damage in bone marrow) A->D If positive B In Vitro Micronucleus Test (Chromosomal damage in mammalian cells) B->D If positive C Chromosomal Aberration Assay (Structural chromosome damage) C->D If positive E Comet Assay (DNA strand breaks in various tissues) D->E For further investigation

Caption: A typical tiered approach for genotoxicity assessment.

Summary of Genotoxicity Findings
CompoundAssay TypeSystemResultRemarksReference
CaffeineVarious in vitro and in vivo assaysBacteria, mammalian cells, animalsMostly negativePositive results were often observed under extreme conditions or at high, lethal doses.[4][10]
CaffeineComet assay and micronucleus testPregnant and lactating mice and their offspringGenotoxicEffects were observed in both dams and offspring.[11][12]
Sodium BenzoateIn vitro assaysHuman lymphocytesWeakly genotoxicIncreased DNA damage and micronucleus formation.[13]
Sodium BenzoateIn vivo assaysRats and miceConflictingSome studies report genotoxic effects at high doses, while others show no significant effects at relevant consumption levels.[14][15]
Sodium BenzoateComet assayPregnant rats and their newbornsGenotoxicShowed concentration-dependent DNA damage in liver tissue.[16]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Experimental Protocols for Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies (OECD Guideline 416) and prenatal developmental toxicity studies (OECD Guideline 414) are the standard assays.

Signaling Pathway Implicated in Sodium Benzoate-Induced Reproductive Toxicity in Male Rats

SB Sodium Benzoate Exposure OS Increased Oxidative Stress (↑ ROS, ↑ TBARS, ↓ Antioxidant enzymes) SB->OS Inflammation Inflammation (↑ TNF-α, ↑ IL-6) SB->Inflammation Hormones Hormonal Imbalance (↓ Testosterone, ↓ FSH, ↑ LH) SB->Hormones Apoptosis Testicular Apoptosis (↑ p53, ↑ caspase-3) OS->Apoptosis Inflammation->Apoptosis Spermatogenesis Impaired Spermatogenesis Hormones->Spermatogenesis Apoptosis->Spermatogenesis Fertility Decreased Male Fertility Spermatogenesis->Fertility

Caption: Proposed mechanism of sodium benzoate-induced male reproductive toxicity.

Summary of Reproductive and Developmental Toxicity Findings
CompoundSpeciesStudy TypeKey FindingsReference
CaffeineRat, MouseReproductiveEffects on reproduction were generally observed in the presence of parental toxicity. A NOAEL was not established in one rat study.[4]
CaffeineRatDevelopmentalMaternal consumption of high doses of caffeine led to decreased sperm density and motility in male offspring.[17]
CaffeineRatReproductive Assessment by Continuous BreedingReduced pup weights at ≥12.5 mg/kg and decreased litter size and viability at 50 mg/kg.[18]
Sodium BenzoateRat (male)90-day oralDose-dependent decrease in sperm count and motility, altered reproductive organ weights, and hormonal imbalances. The NOAEL for reproductive effects was determined to be less than 1 mg/kg bw/day.[19]
Sodium BenzoateRat (male)Sub-chronicImpaired spermatogenesis and sperm quality at doses of 0.5% and 1% in drinking water.[20]
Sodium BenzoateRat (male and female)Developmental (juvenile to peripubertal)Disrupted the HPG-axis, reduced reproductive organ weight, and caused histopathological damage to the gonads.[21]

Conclusion

The preclinical toxicological data for caffeine and sodium benzoate indicate distinct profiles. Caffeine's toxicity is primarily associated with its stimulant effects on the central nervous and cardiovascular systems, with reproductive and developmental effects generally occurring at maternally toxic doses. Sodium benzoate, at high doses, has been shown to induce oxidative stress, inflammation, and has effects on the liver, kidneys, and reproductive system. Genotoxicity findings for both compounds are mixed and appear to be dose-dependent.

For the combined entity, this compound, a comprehensive toxicological assessment would require dedicated studies. However, the profiles of the individual components suggest that potential target organs for toxicity would include the central nervous system, cardiovascular system, liver, kidneys, and the reproductive system. The potential for additive or synergistic effects should also be considered in any future risk assessment. This guide provides a foundational understanding of the preclinical toxicology of caffeine and sodium benzoate to inform further research and development activities.

References

An In-depth Technical Guide to Caffeine Benzoate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of caffeine (B1668208) benzoate (B1203000), a compound often utilized in pharmaceuticals for its combined therapeutic effects and modified physicochemical properties.

Introduction to Caffeine Benzoate

This compound is a salt that is formed from the reaction of caffeine, a xanthine (B1682287) alkaloid known for its stimulant properties, and benzoic acid, a simple aromatic carboxylic acid. The formation of this salt modifies the properties of the parent compounds, which can be advantageous in various pharmaceutical formulations. Understanding the precise molecular formula and weight is fundamental for accurate dosage calculations, formulation development, and quality control.

Molecular Composition and Weight

The molecular characteristics of this compound are derived directly from its constituent components: caffeine and benzoic acid.

Caffeine

Caffeine is a central nervous system stimulant. Its chemical formula is C₈H₁₀N₄O₂.[1][2][3][4] The molar mass of caffeine is 194.19 g/mol .[1][2]

Benzoic Acid

Benzoic acid and its salts are used as food preservatives. The molecular formula for benzoic acid is C₇H₆O₂.[5][6][7][8] It has a molecular weight of 122.12 g/mol .[5][6][8]

This compound

As a salt, this compound is a combination of one molecule of caffeine and one molecule of benzoic acid. Therefore, its molecular formula is the sum of the atomic constituents of both molecules.

  • Molecular Formula: C₁₅H₁₆N₄O₄

  • Molecular Weight: 316.31 g/mol

Data Presentation

The quantitative data for caffeine, benzoic acid, and this compound are summarized in the table below for clear comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )
CaffeineC₈H₁₀N₄O₂194.19[1][2]
Benzoic AcidC₇H₆O₂122.12[5][6][8]
This compoundC₁₅H₁₆N₄O₄316.31

Experimental Protocols

The determination of the molecular weight of this compound can be achieved through standard analytical techniques such as mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used.

  • Ionization: Electrospray ionization (ESI) is a commonly employed technique for non-volatile and thermally labile molecules like this compound. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.

  • Mass Analysis: The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ or other adducts is identified. The molecular weight is then calculated from the observed m/z value. For this compound, a peak at approximately m/z 317.12 would correspond to the protonated molecule.

Visualization of Compound Formation

The following diagram illustrates the conceptual formation of this compound from its constituent molecules.

G cluster_reactants Reactants cluster_product Product Caffeine Caffeine (C₈H₁₀N₄O₂) MW: 194.19 g/mol CaffeineBenzoate This compound (C₁₅H₁₆N₄O₄) MW: 316.31 g/mol Caffeine->CaffeineBenzoate BenzoicAcid Benzoic Acid (C₇H₆O₂) MW: 122.12 g/mol BenzoicAcid->CaffeineBenzoate

Caption: Formation of this compound from Caffeine and Benzoic Acid.

References

An In-depth Technical Guide on the Core CNS Stimulant Actions of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Caffeine (B1668208) benzoate (B1203000), a formulation combining the well-known methylxanthine, caffeine, with the solubilizing agent sodium benzoate, is utilized clinically as a central nervous system (CNS) stimulant.[1][2] Its primary applications include the treatment of respiratory depression associated with drug overdose and the mitigation of fatigue.[3][4] The pharmacological activity is overwhelmingly attributed to the caffeine component. This technical guide provides a detailed examination of the molecular mechanisms, neurochemical consequences, and physiological effects of caffeine as a CNS stimulant. It includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows to support advanced research and development.

Core Mechanisms of Central Nervous System Stimulation

The stimulant properties of caffeine are multifaceted, though they are predominated by a single, well-established mechanism at physiologically relevant concentrations. Secondary mechanisms are typically observed only at higher, often suraphysiological, doses.

Primary Mechanism: Adenosine (B11128) Receptor Antagonism

The principal mechanism through which caffeine exerts its stimulant effects is the competitive antagonism of adenosine receptors throughout the brain, particularly the A₁ and A₂A subtypes.[5][6]

  • Role of Endogenous Adenosine: Adenosine is a purine (B94841) nucleoside that functions as an inhibitory neuromodulator. Its accumulation during waking hours promotes sleep and suppresses neural activity by binding to its receptors.[7]

  • Competitive Blockade by Caffeine: Caffeine possesses a molecular structure similar to adenosine, allowing it to bind to A₁ and A₂A receptors without activating them.[8][9] This blockade prevents adenosine from exerting its natural inhibitory effects, leading to a state of disinhibition and increased neuronal firing rates.[10] This antagonism is considered the most likely mechanism of action at typical human consumption levels.[6]

The downstream result of this antagonism is an increase in neuronal excitability and the subsequent release of numerous neurotransmitters.[11]

Adenosine_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_effect Effect of Caffeine Adenosine Endogenous Adenosine Receptor Adenosine Receptor (A₁ / A₂A) Adenosine->Receptor Binds & Inhibits Caffeine Caffeine Caffeine->Receptor Blocks Disinhibition Disinhibition: Adenosine Blocked, Inhibitory Brake Removed AC Adenylyl Cyclase Receptor->AC Inhibits (via Gᵢ protein) cAMP ↓ cAMP AC->cAMP NT_Vesicle Neurotransmitter Vesicles (Dopamine, Glutamate etc.) cAMP->NT_Vesicle Reduces Exocytosis Release ↓ Release NT_Vesicle->Release Postsynaptic_Effect Result: Inhibition/ Drowsiness Release->Postsynaptic_Effect Leads to Increased_Release ↑ Neurotransmitter Release Disinhibition->Increased_Release Stimulation CNS Stimulation (Alertness, Wakefulness) Increased_Release->Stimulation

Caption: Adenosine Receptor Antagonism by Caffeine.
Secondary Mechanisms of Action

At higher concentrations, caffeine can engage other molecular targets, though their contribution to its behavioral effects at normal doses is considered minimal.[6][11]

  • Phosphodiesterase (PDE) Inhibition: Caffeine can non-selectively inhibit phosphodiesterase enzymes, which are responsible for degrading the second messenger cyclic adenosine monophosphate (cAMP).[3][5] This inhibition leads to an accumulation of intracellular cAMP. However, the concentrations required for meaningful PDE inhibition are significantly higher than those that cause behavioral effects.[11][12]

  • Mobilization of Intracellular Calcium: At high, non-physiological concentrations (1–10 mM), caffeine can interfere with the uptake and storage of calcium by the sarcoplasmic reticulum in striated muscle, increasing intracellular calcium levels.[11]

  • GABA-A Receptor Antagonism: Caffeine can also act as a weak antagonist at GABA-A receptors, though this typically occurs at concentrations beyond usual human consumption.[8]

Mechanisms_Hierarchy conc Caffeine Concentration AR Adenosine Receptor Antagonism conc->AR Primary Effect PDE Phosphodiesterase Inhibition conc->PDE Secondary Effect Ca Intracellular Ca²⁺ Mobilization conc->Ca Secondary Effect GABA GABA-A Receptor Antagonism conc->GABA Secondary Effect

Caption: Hierarchy of Caffeine's Mechanisms by Concentration.

Neurochemical and Physiological Consequences

The antagonism of adenosine receptors initiates a cascade of neurochemical changes that produce the well-known physiological effects of caffeine.

Modulation of Neurotransmitter Systems

By blocking the inhibitory influence of adenosine, caffeine indirectly enhances the activity of several key neurotransmitter systems.[11]

  • Dopamine (B1211576) (DA): Caffeine's stimulant and reinforcing properties are strongly linked to the dopamine system. It modulates dopamine D₂ receptor activity by blocking A₂A receptors, which are co-localized on striatal neurons.[10][13] This leads to increased dopamine release in areas like the nucleus accumbens shell.[13]

  • Norepinephrine (NE): Caffeine activates noradrenaline neurons, contributing to increased arousal and vigilance.[6]

  • Acetylcholine (B1216132) (ACh): By removing adenosine's inhibitory control, caffeine enhances the release of acetylcholine in the hippocampus and prefrontal cortex, which is linked to cognitive enhancement.[10]

  • Serotonin, Glutamate, and GABA: The release of these neurotransmitters is also indirectly affected by the blockade of adenosine's inhibitory actions, contributing to mood, alertness, and overall neuronal excitability.[7][11]

Systemic Physiological Effects

The net effect of these neurochemical changes manifests as stimulation across multiple levels of the central nervous system.

  • Cerebral Cortex: Produces a more rapid and clearer flow of thought, enhanced alertness, and improved psychomotor coordination.[3]

  • Medulla: Stimulates vagal, vasomotor, and respiratory centers, which can increase respiratory rate.[3][14]

  • Cardiovascular System: Can produce a positive inotropic and chronotropic effect on the heart. The overall effect on blood pressure depends on whether CNS or peripheral effects predominate.[3][14]

  • Renal System: Increases renal blood flow and glomerular filtration rate, resulting in mild diuresis.[15]

Pharmacokinetics and Quantitative Data

Pharmacokinetic Profile
  • Absorption: Caffeine is well-absorbed following oral administration.[3]

  • Distribution: It is rapidly distributed throughout body water and readily crosses the blood-brain barrier.[15]

  • Metabolism: Caffeine is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme system into three active metabolites: paraxanthine, theophylline (B1681296), and theobromine.[16]

  • Half-Life: The plasma half-life in adults is approximately 3 to 5 hours but can be influenced by various factors.[15][16]

Quantitative Analysis

The following tables summarize key quantitative data related to caffeine's CNS activity.

Table 1: Adenosine Receptor Binding Affinities of Caffeine and its Primary Metabolites This table illustrates the relative affinity of caffeine and its metabolites for A₁ and A₂a adenosine receptor subtypes in equine forebrain tissues, which show similarities to other species, including humans.[17]

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Rank Order of Potency
TheophyllineA₁ & A₂aHighest1
ParaxanthineA₁ & A₂aHigh2 (tie)
Caffeine A₁ & A₂a High 2 (tie)
TheobromineA₁ & A₂aLowest4
Data derived from radioligand binding assays.[17] A lower Kᵢ value indicates higher binding affinity.

Table 2: Selected Dose-Response Data for CNS Effects of Caffeine Benzoate This table provides examples of dosages used in clinical and preclinical settings to elicit specific CNS-related effects.

Application/Study TypeSpeciesFormulationDoseObserved CNS EffectReference(s)
Overcoming FatigueHumanOral Caffeine100-200 mgRestored mental alertness.[15]
Respiratory DepressionHumanCaffeine and Sodium Benzoate Injection500 mg - 1 gAnaleptic (respiratory stimulant) effect.[3]
Post-dural Puncture HeadacheHumanCaffeine and Sodium Benzoate IV Infusion500 mgRelief of headache (via cerebral vasoconstriction).[18]
Preclinical Behavioral StudyAdolescent RatsCaffeine Injection (i.p.)30 mg/kgIncreased motor activity.[19]
Preclinical Behavioral StudyAdolescent RatsSodium Benzoate (p.o.)100-400 mg/kgIncreased motor activity; at higher doses, reduced anxiolytic effect of caffeine and increased oxidative stress.[19]

Key Experimental Protocols

The CNS stimulant properties of this compound are evaluated using a variety of standardized in vitro and in vivo assays.

In Vitro Methodology

Protocol 4.1.1: Radioligand Binding Assay for Adenosine Receptor Affinity This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., caffeine) for specific receptor subtypes.

  • Objective: To quantify the interaction between caffeine and A₁/A₂a adenosine receptors.

  • Materials:

    • Brain tissue homogenates (e.g., equine cerebral cortex for A₁, striatum for A₂a).[17]

    • Radioligand: [³H]DPCPX (A₁-selective) or [³H]ZM241385 (A₂a-selective).[17]

    • Test compounds: Caffeine, paraxanthine, theophylline, etc., at various concentrations.

    • Non-specific binding agent (e.g., theophylline at a high concentration).

    • Incubation buffer, glass fiber filters, scintillation counter.

  • Methodology:

    • Preparation: Prepare membrane-enriched homogenates from the selected brain tissue.

    • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (caffeine). A parallel set of tubes containing a high concentration of a non-specific agent is used to determine non-specific binding.

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Methodology

Protocol 4.2.1: Assessment of Locomotor Activity using the Open Field Test This is a standard behavioral test to assess general locomotor activity, exploration, and anxiety-like behavior in rodents, which are altered by CNS stimulants.[20]

  • Objective: To measure the effect of this compound on spontaneous motor activity.

  • Materials:

    • Test Animals: Mice (e.g., Swiss Albino, 20-25g) or rats.[20]

    • Open Field Arena: A square or circular arena with walls to prevent escape, often equipped with an automated tracking system (infrared beams or video).

    • Test Compounds: Vehicle (e.g., saline), standard CNS stimulant (e.g., Amphetamine), and test drug (this compound) at desired doses.

  • Methodology:

    • Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment.

    • Grouping: Randomly divide animals into groups (e.g., Vehicle Control, Standard, Test Drug).

    • Administration: Administer the vehicle, standard, or test drug via the intended route (e.g., intraperitoneal, oral).

    • Testing: After a predetermined time (e.g., 30 minutes post-injection), place each animal individually into the center of the open field arena.

    • Data Recording: Record activity for a set duration (e.g., 10-15 minutes). Key parameters include:

      • Total distance traveled.

      • Time spent in the center vs. periphery of the arena (anxiety measure).

      • Number of rearing events (vertical exploration).

    • Data Analysis: Compare the mean values of the measured parameters between the test group and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in total distance traveled and rearing is indicative of CNS stimulation.

Open_Field_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Animal Acclimatization A2 Random Grouping (Control, Test) A1->A2 A3 Drug / Vehicle Administration A2->A3 B1 Place Animal in Open Field Arena A3->B1 Post-injection (e.g., 30 min) B2 Record Behavior (e.g., 10 min) B1->B2 C1 Extract Data: - Distance Traveled - Rearing Counts - Center Time B2->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpret Results: Stimulation vs. Control C2->C3

Caption: Experimental Workflow for the Open Field Test.

The Role of Sodium Benzoate

While caffeine is the active stimulant, the role of sodium benzoate in the formulation is important to consider. Its primary purpose in injectable formulations is to act as a solubilizer, increasing the water solubility of caffeine.[21] However, independent research on sodium benzoate has indicated that it is not an inert compound from a neurological perspective. Studies in animal models have shown that sodium benzoate administration can, in some contexts, impair memory and motor coordination, increase oxidative stress in the brain, and induce anxiety-like behaviors.[22][23][24] One study noted that while both caffeine and sodium benzoate increased motor activity in adolescent rats, their combination could lead to undesirable effects on working memory and increase oxidative stress.[19] These findings highlight the importance of evaluating the complete formulation, not just the primary active ingredient, in drug development and research.

Conclusion

The role of this compound as a central nervous system stimulant is unequivocally driven by its caffeine component. The primary mechanism of action is the competitive antagonism of A₁ and A₂A adenosine receptors, which disinhibits neuronal activity and enhances the release of multiple excitatory neurotransmitters. While secondary mechanisms such as phosphodiesterase inhibition exist, they are relevant only at high, non-physiological concentrations. The resulting neurochemical cascade produces increased alertness, improved cognitive function, and stimulation of medullary respiratory centers. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is critical for the continued clinical application and future development of CNS stimulants for researchers and pharmaceutical professionals.

References

foundational research on caffeine benzoate's effect on adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Foundational Research of Caffeine's Effect on Adenosine (B11128) Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeine (B1668208), a widely consumed psychoactive substance, primarily exerts its effects through the antagonism of adenosine receptors. This technical guide delves into the foundational research elucidating the interaction between caffeine and the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). It provides a comprehensive overview of the mechanism of action, quantitative binding data, key signaling pathways, and detailed experimental protocols for studying these interactions. The information is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.

Introduction: Caffeine Benzoate (B1203000) and the Role of Caffeine

Caffeine benzoate is a formulation that combines caffeine with sodium benzoate. The primary purpose of the benzoate salt is to increase the aqueous solubility of caffeine, which is otherwise sparingly soluble.[1][2] In this combination, caffeine is the pharmacologically active component responsible for interacting with adenosine receptors. While sodium benzoate enhances bioavailability for administration, it is not inert. Some studies suggest that at certain concentrations, sodium benzoate may have its own neurological effects, including the potential to induce oxidative stress or influence anxiety-like behaviors in animal models.[3][4] However, the principal mechanism of action for the stimulant effects associated with this compound is the competitive antagonism of adenosine receptors by the caffeine molecule.[5]

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role as a neuromodulator in the central nervous system (CNS). It generally exerts inhibitory effects on neuronal activity, promoting sleep and suppressing arousal.[6] Adenosine mediates its effects by binding to four distinct G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7] Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby blocking the endogenous ligand's effects.[6]

Mechanism of Action: Competitive Antagonism

Caffeine functions as a non-selective competitive antagonist at adenosine receptors. This means it binds to the same orthosteric site on the receptor as adenosine but does not elicit a biological response. By occupying the binding site, caffeine prevents adenosine from binding and initiating the intracellular signaling cascade that leads to its neurodepressive effects. The stimulant properties of caffeine are therefore a direct result of this blockade, leading to an increase in neuronal firing.[5] The behavioral effects of caffeine, such as increased wakefulness and alertness, are primarily attributed to the blockade of A₁ and A₂ₐ receptors.[5][8]

Caffeine_Antagonism cluster_receptor Adenosine Receptor cluster_ligands Ligands cluster_effects Cellular Response Receptor Adenosine Receptor Orthosteric Site Activation Signal Transduction (e.g., cAMP modulation) Receptor->Activation Activates NoEffect No Signal Transduction Receptor->NoEffect No Activation Adenosine Adenosine (Agonist) Adenosine->Receptor Binds Caffeine Caffeine (Antagonist) Caffeine->Receptor Binds & Blocks

Caffeine acts as a competitive antagonist at the adenosine receptor.

Quantitative Data: Binding Affinity of Caffeine

The affinity of caffeine for the different adenosine receptor subtypes has been quantified through various binding assays. The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are common measures of this affinity, with lower values indicating higher affinity. Caffeine is a non-selective antagonist, though it generally exhibits slightly higher affinity for A₁ and A₂ₐ receptors compared to A₂ₑ and A₃ receptors.[9]

CompoundA₁ Kᵢ (µM)A₂ₐ Kᵢ (µM)A₂ₑ Kᵢ (µM)A₃ Kᵢ (µM)Species
Caffeine 12 - 402.4 - 4913>100Human
Theophylline114.813>100Human
Paraxanthine9.34.121>100Human
Theobromine6545110>100Human
Note: Data synthesized from multiple sources. Values represent a range found in the literature. Theophylline, Paraxanthine, and Theobromine are related methylxanthines shown for comparison.[5][9][10]

Signaling Pathways

Adenosine receptors are coupled to different G-proteins and thus modulate distinct intracellular signaling pathways. The primary pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) system.

  • A₁ Receptor Signaling : A₁ receptors are typically coupled to Gᵢ/Gₒ proteins. When activated by adenosine, the Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP generally has an inhibitory effect on neuronal activity.[5]

  • A₂ₐ Receptor Signaling : A₂ₐ receptors are coupled to Gₛ proteins. Adenosine binding to A₂ₐ receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This pathway is often associated with excitatory or modulatory effects, particularly in dopamine-rich brain regions.[5][11]

Caffeine, by blocking both A₁ and A₂ₐ receptors, prevents adenosine-mediated modulation of cAMP levels. This blockade effectively removes the "brake" that adenosine applies to the CNS, contributing to caffeine's stimulant effects.

Adenosine_Signaling_Pathway cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway Adenosine1 Adenosine A1R A1 Receptor Adenosine1->A1R Gi Gi Protein A1R->Gi AC1 Adenylyl Cyclase Gi->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 Converts ATP Response1 Neuronal Inhibition cAMP1->Response1 Caffeine1 Caffeine Caffeine1->A1R Blocks Adenosine2 Adenosine A2AR A2A Receptor Adenosine2->A2AR Gs Gs Protein A2AR->Gs AC2 Adenylyl Cyclase Gs->AC2 Activates cAMP2 ↑ cAMP AC2->cAMP2 Converts ATP Response2 Neuronal Modulation (e.g., Dopamine release) cAMP2->Response2 Caffeine2 Caffeine Caffeine2->A2AR Blocks

Signaling pathways of A₁ and A₂ₐ adenosine receptors and their blockade by caffeine.

Experimental Protocols

Characterizing the interaction between caffeine and adenosine receptors involves two primary types of assays: radioligand binding assays to determine affinity and functional assays to measure the downstream cellular response.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of caffeine for a specific adenosine receptor subtype by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293-hA₂ₐR).[12]

  • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[13]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[13]

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A₂ₐR), and the membrane preparation.[12]

  • Non-specific Binding (NSB) Wells: Add a high concentration of a non-labeled, potent adenosine receptor agonist or antagonist (e.g., 10 µM NECA) to saturate the receptors, followed by the radioligand and membrane preparation.[14]

  • Test Compound (Caffeine) Wells: Add serially diluted concentrations of caffeine, the radioligand, and the membrane preparation.[13]

3. Incubation:

  • Incubate the plate for a sufficient duration to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[14]

4. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[14]

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

5. Detection:

  • Dry the filter plate completely.

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[13]

6. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of caffeine.

  • Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of caffeine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Binding_Workflow start Start prep 1. Membrane Preparation (Cell culture, homogenization, centrifugation) start->prep setup 2. Assay Plate Setup (Total, Non-Specific, Caffeine wells) prep->setup incubate 3. Incubation (e.g., 60 min at 25°C) setup->incubate filtrate 4. Filtration & Washing (Separate bound from unbound ligand) incubate->filtrate detect 5. Scintillation Counting (Quantify radioactivity) filtrate->detect analyze 6. Data Analysis (Calculate IC50 and Ki) detect->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor antagonism by quantifying changes in intracellular cAMP levels.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest (e.g., HEK293-hA₂ₐR) in a multi-well plate and grow to ~80-90% confluency.[15]

2. Assay Procedure:

  • Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.[16]

  • Add varying concentrations of the antagonist (caffeine) to the wells.

  • Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA or CGS21680 for A₂ₐR).[15]

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[16]

3. Lysis and Detection:

  • Lyse the cells (e.g., with HCl or a detergent-based lysis buffer).[16]

  • Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method like HTRF (Homogeneous Time-Resolved Fluorescence).[15][17]

4. Data Analysis:

  • Plot the cAMP concentration against the log concentration of caffeine.

  • The data will show that as the concentration of caffeine increases, the agonist-induced accumulation of cAMP (for A₂ₐR) is inhibited. This can be used to determine a functional IC₅₀ for caffeine.

Conclusion

The foundational mechanism of caffeine's action is its competitive antagonism at A₁ and A₂ₐ adenosine receptors. This interaction prevents endogenous adenosine from exerting its inhibitory neuromodulatory effects, leading to the well-known stimulant properties of caffeine. Quantitative binding assays have established that caffeine binds to these receptors with micromolar affinity. The blockade disrupts the canonical G-protein coupled signaling pathways that modulate intracellular cAMP levels. The experimental protocols detailed in this guide, including radioligand binding and functional cAMP assays, represent the gold-standard methodologies for characterizing these and other ligand-receptor interactions, providing a robust framework for future research in pharmacology and drug development.

References

A Preliminary Investigation into the Diuretic Properties of Caffeine Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the diuretic properties of caffeine (B1668208) benzoate (B1203000). The diuretic and natriuretic effects of caffeine, the active component of caffeine benzoate, are primarily attributed to its antagonism of adenosine (B11128) receptors in the kidneys, which leads to an increased glomerular filtration rate and a reduction in sodium reabsorption in the proximal tubules. This document synthesizes the current understanding of the underlying signaling pathways, details established experimental protocols for evaluating diuretic activity in preclinical models, and presents quantitative data from relevant studies. The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute further investigations into the diuretic potential of this compound.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed methylxanthine alkaloid known for its stimulant effects.[1] this compound is a salt form of caffeine, where sodium benzoate is added to increase the solubility of the caffeine alkaloid. The pharmacological activity of this compound is primarily attributed to its caffeine component. While the central nervous system effects of caffeine are well-documented, its impact on renal function, specifically its diuretic properties, is also of significant interest.

This guide delves into the mechanisms, experimental evaluation, and existing data related to the diuretic effects of caffeine, with a focus on providing a technical framework for research and development.

Mechanism of Action: Diuretic and Natriuretic Effects

The diuretic action of caffeine is a result of its influence on both renal hemodynamics and tubular transport functions. The two primary mechanisms are:

  • Adenosine Receptor Antagonism : Caffeine acts as a non-selective competitive antagonist of A1 and A2A adenosine receptors in the kidneys.[1][2]

    • Increased Glomerular Filtration Rate (GFR) : Adenosine, acting on A1 receptors, causes vasoconstriction of the afferent arterioles, which reduces renal blood flow and GFR. By blocking these receptors, caffeine opposes this vasoconstriction, leading to an increase in GFR and consequently, a greater volume of filtrate to be processed by the nephrons.[1]

    • Inhibition of Sodium Reabsorption : Caffeine inhibits the reabsorption of sodium (Na+) in the proximal tubules.[1] This natriuretic effect leads to a higher concentration of sodium in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

  • Phosphodiesterase (PDE) Inhibition : Caffeine can inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, the concentrations of caffeine required for significant PDE inhibition are generally higher than those achieved through typical consumption, and adenosine receptor antagonism is considered the primary mechanism for its diuretic effect at pharmacological doses.[2]

The following diagram illustrates the primary signaling pathway of caffeine-induced diuresis.

caffeine_diuresis_pathway cluster_blood_vessel Afferent Arteriole cluster_tubule Proximal Tubule Cell cluster_urine Result Adenosine Adenosine A1_Receptor A1 Adenosine Receptor Adenosine->A1_Receptor Activates Vasoconstriction Vasoconstriction A1_Receptor->Vasoconstriction Leads to Increased_GFR Increased GFR Vasoconstriction->Increased_GFR Opposes Caffeine Caffeine Caffeine->A1_Receptor Blocks Inhibition_Na Inhibition Caffeine->Inhibition_Na Na_Reabsorption Sodium (Na+) Reabsorption Natriuresis Natriuresis (Increased Na+ Excretion) Na_Reabsorption->Natriuresis Leads to (when inhibited) Inhibition_Na->Na_Reabsorption Diuresis Diuresis (Increased Urine Output) Increased_GFR->Diuresis Natriuresis->Diuresis Contributes to

Caffeine's primary diuretic signaling pathway.

Experimental Protocols for Diuretic Activity Assessment

The Lipschitz test is a standard and widely accepted in vivo method for screening and evaluating the diuretic activity of test compounds in rats.

The Lipschitz Test

Objective: To determine the diuretic, natriuretic, and kaliuretic (potassium excretion) activity of a test compound.

Materials and Methods:

  • Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 150-200g.

  • Housing: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week prior to the experiment. For urine collection, metabolic cages are used, which are designed to separate feces and urine.

  • Animal Preparation:

    • Fast the animals for 18 hours before the experiment, with free access to water. This helps to ensure a uniform gastrointestinal state.

    • On the day of the experiment, weigh each rat.

  • Grouping and Dosing:

    • Divide the animals into at least three groups (n=6 per group is recommended):

      • Control Group: Receives the vehicle (e.g., 0.9% normal saline).

      • Standard Group: Receives a standard diuretic, such as furosemide (B1674285) (e.g., 10 mg/kg, p.o.) or urea (B33335) (1 g/kg, p.o.).

      • Test Group(s): Receives the test compound (this compound) at various doses.

    • Administer a hydrating load of 0.9% saline solution (e.g., 25 mL/kg body weight) to all animals orally (p.o.) or intraperitoneally (i.p.).

    • Immediately following hydration, administer the vehicle, standard, or test compound according to the assigned groups.

  • Urine Collection:

    • Place individual animals in metabolic cages immediately after dosing.

    • Collect urine at regular intervals (e.g., every hour) for a total of 5 to 24 hours. A 5-hour collection period is common for initial screening.

  • Measurements:

    • Record the total volume of urine for each animal at each time point.

    • Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

    • Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)

    • Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group)

    • Lipschitz Value: (Urine excretion of test group) / (Urine excretion of standard group - typically urea)

The following diagram illustrates the experimental workflow for the Lipschitz test.

lipschitz_test_workflow Start Start Animal_Prep Animal Preparation (Fasting, Weighing) Start->Animal_Prep Grouping Grouping (Control, Standard, Test) Animal_Prep->Grouping Hydration Hydration (0.9% Saline, 25 mL/kg) Grouping->Hydration Dosing Dosing (Vehicle, Standard, this compound) Hydration->Dosing Urine_Collection Urine Collection (Metabolic Cages, 5-24h) Dosing->Urine_Collection Measurement Measurement (Urine Volume, Na+, K+, Cl-) Urine_Collection->Measurement Data_Analysis Data Analysis (Diuretic Index, Lipschitz Value) Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for the Lipschitz test.

Quantitative Data on Diuretic Effects

The diuretic effect of caffeine is dose-dependent. Below are summaries of quantitative data from various studies.

Human Studies
Caffeine Dose Subjects Key Findings Citation
45, 90, 180, 360 mg8 healthy male volunteersUrine volume was significantly increased only at the 360 mg dose. Urinary sodium excretion was significantly increased at doses greater than 90 mg.[3]
>250-300 mgReview of multiple studiesAcute ingestion of large doses results in a short-term stimulation of urine output in individuals who have been deprived of caffeine. Tolerance develops with regular consumption.[4]
3 mg/kg vs. 6 mg/kg (as coffee)10 healthy adultsA caffeine intake of 6 mg/kg induced an acute diuretic effect, while 3 mg/kg did not significantly disturb fluid balance.[5]
400 mgHealthy volunteersA significant increase in urinary sodium and chloride concentrations, along with a significant increase in urine output, was observed.[6]
Animal Studies (Rats)
Caffeine Dose Animal Model Key Findings Citation
2.5 mg/100g and 10 mg/100g body weight (subcutaneous)RatsUrinary volume excretion was higher in caffeine-treated groups compared to controls. Urinary excretion of potassium, sodium, and phosphate (B84403) was also higher.[7]
0.1% in drinking water (long-term)Spontaneously hypertensive heart failure prone ratsNo significant changes in urine volume, and sodium and potassium excretion were found after 10 or 20 weeks of treatment.[8]
45 mg/kg (oral)Wistar ratsInduced a dose-dependent early increase in heart rate and blood pressure. While not directly measuring diuresis, this study provides context on cardiovascular effects at diuretic-level doses.[9]
30 mg/kg (i.p.)Adolescent ratsThis study focused on neurobehavioral effects but provides a relevant dosage used in rat studies.[10]

Note on Sodium Benzoate: Studies on the direct diuretic effect of sodium benzoate are limited. Some research suggests that high doses of sodium benzoate may have adverse effects on renal function, causing an increase in serum creatinine (B1669602) and urea levels in rats.[11] It is generally considered that the diuretic effect of this compound is attributable to the caffeine component.

Discussion and Future Directions

The existing evidence strongly supports the diuretic and natriuretic properties of caffeine, the active component of this compound. The primary mechanism of action is well-established as the antagonism of adenosine receptors in the kidneys. The Lipschitz test in rats provides a reliable and reproducible model for the preclinical evaluation of these effects.

For future research, the following areas warrant further investigation:

  • Dose-Response Relationship of this compound: While the effects of caffeine are well-studied, a detailed dose-response curve specifically for this compound in a preclinical diuretic model would be beneficial to confirm its activity profile.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data of this compound with its diuretic and natriuretic effects can provide a more comprehensive understanding of its in vivo behavior.

  • Long-Term Effects on Renal Function: The long-term administration study in hypertensive rats did not show a significant change in urine output but did indicate a decline in renal function.[8] Further investigation into the chronic effects of this compound on renal health is warranted, especially at higher doses.

  • Interaction with Other Diuretics: Investigating the potential synergistic or antagonistic effects of this compound when co-administered with other classes of diuretics could reveal novel therapeutic applications.

Conclusion

This compound, through its caffeine component, exhibits clear diuretic and natriuretic properties, primarily mediated by adenosine receptor antagonism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in indications where diuresis is desired. A systematic approach, beginning with established preclinical models like the Lipschitz test, will be crucial in fully elucidating the clinical utility of this compound as a diuretic agent.

References

The Discovery and Application of Caffeine Benzoate in the Management of Respiratory Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208), a methylxanthine derivative, has long been recognized for its stimulant properties. Its therapeutic application in the form of caffeine benzoate (B1203000) has been a cornerstone in the management of respiratory depression, particularly in the context of drug-induced central nervous system (CNS) depression and apnea (B1277953) of prematurity in neonates. This technical guide provides an in-depth exploration of the core scientific principles underlying the use of caffeine benzoate for respiratory stimulation. It details the molecular mechanisms of action, summarizes key quantitative data from pivotal clinical studies, and provides comprehensive experimental protocols to aid in future research and development.

Introduction

Respiratory depression, a condition characterized by inadequate ventilation, can arise from various etiologies, including overdose of CNS depressant drugs (e.g., opioids, alcohol) and immaturity of the respiratory control centers in premature infants.[1][2] this compound, a salt of caffeine and sodium benzoate, has historically been employed as a respiratory stimulant to counteract these effects.[3] The sodium benzoate component serves to increase the solubility of caffeine, facilitating its administration.[4] This guide delves into the scientific journey of this compound, from its fundamental pharmacology to its clinical application, providing a technical resource for the scientific community.

Mechanism of Action: A Dual-Pronged Approach

Caffeine's primary mechanism as a respiratory stimulant involves a dual action on key cellular signaling pathways: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE).

2.1. Adenosine Receptor Antagonism:

Adenosine, an endogenous nucleoside, acts as an inhibitory neurotransmitter in the CNS, including the respiratory centers in the medulla.[5][6] By binding to adenosine A1 and A2A receptors, adenosine dampens neuronal activity and reduces respiratory drive. Caffeine, structurally similar to adenosine, acts as a competitive antagonist at these receptors.[7][8] By blocking adenosine from binding, caffeine effectively removes this inhibitory brake, leading to increased neuronal firing in the respiratory centers and a subsequent increase in respiratory rate and minute ventilation.[5][6]

2.2. Phosphodiesterase Inhibition:

Caffeine also non-selectively inhibits phosphodiesterase enzymes.[2][4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, caffeine leads to an accumulation of intracellular cAMP.[2][4] In the context of respiratory control, elevated cAMP levels are thought to contribute to enhanced neurotransmitter release and increased contractility of respiratory muscles, including the diaphragm.[9]

Signaling Pathway of Caffeine's Respiratory Stimulant Effect

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine AdenosineReceptor Adenosine Receptor (A1, A2A) Caffeine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Binding (Inhibition) AC Adenylate Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA ATP ATP ATP->AC AC->cAMP RespiratoryNeuron Respiratory Neuron PKA->RespiratoryNeuron Activation IncreasedActivity Increased Neuronal Activity & Respiratory Drive RespiratoryNeuron->IncreasedActivity

Caption: Signaling pathway of caffeine's respiratory stimulant effect.

Quantitative Data from Clinical Studies

The efficacy of caffeine (primarily as caffeine citrate (B86180), which is therapeutically similar to this compound) in treating respiratory depression, especially apnea of prematurity, has been substantiated by numerous clinical trials. The following tables summarize key quantitative data from representative studies.

Table 1: Dosage Regimens in Neonatal Apnea of Prematurity
Study/Guideline Loading Dose (Caffeine Citrate) Maintenance Dose (Caffeine Citrate)
Caffeine for Apnea of Prematurity (CAP) Trial[5]20 mg/kg5-10 mg/kg/day
MoCHA Trial[2]10 mg/kg/day (continued)N/A (focus on extended therapy)
Mohammed et al. (2021)[10]High Dose: 40 mg/kgHigh Dose: 20 mg/kg/day
Low Dose: 20 mg/kgLow Dose: 10 mg/kg/day
Seppa-Moilanen et al. (2021)[6]20 mg/kg5 mg/kg/day
Table 2: Key Efficacy Outcomes in Neonatal Apnea of Prematurity
Study Patient Population Primary Outcome Result
CAP Trial[5]500-1250 g birth weight infantsReduction in Bronchopulmonary Dysplasia (BPD)Caffeine group had a lower incidence of BPD.
MoCHA Trial[2]29-33 weeks' gestationDays to hospital dischargeNo significant difference between caffeine and placebo groups.
Mohammed et al. (2021)[10]≤32 weeks' gestationFrequency and total days of apneaNo significant difference between high and low dose groups.
Dekker et al. (Pilot Study)[11]24-29 weeks' gestationNeed for mechanical ventilationEarly caffeine administration was associated with a reduced need for mechanical ventilation.
Table 3: Respiratory Parameters in Adults with Post-Anesthesia Sedation
Study Patient Population Intervention Respiratory Outcome
Warner et al. (Retrospective)[5]151 heavily sedated post-anesthesia patientsIntravenous caffeine sodium benzoate (median dose 150 mg)No significant association found between caffeine administration and changes in respiratory rate or oxyhemoglobin saturation.

Experimental Protocols

The following sections provide detailed methodologies for conducting a randomized controlled trial to evaluate the efficacy of this compound in treating respiratory depression, based on common practices from key clinical studies.

Generalized Experimental Workflow for a Clinical Trial

cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis Screening Screening of Potential Participants (Based on Inclusion/Exclusion Criteria) InformedConsent Obtain Informed Consent Screening->InformedConsent Baseline Baseline Data Collection (Demographics, Clinical Status) InformedConsent->Baseline Randomization Randomize Participants (1:1 ratio) TreatmentGroup Treatment Group: Administer this compound (Specified Dose and Route) Randomization->TreatmentGroup ControlGroup Control Group: Administer Placebo (e.g., Normal Saline) Randomization->ControlGroup FollowUp Follow-up Data Collection (Primary and Secondary Outcomes) TreatmentGroup->FollowUp ControlGroup->FollowUp Baseline->Randomization Analysis Statistical Analysis (Compare Outcomes Between Groups) FollowUp->Analysis Results Interpretation of Results Analysis->Results

Caption: Generalized workflow for a clinical trial of this compound.

4.2. Study Population: Inclusion and Exclusion Criteria

  • Inclusion Criteria (Example: Neonatal Apnea of Prematurity):

    • Gestational age between 28 and <33 weeks.[2]

    • Diagnosis of apnea of prematurity, defined as cessation of breathing for ≥ 20 seconds, or a shorter pause accompanied by bradycardia (heart rate < 100 bpm) and/or oxygen desaturation (SpO2 < 85%).[1]

    • Parental informed consent.[2]

  • Exclusion Criteria (Example: Neonatal Apnea of Prematurity):

    • Major congenital anomalies.[10]

    • Known hypersensitivity to caffeine or benzoates.

    • Clinical evidence of sepsis or other underlying causes of apnea.[2]

4.3. Intervention: Preparation and Administration of this compound

  • Preparation:

    • Caffeine and Sodium Benzoate Injection, USP, is a sterile solution, typically containing 125 mg/mL of caffeine and 125 mg/mL of sodium benzoate.[12]

    • Prior to administration, the vial should be visually inspected for particulate matter.[13]

    • A 5-micron filter needle should be used to withdraw the required volume from the vial.[13]

    • For intravenous administration, the calculated dose can be further diluted in a compatible solution such as Dextrose 5% in Water (D5W) to a final volume of 20 mL and administered via a syringe infusion pump over 30 minutes.[14]

  • Administration:

    • Loading Dose: A typical loading dose of caffeine citrate is 20 mg/kg, which is equivalent to 10 mg/kg of caffeine base.[5]

    • Maintenance Dose: A maintenance dose of 5-10 mg/kg/day of caffeine citrate is commonly used, starting 24 hours after the loading dose.[5]

    • Route of Administration: Intravenous or intramuscular routes are used. Slow intravenous infusion is generally preferred.[12]

4.4. Outcome Measures

  • Primary Outcome:

    • Reduction in the frequency of apneic events.

    • Duration of mechanical ventilation.[10]

    • Incidence of bronchopulmonary dysplasia (BPD).[5]

  • Secondary Outcomes:

    • Length of hospital stay.[2]

    • Adverse events (e.g., tachycardia, feeding intolerance).[5]

    • Neurodevelopmental outcomes at follow-up.[15]

4.5. Statistical Analysis

  • The primary and secondary outcomes will be compared between the this compound and placebo groups.

  • For continuous variables (e.g., duration of ventilation), an independent t-test or Mann-Whitney U test will be used, depending on the data distribution.

  • For categorical variables (e.g., incidence of BPD), a chi-square test or Fisher's exact test will be employed.

  • A p-value of <0.05 will be considered statistically significant.

  • A detailed statistical analysis plan should be established prior to the commencement of the study.[1]

Conclusion

This compound remains a valuable therapeutic agent in the management of respiratory depression, with a well-established mechanism of action and a significant body of clinical evidence supporting its use, particularly in neonates. Its ability to antagonize adenosine receptors and inhibit phosphodiesterase provides a robust physiological basis for its respiratory stimulant effects. This technical guide, by consolidating key data and experimental protocols, aims to facilitate further research into optimizing dosing strategies, exploring new applications, and ultimately improving patient outcomes in the field of respiratory medicine.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Caffeine and Benzoate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of caffeine (B1668208) and sodium benzoate (B1203000) in human plasma. The methodologies presented are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, designed to deliver high sensitivity, specificity, and throughput for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Caffeine is a widely consumed central nervous system stimulant, and its combination with sodium benzoate is utilized in pharmaceutical formulations to enhance solubility for administration. Accurate quantification of both caffeine and its counter-ion, benzoate, in plasma is crucial for understanding the pharmacokinetics and bioavailability of such formulations. The following protocols provide a comprehensive guide for the simultaneous extraction and subsequent chromatographic analysis of these two compounds from a plasma matrix.

Overview of the Analytical Approach

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the simultaneous extraction of both caffeine (a neutral molecule) and benzoic acid (an acidic molecule) from human plasma.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Caffeine analytical standard

  • Sodium Benzoate or Benzoic Acid analytical standard

  • Internal Standards (IS): Caffeine-d3 or a suitable stable isotope-labeled caffeine analog, and p-Toluic acid-d3 or another suitable stable isotope-labeled benzoic acid analog.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: Aliquot 50 µL of human plasma (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition: Add 10 µL of the working internal standard solution (containing both caffeine and benzoic acid internal standards) to each tube, except for blank samples. To blank samples, add 10 µL of 50:50 (v/v) acetonitrile/water.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.

  • Mixing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Dilution (Optional but Recommended for LC-MS/MS): Dilute the supernatant with an equal volume of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.

Analytical Method 1: HPLC with UV Detection

This method is suitable for the simultaneous quantification of caffeine and sodium benzoate when high sensitivity is not required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 200 mm, 5 µm particle size)

  • Mobile Phase: Methanol and 0.05 M sodium dihydrogen phosphate (B84403) buffer (e.g., 26:74 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm for simultaneous detection[1]. For individual optimization, caffeine can be monitored at ~272 nm and sodium benzoate at ~224 nm.

  • Column Temperature: 30 °C

Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of caffeine and sodium benzoate into drug-free human plasma.

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Use a linear regression model for quantification.

Analytical Method 2: LC-MS/MS (Separate or Combined Analysis)

For high sensitivity and specificity, LC-MS/MS is the recommended technique. The following are optimized conditions for caffeine and benzoic acid that can be run as separate injections or combined into a single method.

3.3.1. LC-MS/MS Parameters for Caffeine

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute caffeine, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Caffeine: Precursor ion (m/z) 195.1 → Product ion (m/z) 138.0[2][3]

    • Caffeine-d3 (IS): Precursor ion (m/z) 198.1 → Product ion (m/z) 141.1[3]

3.3.2. LC-MS/MS Parameters for Benzoic Acid

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to retain and elute the polar benzoic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative (Note: Benzoic acid can also be detected in positive mode, but negative mode often provides better sensitivity).

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Benzoic Acid: Precursor ion (m/z) 121.0 → Product ion (m/z) 77.0[4]

    • p-Toluic acid-d3 (IS): Precursor ion (m/z) 139.1 → Product ion (m/z) 94.1 (This is a representative transition and should be optimized).

Data Presentation

The following tables summarize typical quantitative data for the analysis of caffeine and benzoic acid in human plasma based on published literature.

Table 1: Quantitative Data for Caffeine Analysis in Human Plasma by LC-MS/MS

ParameterValueReference
Linearity Range10 - 10,000 ng/mL[3]
Lower Limit of Quantification (LLOQ)10 ng/mL[3]
Intra-day Precision (%CV)0.95% - 7.22%[3]
Inter-day Precision (%CV)1.83% - 8.66%[3]
Intra-day Accuracy (%RE)-8.76% - 9.61%[3]
Inter-day Accuracy (%RE)-7.47% - 1.42%[3]
Recovery>90%Assumed based on common protein precipitation methods

Table 2: Quantitative Data for Benzoic Acid Analysis in Human Plasma by LC-MS/MS

ParameterValueReference
Linearity Range1 - 1000 ng/mL[4]
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
Intra-day Precision (%CV)≤ 15%[4]
Inter-day Precision (%CV)≤ 15%[4]
Intra-day Accuracy (%RE)± 15%[4]
Inter-day Accuracy (%RE)± 15%[4]
Recovery> 85%[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification plasma_sample Plasma Sample (50 µL) add_is Add Internal Standards (Caffeine-d3 & p-Toluic acid-d3) plasma_sample->add_is add_acn Add Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis chromatography Chromatographic Separation lcms_analysis->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Concentration Results quantification->results

Caption: Workflow for the quantification of caffeine and benzoate in plasma.

Signaling_Pathway_Placeholder Logical Relationship of Analytical Steps cluster_extraction Extraction cluster_separation Separation cluster_detection Detection & Quantification start Start: Plasma Sample protein_removal Protein Removal (Precipitation) start->protein_removal analyte_isolation Analyte Isolation (Supernatant) protein_removal->analyte_isolation hplc HPLC Separation (C18 Column) analyte_isolation->hplc Injection msms MS/MS Detection (MRM) hplc->msms Elution quant Quantification msms->quant end End: Concentration Data quant->end

Caption: Logical flow of the analytical method for plasma bioanalysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Simultaneous Separation and Quantification of Caffeine and Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the simultaneous separation and quantification of caffeine (B1668208) and benzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is simple, precise, and suitable for the analysis of these compounds in various matrices, including food and beverage products. This document includes a summary of chromatographic conditions from various methods, a detailed experimental protocol, and a visual representation of the workflow.

Introduction

Caffeine, a natural stimulant, and benzoic acid, a widely used preservative, are common additives in many consumer products.[1] The accurate and simultaneous quantification of these compounds is crucial for quality control, regulatory compliance, and safety assessment. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and determination of these and other compounds in complex mixtures.[2][3] This note details a validated RP-HPLC method for the effective separation of caffeine and benzoic acid.

Data Presentation: Summary of HPLC Methods

Several methods have been established for the separation of caffeine and benzoic acid. The following table summarizes the key parameters from a selection of published protocols, showcasing the different conditions that can be employed.

ParameterMethod 1[1]Method 2[4]Method 3[5]Method 4[6]
Stationary Phase Agilent, Eclipse XDB C18 (4.6 x 100mm, 3.5µm)C18 (0.150 x 100mm, 1.7µm)Hypersil C-18Agilent Zorbax Eclipse XDB-C18 (4.6 x 150mm, 5µm)
Mobile Phase Phosphate (B84403) buffer:Methanol (B129727) (70:30, v/v), pH 3.0A: 3% Methanol + 0.1% Formic Acid in Water; B: Methanol + 0.1% Formic Acid10% Acetic Acid in ultra-pure waterAcetonitrile (0.05% TFA):Ionized Water (0.1% TFA) (20:80, v/v)
Flow Rate 1.0 mL/min1.7 µL/min0.7 mL/min1.0 mL/min
Detection (UV) 220 nm255 nm254 nm230 nm (Benzoic Acid), 280 nm (Caffeine)
Injection Volume Not Specified200 nL10 µLNot Specified
Retention Time: Caffeine 2.5 min5.1 min2.37 min2.155 min
Retention Time: Benzoic Acid 8.4 min6.6 min4.78 min4.139 min

Experimental Protocol

This section provides a detailed methodology for the separation and quantification of caffeine and benzoic acid based on a common and reliable reverse-phase HPLC method.

Materials and Reagents
  • Caffeine (analytical standard)

  • Benzoic Acid (or Sodium Benzoate) (analytical standard)

  • Methanol (HPLC grade)

  • Phosphoric Acid (or other acid for pH adjustment)

  • Water (HPLC grade or ultra-pure)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation
  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[1]

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Solutions (e.g., 1000 ppm):

    • Accurately weigh 100 mg of caffeine standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase or a suitable solvent like water.[4]

    • Accurately weigh 100 mg of benzoic acid standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase or a suitable solvent.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations (e.g., 10, 50, 100, 150, 200, and 250 ppm).[4] These will be used to generate a calibration curve.

Sample Preparation
  • Liquid Samples (e.g., beverages):

    • Degas carbonated samples by sonication for approximately 5 minutes.[4]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]

    • Dilute the sample as necessary with the mobile phase to bring the analyte concentrations within the range of the calibration curve.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., Agilent, Eclipse XDB C18, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 70:30, v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 220 nm.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[7]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak areas for caffeine and benzoic acid in both the standards and the samples.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of caffeine and benzoic acid in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of caffeine and benzoic acid.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Degas, Filter, Dilute) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analytes in Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of caffeine and benzoic acid.

References

Application Notes and Protocols for Caffeine Benzoate-Induced Seizures in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a widely consumed central nervous system stimulant, is known to exhibit proconvulsant effects at high doses. This property is harnessed in preclinical research to induce experimental seizures in rodent models, providing a valuable tool for studying seizure mechanisms and evaluating the efficacy of potential antiepileptic drugs. Caffeine primarily acts as an antagonist of adenosine (B11128) A1 and A2A receptors, leading to increased neuronal excitability. The administration of caffeine benzoate (B1203000), a salt of caffeine and sodium benzoate with enhanced solubility, is a common method for inducing these seizures in a controlled laboratory setting.

These application notes provide detailed protocols for the induction of seizures in rodents using caffeine benzoate, along with methods for seizure monitoring and data analysis. The information is intended to guide researchers in establishing a reproducible and reliable seizure model for their studies.

Data Presentation

Table 1: Dose-Response of this compound for Seizure Induction in Mice
Dose (mg/kg)Route of AdministrationSeizure PhenotypeObservationsReference
5Intraperitoneal (i.p.)Proconvulsant effectSignificantly decreased seizure threshold[1]
50Intraperitoneal (i.p.)Proconvulsant effectSignificantly decreased seizure threshold[1]
100Intraperitoneal (i.p.)No effect on seizure thresholdDid not significantly alter the seizure threshold[1]
200-300Intraperitoneal (i.p.)ConvulsionsInduced tonic-clonic seizures[2]
Table 2: Effect of Caffeine on the Efficacy of Antiepileptic Drugs (AEDs) in Mice
AEDCaffeine Dose (mg/kg)Effect on AED EfficacyReference
Topiramate23.1 and 46.2Increased the effective dose (ED50) of topiramate[3]
Topiramate5.7 and 11.5No influence on the anticonvulsant effects[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for parenteral administration to rodents.

Materials:

  • Caffeine powder (anhydrous)

  • Sodium benzoate powder

  • Sterile Water for Injection

  • Sterile volumetric flask

  • Sterile filter (0.22 µm)

  • Sterile vials for storage

  • Analytical balance

  • pH meter

Procedure:

  • Determine the desired concentration: Based on the target dose (mg/kg) and the injection volume (typically 5-10 ml/kg for intraperitoneal injection in mice), calculate the required concentration of the this compound solution. Note that caffeine and sodium benzoate are typically used in equal amounts.[4]

  • Weighing: Accurately weigh the required amounts of caffeine and sodium benzoate powder using an analytical balance.

  • Dissolution: In a sterile volumetric flask, dissolve the sodium benzoate in a portion of the Sterile Water for Injection. Sodium benzoate aids in the dissolution of caffeine.[5]

  • Add Caffeine: Add the weighed caffeine powder to the sodium benzoate solution.

  • Complete Dissolution: Agitate the mixture gently until both components are completely dissolved.

  • Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume.

  • pH Measurement and Adjustment: Measure the pH of the solution. The typical pH range for injection is between 6.5 and 8.5.[4][6] Adjust if necessary with sterile solutions of NaOH or HCl.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the sterile this compound solution at room temperature, protected from light.[7]

Protocol 2: Induction of Seizures in Mice using this compound

Objective: To induce tonic-clonic seizures in mice for the evaluation of anticonvulsant compounds or to study seizure pathophysiology.

Materials:

  • Male NMRI mice (25-30 g) or other appropriate strain.

  • Prepared sterile this compound solution.

  • Sterile syringes and needles (e.g., 25-27 gauge).

  • Observation chambers (e.g., clear Plexiglas cages).

  • Video recording equipment (optional but recommended).

  • Timer.

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Animal Preparation: On the day of the experiment, weigh each mouse to accurately calculate the injection volume.

  • Administration: Administer the this compound solution via the desired route, typically intraperitoneal (i.p.) injection. A common dose range to induce seizures is 200-300 mg/kg.[2]

  • Observation Period: Immediately after injection, place the mouse in an individual observation chamber.

  • Seizure Monitoring: Observe the animals continuously for at least 30-60 minutes for the onset, duration, and severity of seizures.

  • Seizure Scoring: Score the seizure severity using a modified Racine scale (see Table 3).[8][9][10]

  • Data Collection: Record the latency to the first seizure, the duration of each seizure, and the maximum seizure score for each animal. If using video recording, the footage can be analyzed later for more detailed behavioral assessment.

  • Post-Seizure Monitoring: After the acute observation period, continue to monitor the animals for any signs of distress or adverse effects.

Table 3: Modified Racine Scale for Seizure Scoring in Mice
ScoreBehavioral Manifestations
0No behavioral changes
1Mouth and facial twitches
2Head nodding, chewing
3Unilateral forelimb clonus
4Rearing with bilateral forelimb clonus
5Rearing and falling with loss of postural control
6Generalized tonic-clonic seizure with loss of postural control
7Tonic extension of limbs, which can be lethal if prolonged

Mandatory Visualizations

G cluster_0 Caffeine's Mechanism of Action Caffeine This compound AdenosineReceptor Adenosine Receptors (A1 & A2A) Caffeine->AdenosineReceptor Antagonism AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition cAMP cAMP AdenylateCyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates NeuronalExcitability Increased Neuronal Excitability PKA->NeuronalExcitability Seizure Seizure Activity NeuronalExcitability->Seizure

Caption: Signaling pathway of caffeine-induced seizures.

G cluster_workflow Experimental Workflow start Start prep_solution Prepare Caffeine Benzoate Solution start->prep_solution animal_prep Animal Acclimation & Weighing prep_solution->animal_prep injection Administer Caffeine Benzoate (i.p.) animal_prep->injection observation Observe for Seizures (30-60 min) injection->observation scoring Score Seizure Severity (Racine Scale) observation->scoring data_collection Record Latency, Duration, & Score scoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for caffeine-induced seizures.

References

Application Notes and Protocols: Caffeine Benzoate as a Positive Control in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing caffeine (B1668208) benzoate (B1203000) as a positive control in neuropharmacology research. Caffeine, a well-characterized central nervous system (CNS) stimulant, offers a reliable benchmark for evaluating the effects of novel compounds on locomotor activity, anxiety, and cognitive function. Its consistent and dose-dependent effects make it an ideal tool for validating experimental models and ensuring the integrity of research findings.

Mechanism of Action

Caffeine's primary mechanism of action involves the antagonism of adenosine (B11128) receptors, particularly A1 and A2A subtypes, in the brain.[1][[“]][3] By blocking these receptors, caffeine prevents the binding of adenosine, a neuromodulator that typically promotes sleep and relaxation.[3] This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, including dopamine, norepinephrine, and glutamate, resulting in its characteristic stimulant effects.[3][4][[“]] At higher, often non-physiological concentrations, caffeine can also inhibit phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP), and mobilize intracellular calcium.[1][[“]][6]

Signaling Pathway of Caffeine's Stimulant Effects

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds & Inhibits Ca_channel Ca²⁺ Channel A1R->Ca_channel Inhibits NT_release Neurotransmitter Release (e.g., Dopamine, Glutamate) Ca_channel->NT_release Triggers Dopamine Dopamine D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Excitation Increased Neuronal Excitability DARPP32->Neuronal_Excitation Promotes Caffeine Caffeine Caffeine->A1R Antagonizes Caffeine->A2AR Antagonizes Dopamine->D2R Binds

Caption: Caffeine antagonizes adenosine receptors, leading to increased neurotransmitter release and postsynaptic signaling.

Applications in Neuropharmacological Assays

Caffeine serves as a robust positive control in a variety of behavioral assays designed to assess CNS activity.

Locomotor Activity

Caffeine reliably induces a dose-dependent increase in locomotor activity in rodents.[1] This makes it an excellent positive control for studies investigating the stimulant or sedative properties of novel compounds. The open field test is commonly used to measure horizontal and vertical movements.

Experimental Protocol: Open Field Test

This protocol outlines the procedure for assessing locomotor activity in mice using an open field arena.

  • Open field arena (e.g., 40 x 40 x 30.5 cm).[7]

  • Video tracking software (e.g., ANY-maze, EthoVision XT).

  • Caffeine benzoate solution (doses ranging from 6.25 to 50 mg/kg).[8]

  • Vehicle control (e.g., saline).

  • Experimental animals (e.g., C57BL/6 mice).

  • Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.[9]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Initiation: Gently place the mouse in the center of the open field arena.[10]

  • Data Recording: Record the animal's activity for a specified duration (typically 15-30 minutes) using the video tracking software.[7][11]

  • Parameters Measured:

    • Total distance traveled (cm).

    • Horizontal activity (number of beam breaks).

    • Vertical activity (rearing frequency).

    • Time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different caffeine doses to the vehicle control.

Dose (mg/kg, i.p.)Animal ModelKey FindingsReference
6.25 - 25CD1 MiceIncreased horizontal and vertical activity.[8]
20MiceSignificantly less stimulation of locomotor activity in chronically treated mice after a 2-hour withdrawal period.[7]
25, 50, 100MiceHigh doses can suppress locomotion.[12]
40, 80, 120Swiss MiceSignificant increase in locomotor activity in sleep-deprived mice compared to non-sleep-deprived mice.[9]
3, 30DBA/2J MiceDose-dependently increases locomotor activity.[13]
Anxiety-Like Behavior

Caffeine can exert anxiogenic (anxiety-producing) effects, particularly at higher doses.[6][14] This property is utilized in assays like the elevated plus-maze (EPM) to validate the model's sensitivity to anxiogenic compounds.

Experimental Protocol: Elevated Plus-Maze (EPM)

This protocol describes the use of the EPM to assess anxiety-like behavior in rodents.

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).[15][16]

  • Video tracking software.

  • This compound solution (e.g., 10-30 mg/kg).[17]

  • Vehicle control.

  • Experimental animals (e.g., Wistar rats).

  • Acclimation: Acclimate the animals to the testing room before the experiment.

  • Drug Administration: Administer caffeine or vehicle i.p. 30 minutes prior to the test.

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[15]

  • Data Recording: Record the animal's behavior for 5 minutes.[15][16]

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Data Analysis: An increase in the time spent and entries into the closed arms is indicative of anxiogenic-like behavior.

Dose (mg/kg, i.p.)Animal ModelKey FindingsReference
Moderate and High DosesBLC57 MiceShowed anxiety-like behaviors.[18]
10, 30RatsIncreased open arm exploration in both light and dark conditions.[17]
Cognitive Function

Caffeine is known to enhance certain aspects of cognitive function, such as memory and attention.[4][6] The Morris water maze is a classic test to evaluate spatial learning and memory, where caffeine can be used as a positive control to demonstrate cognitive enhancement.

Experimental Protocol: Morris Water Maze

This protocol details the procedure for assessing spatial learning and memory in rats.

  • Circular water tank (filled with opaque water).

  • Submerged platform.

  • Visual cues around the room.

  • Video tracking software.

  • This compound solution (e.g., 0.3-10 mg/kg).[19][20]

  • Vehicle control.

  • Experimental animals (e.g., Wistar rats).

  • Acclimation: Handle the rats for several days before the experiment.

  • Drug Administration: Administer caffeine or vehicle i.p. either before or after the training session, depending on the experimental question (acquisition vs. consolidation). Post-training administration is often used to assess effects on memory consolidation.[19][20]

  • Training (Acquisition Phase):

    • Place the rat in the water facing the wall of the tank from one of four starting positions.

    • Allow the rat to swim and find the hidden platform (typically for 60-120 seconds).

    • If the rat does not find the platform, gently guide it there.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial (Memory Retention):

    • 24-48 hours after the last training session, remove the platform.

    • Place the rat in the tank and record its swimming path for 60 seconds.

  • Parameters Measured:

    • Acquisition: Escape latency (time to find the platform), path length.

    • Retention: Time spent in the target quadrant (where the platform was), number of platform crossings.

  • Data Analysis: A shorter escape latency and path length during training, and more time spent in the target quadrant during the probe trial, indicate improved spatial learning and memory.

Dose (mg/kg, i.p.)Animal ModelKey FindingsReference
0.3 - 10 (Post-training)Wistar RatsImproved memory retention (swam up to 600 cm less to find the platform in the test session).[19][20]
0.3 - 10 (Pre-test)Wistar RatsSmall increase in memory retrieval (escape path up to 500 cm shorter).[19][20]
Moderate DoseBLC57 MiceBetter performance in the water maze test for learning and memory.[18]

Experimental Workflows

Open Field Test Workflow

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Acclimate Mice (30 min) Drug_Admin Administer Caffeine/Vehicle (i.p., 30 min prior) Acclimation->Drug_Admin Placement Place Mouse in Center of Open Field Drug_Admin->Placement Recording Record Activity (15-30 min) Placement->Recording Parameters Measure: - Total Distance - Horizontal/Vertical Activity - Center Time Recording->Parameters Stats Statistical Analysis (e.g., ANOVA) Parameters->Stats

Caption: Workflow for the Open Field Test to assess locomotor activity.

Elevated Plus-Maze Workflow

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Acclimate Rodents Drug_Admin Administer Caffeine/Vehicle (i.p., 30 min prior) Acclimation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Recording Record Behavior (5 min) Placement->Recording Parameters Measure: - Time in Open/Closed Arms - Entries into Arms - Total Distance Recording->Parameters Stats Statistical Analysis Parameters->Stats

Caption: Workflow for the Elevated Plus-Maze to assess anxiety-like behavior.

Morris Water Maze Workflow

cluster_prep Preparation cluster_training Training (Acquisition) cluster_probe Probe Trial (Retention) cluster_analysis Data Analysis Handling Handle Rats Drug_Admin Administer Caffeine/Vehicle (Pre- or Post-training) Handling->Drug_Admin Training_Trials Multiple Trials/Day (Find Hidden Platform) Drug_Admin->Training_Trials Remove_Platform Remove Platform (24-48h later) Training_Trials->Remove_Platform Acquisition_Metrics Acquisition: - Escape Latency - Path Length Training_Trials->Acquisition_Metrics Probe_Swim Record Swim Path (60s) Remove_Platform->Probe_Swim Retention_Metrics Retention: - Time in Target Quadrant - Platform Crossings Probe_Swim->Retention_Metrics

Caption: Workflow for the Morris Water Maze to assess spatial learning and memory.

Conclusion

This compound is an invaluable tool in neuropharmacology research, providing a reliable and well-characterized positive control for a range of behavioral assays. By incorporating caffeine into experimental designs, researchers can validate their models, ensure the sensitivity of their assays, and provide a benchmark against which to compare the effects of novel therapeutic compounds. The detailed protocols and expected outcomes provided in these application notes serve as a practical guide for the effective use of caffeine in neuropharmacological studies.

References

In Vivo Experimental Design for Studying Caffeine Benzoate Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a widely consumed central nervous system (CNS) stimulant, is well-known for its ability to enhance alertness and cognitive function. Its primary mechanism of action involves the antagonism of adenosine (B11128) receptors. Sodium benzoate (B1203000), a commonly used food and drug preservative, has its own distinct metabolic and physiological effects, including influencing amino acid metabolism and potentially modulating the immune system. The combination of caffeine and sodium benzoate is utilized in pharmaceutical preparations, often to increase the solubility of caffeine for injection. Understanding the combined in vivo effects of these two compounds is crucial for evaluating the efficacy and safety of such formulations.

These application notes provide a comprehensive framework for designing and conducting in vivo experiments in rodent models to investigate the pharmacological and behavioral effects of caffeine benzoate. The protocols outlined below detail methodologies for assessing locomotor activity, anxiety-like behavior, and learning and memory, along with guidelines for subsequent neurochemical analysis.

Core Principles of Experimental Design

A robust in vivo study of this compound requires careful consideration of several factors to ensure the validity and reproducibility of the findings. Key aspects of the experimental design include:

  • Animal Model: The choice of animal model is critical. Wistar or Sprague-Dawley rats are frequently used for neurobehavioral studies due to their well-characterized physiology and behavior.[1][2][3] The age and sex of the animals should be consistent throughout the study to minimize variability.

  • Drug Administration: this compound can be administered via various routes, including intraperitoneal (IP) injection, oral gavage, or in drinking water.[4] The chosen route should align with the intended clinical application or research question. Doses should be selected based on previous literature to elicit measurable effects without causing toxicity.[4]

  • Control Groups: Appropriate control groups are essential for interpreting the results. These should include a vehicle control (the solution used to dissolve the drugs, without the active compounds), a caffeine-only group, and a sodium benzoate-only group, in addition to the this compound combination group(s).

  • Behavioral Testing: A battery of behavioral tests should be employed to assess various aspects of CNS function. The open field test (OFT) for locomotor activity and anxiety, the elevated plus maze (EPM) for anxiety-like behavior, and the Y-maze for spatial working memory are standard and well-validated assays.[1][3][5][6][7][8][9][10][11][12][13]

  • Biochemical Analysis: Following behavioral testing, brain tissue can be collected for neurochemical analysis.[14][15][16][17][18] Measuring levels of key neurotransmitters, such as dopamine (B1211576) and its metabolites, in brain regions like the striatum and prefrontal cortex can provide insights into the underlying mechanisms of action.

Experimental Protocols

I. Animal Preparation and Drug Administration
  • Animals: Male Wistar rats (250-300g) will be used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.[2][19]

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures. Handle the rats for a few minutes each day to reduce stress associated with handling.[2]

  • Grouping: Randomly assign animals to the following experimental groups (n=10-12 per group):

    • Group 1: Vehicle (0.9% saline)

    • Group 2: Caffeine (e.g., 10 mg/kg)

    • Group 3: Sodium Benzoate (e.g., 200 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg caffeine + 200 mg/kg sodium benzoate)

  • Drug Preparation: Dissolve caffeine, sodium benzoate, or the combination in 0.9% saline. The volume of administration should be consistent across all groups (e.g., 1 ml/kg).

  • Administration: Administer the respective treatments via intraperitoneal (IP) injection 30 minutes before the start of behavioral testing.[4]

II. Behavioral Assessments

This test is used to assess locomotor activity and anxiety-like behavior in a novel environment.[3][6][9][11][13]

Protocol:

  • The open field apparatus is a square arena (e.g., 100 x 100 x 40 cm) with the floor divided into a central zone and a peripheral zone.

  • Gently place the rat in the center of the arena and allow it to explore freely for 10 minutes.[6]

  • Record the session using an overhead video camera.

  • After each trial, clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.[20]

  • Analyze the video recordings for the following parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior; less time indicates higher anxiety).[13]

    • Frequency of entries into the center zone.

    • Rearing frequency (exploratory behavior).

The EPM is a widely used test to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[5][7][8][9][10][11][12][13][21]

Protocol:

  • The EPM apparatus consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.[10]

  • Place the rat on the central platform, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.[5][8]

  • Record the session with a video camera.

  • Clean the maze with 70% ethanol between trials.

  • Analyze the recordings for:

    • Time spent in the open arms versus the closed arms (anxiolytic effect is indicated by more time in open arms).[10][12]

    • Number of entries into the open and closed arms.[10]

    • Total arm entries (as a measure of general activity).

The Y-maze is used to assess spatial working memory, based on the innate tendency of rodents to explore novel environments.[1][22][23][24]

Protocol:

  • The Y-maze consists of three identical arms (labeled A, B, and C) at a 120° angle to each other.[22]

  • Place the rat at the end of one arm and allow it to freely explore the maze for 8 minutes.[1][23]

  • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.[1]

  • Clean the maze with 70% ethanol after each animal.[23]

  • Calculate the percentage of spontaneous alternation using the formula:

    • Spontaneous Alternation (%) = [Number of Spontaneous Alternations / (Total number of arm entries - 2)] x 100

    • A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB). A higher percentage indicates better spatial working memory.

III. Neurochemical Analysis

Protocol:

  • Immediately following the final behavioral test, euthanize the animals according to approved institutional guidelines.

  • Rapidly dissect the brain on an ice-cold surface.

  • Isolate brain regions of interest, such as the striatum and prefrontal cortex.[14][18]

  • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.[17]

  • Homogenize the tissue samples in an appropriate buffer (e.g., perchloric acid).[17]

  • Centrifuge the homogenates to pellet proteins and other cellular debris.[16][17]

  • Analyze the supernatant for neurotransmitter levels (e.g., dopamine, serotonin, and their metabolites) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[14][16]

Data Presentation

All quantitative data should be summarized in tables for clear comparison between the experimental groups.

Table 1: Open Field Test Parameters

GroupTotal Distance Traveled (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle
Caffeine
Sodium Benzoate
This compound

Table 2: Elevated Plus Maze Parameters

GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm EntriesClosed Arm Entries
Vehicle
Caffeine
Sodium Benzoate
This compound

Table 3: Y-Maze Spontaneous Alternation

GroupTotal Arm EntriesSpontaneous Alternations% Spontaneous Alternation
Vehicle
Caffeine
Sodium Benzoate
This compound

Table 4: Neurotransmitter Levels in Brain Regions (e.g., Striatum)

GroupDopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
Vehicle
Caffeine
Sodium Benzoate
This compound

Visualizations

Signaling Pathways and Experimental Workflow

caffeine_benzoate_signaling cluster_caffeine Caffeine Pathway cluster_benzoate Sodium Benzoate Pathway cluster_interaction Potential Interaction Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism AC Adenylate Cyclase AdenosineReceptor->AC Inhibition cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Neuronal Excitation Neurotransmitter Release PKA->Downstream CNS_Effects Combined CNS Effects (Behavioral Outcomes) Downstream->CNS_Effects Benzoate Sodium Benzoate GlycineConj Glycine Conjugation (Liver) Benzoate->GlycineConj HippuricAcid Hippuric Acid GlycineConj->HippuricAcid Excretion Renal Excretion HippuricAcid->Excretion HippuricAcid->CNS_Effects Indirect Effects?

Caption: Proposed signaling pathways of caffeine and sodium benzoate.

experimental_workflow A Animal Acclimatization & Handling B Randomization into Treatment Groups A->B C Drug Administration (Vehicle, Caffeine, Na-Benzoate, Combination) B->C D Behavioral Testing (30 min post-injection) C->D E Open Field Test (Locomotor Activity & Anxiety) D->E F Elevated Plus Maze (Anxiety-like Behavior) E->F G Y-Maze Test (Spatial Working Memory) F->G H Euthanasia & Brain Tissue Collection G->H I Neurochemical Analysis (HPLC) H->I J Data Analysis & Interpretation I->J

Caption: In vivo experimental workflow for this compound studies.

logical_relationships cluster_inputs Inputs cluster_assessments Assessments cluster_outputs Outputs Drug This compound Administration Behavior Behavioral Phenotyping (OFT, EPM, Y-Maze) Drug->Behavior AnimalModel Rodent Model (Rat/Mouse) AnimalModel->Behavior Neurochem Neurochemistry (HPLC) Behavior->Neurochem Data Quantitative Data (Tables) Behavior->Data Neurochem->Data Conclusion Understanding of Combined Effects Data->Conclusion

Caption: Logical relationships in the experimental design.

References

Application Notes and Protocols: Caffeine and Sodium Benzoate in Neuroscience Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caffeine (B1668208) and sodium benzoate (B1203000) in neuronal cell culture models for neuroscience research. The information is based on published literature and is intended to guide researchers in designing and executing experiments to investigate the neuroprotective, anti-inflammatory, and neuromodulatory effects of these compounds. While the combination of caffeine and sodium benzoate is used clinically, its application in neuronal cell culture is an emerging area of investigation. This document provides protocols for the individual compounds and a proposed protocol for their combined use based on their distinct mechanisms of action.

I. Caffeine in Neuroscience Cell Culture

Caffeine, a widely consumed psychoactive substance, acts as a non-selective antagonist of adenosine (B11128) A1 and A2A receptors in the central nervous system.[1][2] Its application in neuronal cell culture has been instrumental in elucidating its neuroprotective and neuromodulatory effects.

A. Key Applications in Neuronal Cell Culture:
  • Neuroprotection Studies: Caffeine has been shown to protect neurons from toxicity induced by various agents, making it a valuable tool in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5]

  • Neuronal Development and Plasticity: Studies have demonstrated that caffeine can promote the growth of neuronal projections and influence synaptic plasticity.[6][7]

  • Investigation of Adenosine Receptor Signaling: As a well-characterized adenosine receptor antagonist, caffeine is used to probe the role of this signaling pathway in various neuronal processes.[8][9]

B. Quantitative Data Summary
Cell LineCompoundConcentrationEffectReference
Rat Cerebellar Granule NeuronsCaffeine1-25 µMPrevented β-amyloid (25 µM)-induced cell death[3]
Human Neuroepithelial Stem Cell-derived NeuronsCaffeine3 µM and 10 µMUpregulated neuronal projection development processes and downregulated immune system processes after 3 hours[6][10]
SH-SY5Y (human neuroblastoma)Caffeine>2 mMIncreased total cell numbers and decreased apoptosis in a rotenone-induced Parkinson's disease model[11]
HT-22 (mouse hippocampal)Caffeine50, 100, 500 µMDose-dependently enhanced cell viability and reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in a hypoxia/reoxygenation model[12]
PC12 (rat pheochromocytoma)Caffeine80 µg/mLSignificantly increased cell viability by 54%[13]
A549 (human lung epithelial)Caffeine1 mMSignificantly decreased cell viability after 72 hours of hyperoxia[14]
Human Hippocampal Progenitor CellsCaffeine1.0 mMSignificantly reduced progenitor integrity and proliferation with repeated exposure[15]
C. Experimental Protocols

Protocol 1: Neuroprotection Assay in a β-Amyloid Toxicity Model

This protocol is designed to assess the neuroprotective effects of caffeine against β-amyloid (Aβ)-induced toxicity in primary neuronal cultures, a common model for Alzheimer's disease research.[3][4]

Materials:

  • Primary rat cerebellar granule neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • β-amyloid (25-35) peptide

  • Caffeine solution (stock solution in sterile water)

  • Propidium Iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture primary rat cerebellar granule neurons on poly-D-lysine coated plates in supplemented Neurobasal medium.

  • Treatment: After 5 days in culture, withdraw serum for 48 hours. Then, treat the neurons with 25 µM Aβ peptide in the presence or absence of varying concentrations of caffeine (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 48 hours. Include a vehicle control (medium only) and an Aβ-only control.

  • Cell Viability Assessment:

    • After the 48-hour incubation, add Propidium Iodide (PI) to the culture medium at a final concentration of 1 µg/mL.

    • Incubate for 15 minutes at 37°C.

    • Visualize and capture images using a fluorescence microscope.

    • Count the number of PI-positive (dead) cells and the total number of cells (e.g., using a brightfield image or a nuclear counterstain like Hoechst) in multiple fields per well.

  • Data Analysis: Calculate the percentage of PI-positive cells for each treatment condition. Compare the percentage of cell death in caffeine-treated groups to the Aβ-only control.

Protocol 2: Neurite Outgrowth Assay

This protocol allows for the evaluation of caffeine's effect on the growth of neuronal projections.[6][10]

Materials:

  • Human neuroepithelial stem cell-derived neurons (or other suitable neuronal cell line like SH-SY5Y)

  • Appropriate culture medium and supplements

  • Culture plates

  • Caffeine solution

  • Immunostaining reagents: primary antibody against a neuronal marker (e.g., β-III tubulin), fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope with image analysis software.

Procedure:

  • Cell Plating: Plate the neuronal cells at a low density to allow for clear visualization of individual neurites.

  • Treatment: After allowing the cells to adhere and begin to extend neurites (e.g., 24 hours), treat the cells with different concentrations of caffeine (e.g., 3 µM, 10 µM) for a defined period (e.g., 1, 3, or 9 hours).[6]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with the primary antibody against β-III tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to automatically trace and measure the length of neurites and the number of branch points per neuron.

  • Data Analysis: Compare the average neurite length and branching complexity between caffeine-treated and control groups.

D. Signaling Pathways and Workflow Diagrams

Caffeine_Signaling_Pathway Caffeine Caffeine A2AR Adenosine A2A Receptor Caffeine->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates PI3K PI3K A2AR->PI3K Activates GlutamateRelease Glutamate (B1630785) Release A2AR->GlutamateRelease Inhibits (via presynaptic modulation) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection Akt Akt PI3K->Akt Akt->Neuroprotection Promotes NeuriteOutgrowth Neurite Outgrowth Akt->NeuriteOutgrowth Promotes

Caption: Caffeine's primary mechanism of action involves blocking adenosine A2A receptors.

Neuroprotection_Assay_Workflow start Plate Primary Neurons culture Culture for 5 Days start->culture serum_starve Serum Starvation (48h) culture->serum_starve treatment Treat with β-Amyloid ± Caffeine (48h) serum_starve->treatment pi_stain Stain with Propidium Iodide treatment->pi_stain imaging Fluorescence Microscopy pi_stain->imaging analysis Quantify Cell Death imaging->analysis end Results analysis->end

Caption: Experimental workflow for assessing caffeine's neuroprotective effects.

II. Sodium Benzoate in Neuroscience Cell Culture

Sodium benzoate, a widely used food preservative, has gained attention in neuroscience for its anti-inflammatory and potential neuroprotective properties. It is known to inhibit the activation of NF-κB, a key regulator of inflammation.[16]

A. Key Applications in Neuronal Cell Culture:
  • Anti-inflammatory Studies: Sodium benzoate is used to study the modulation of inflammatory responses in glial cells (microglia and astrocytes), which are crucial in neuroinflammatory conditions.[16]

  • Neurotrophic Factor Regulation: It has been shown to upregulate the expression of ciliary neurotrophic factor (CNTF), suggesting a role in promoting neuronal survival and myelination.[17]

  • Neuronal Morphology Studies: Research has explored its effects on neurite outgrowth and neuronal morphology.[18]

B. Quantitative Data Summary
Cell LineCompoundConcentrationEffectReference
PC12 (rat pheochromocytoma)Sodium Benzoate1.5, 2, 2.5, 3 mg/mLSignificantly decreased cell viability after 48 hours[19][20]
PC12 (rat pheochromocytoma)Sodium Benzoateup to 1 mg/mLHighest non-cytotoxic concentration after 48 hours[19][20]
Neuro-2a (mouse neuroblastoma)Sodium Benzoate1000 µg/mLSignificantly more long neurites compared to control[18]
Neuro-2a (mouse neuroblastoma)Sodium Benzoate200 µg/mLSignificantly more long neurites compared to control[18]
Human LymphocytesSodium Benzoate6.25 µg/mLInduced significant DNA damage after 24 hours[18]
Primary Mouse AstrocytesSodium Benzoate200 µMIncreased expression of CNTF[17]
C. Experimental Protocols

Protocol 3: Astrocyte Anti-inflammatory Assay

This protocol is designed to investigate the anti-inflammatory effects of sodium benzoate on astrocytes activated with lipopolysaccharide (LPS), a model for neuroinflammation.[16]

Materials:

  • Primary astrocyte cultures

  • DMEM with 10% FBS

  • Sodium benzoate solution (stock solution in sterile water)

  • Lipopolysaccharide (LPS)

  • Reagents for qPCR (for measuring iNOS expression) or ELISA (for measuring cytokine release).

Procedure:

  • Cell Culture: Culture primary astrocytes in DMEM with 10% FBS.

  • Treatment: Pre-treat the astrocytes with various concentrations of sodium benzoate (e.g., 50 µM, 100 µM, 200 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for gene expression, 24 hours for cytokine release). Include a vehicle control, an LPS-only control, and sodium benzoate-only controls.

  • Endpoint Analysis:

    • Gene Expression: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

    • Cytokine Release: Collect the culture supernatant and perform an ELISA to quantify the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6.

  • Data Analysis: Normalize gene expression data to a housekeeping gene. Compare the levels of inflammatory markers in the sodium benzoate-treated groups to the LPS-only control.

D. Signaling Pathway Diagram

Sodium_Benzoate_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Allows activation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatoryGenes Induces SodiumBenzoate Sodium Benzoate SodiumBenzoate->IKK Inhibits Activation

Caption: Sodium benzoate's anti-inflammatory effect via NF-κB pathway inhibition.

III. Combined Application of Caffeine and Sodium Benzoate (Prospective)

While direct evidence for the combined use of caffeine and sodium benzoate in neuronal cell culture is limited, their distinct mechanisms of action suggest potential for synergistic or complementary effects in neuroscience research.

A. Rationale for Combined Use:
  • Multi-target Neuroprotection: Caffeine's adenosine receptor antagonism could protect neurons from excitotoxicity, while sodium benzoate's anti-inflammatory effects on glial cells could reduce the secondary damage caused by neuroinflammation. This dual approach could be highly effective in complex neurodegenerative models.

  • Enhanced Neuronal Health: Caffeine's promotion of neurite outgrowth combined with sodium benzoate's upregulation of neurotrophic factors could create a more supportive environment for neuronal survival and function.

B. Proposed Experimental Protocol

Protocol 4: Combined Neuroprotection and Anti-inflammatory Assay in a Co-culture Model

This protocol aims to investigate the synergistic effects of caffeine and sodium benzoate in a neuron-astrocyte co-culture model subjected to an inflammatory and excitotoxic challenge.

Materials:

  • Primary cortical neurons and astrocytes

  • Co-culture compatible medium

  • LPS

  • Glutamate

  • Caffeine solution

  • Sodium benzoate solution

  • Reagents for cell viability assays (e.g., MTT or LDH assay)

  • Reagents for immunocytochemistry (for neuronal and astrocyte markers)

  • Reagents for ELISA (for inflammatory cytokines)

Procedure:

  • Co-culture Establishment: Establish a stable co-culture of primary cortical neurons and astrocytes.

  • Treatment:

    • Pre-treat the co-cultures with caffeine (e.g., 10 µM), sodium benzoate (e.g., 100 µM), or a combination of both for 1 hour.

    • Include vehicle controls for each compound and the combination.

  • Insult:

    • Introduce an inflammatory stimulus with LPS (e.g., 100 ng/mL).

    • After 6 hours of LPS stimulation, add an excitotoxic concentration of glutamate (e.g., 50 µM) for 24 hours.

  • Endpoint Analysis:

    • Neuronal Viability: Assess neuronal viability using an MTT assay or by quantifying neuronal loss through immunocytochemistry (e.g., staining for NeuN).

    • Inflammatory Response: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

    • Astrocyte Activation: Assess astrocyte activation by immunostaining for Glial Fibrillary Acidic Protein (GFAP).

  • Data Analysis: Compare the outcomes in the single-agent and combination treatment groups to the insult-only control. Analyze for synergistic effects (i.e., whether the combination provides greater protection than the sum of the individual effects).

C. Proposed Workflow Diagram

Combined_Application_Workflow start Establish Neuron-Astrocyte Co-culture pretreatment Pre-treat with Caffeine, Sodium Benzoate, or Combination start->pretreatment lps_insult Inflammatory Insult (LPS) pretreatment->lps_insult glutamate_insult Excitotoxic Insult (Glutamate) lps_insult->glutamate_insult analysis Endpoint Analysis glutamate_insult->analysis viability Neuronal Viability (MTT/LDH) analysis->viability inflammation Inflammatory Cytokines (ELISA) analysis->inflammation astrocyte_activation Astrocyte Activation (GFAP staining) analysis->astrocyte_activation end Evaluate Synergistic Effects viability->end inflammation->end astrocyte_activation->end

Caption: Proposed workflow for investigating combined caffeine and sodium benzoate effects.

Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, incubation times, and specific assays based on their cell models and experimental goals. All work should be conducted in accordance with institutional safety and ethical guidelines.

References

Application Notes: Preparation of Caffeine Benzoate Solutions for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine (B1668208) is a widely studied central nervous system (CNS) stimulant. However, its limited solubility in aqueous solutions presents a challenge for in vivo research. To overcome this, caffeine is commonly combined with sodium benzoate (B1203000), which acts as a solubilizing agent, forming a complex known as Caffeine Sodium Benzoate. This combination is freely soluble in water, making it suitable for preparing injectable solutions for animal administration.[1][2] These application notes provide detailed protocols for the preparation, sterilization, and administration of caffeine benzoate solutions for use in preclinical research settings.

Data Presentation

Quantitative data for the preparation and administration of this compound solutions are summarized below.

Table 1: Compound Properties and Formulation

Parameter Value Reference
Compound Caffeine and Sodium Benzoate [3]
Common Formulation Ratio 1:1 (Caffeine:Sodium Benzoate by weight) [4]
Appearance White powder [1]
Solubility in Water Freely soluble [1]
Typical pH of Solution 6.5 - 8.5 [4][5]
Storage of Powder 10°C - 25°C in a well-closed container [3]

| Storage of Solution | 5°C to +25°C, protected from light |[6][7] |

Table 2: Recommended Administration Volumes and Dosages for Rodents

Route of Administration Maximum Bolus Volume (Mice) Maximum Bolus Volume (Rats) Example Dosages (Caffeine) Reference
Intravenous (IV) 5 mL/kg 5 mL/kg Varies by study [8]
Intraperitoneal (IP) 10 mL/kg 10 mL/kg 25 - 100 mg/kg [9][10]
Subcutaneous (SC) 10 mL/kg 10 mL/kg 4 mg/kg - 50 mg/kg [9][11]
Oral (PO) / Gavage 10 mL/kg 10 mL/kg 8 mg/kg [9][10]

Note: Dosages are highly variable and must be determined based on the specific experimental design. The values provided are examples from literature.

Experimental Protocols

Adherence to aseptic techniques is critical to prevent contamination and ensure animal welfare.[12]

Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution

This protocol describes the preparation of a 100 mL stock solution containing 25 mg/mL of caffeine and 25 mg/mL of sodium benzoate.

1. Materials and Reagents:

  • Caffeine (USP/pharmaceutical grade recommended)[13]

  • Sodium Benzoate (USP/pharmaceutical grade recommended)[13]

  • Sterile Water for Injection (WFI) or Sterile 0.9% Saline[4][12]

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Analytical balance

  • Spatulas and weigh boats

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (appropriate sizes)

  • Sterile, sealed vials for storage (e.g., serum vials)[13]

  • 70% Ethanol (B145695) for disinfection

  • pH meter or pH strips

2. Methodology:

  • Preparation of Workspace: Disinfect the work area (laminar flow hood is recommended) and all equipment with 70% ethanol.

  • Weighing Compounds:

    • Accurately weigh 2.5 g of sodium benzoate and transfer it to the sterile 100 mL volumetric flask.

    • Accurately weigh 2.5 g of caffeine and add it to the same volumetric flask.

  • Dissolution:

    • Add approximately 70 mL of Sterile WFI or saline to the flask.

    • Add the sterile magnetic stir bar and place the flask on a stir plate.

    • Stir the mixture until both powders are completely dissolved. The solution should be clear and colorless.[1] Dissolving the sodium benzoate first can facilitate the dissolution of caffeine.[2]

  • Volume Adjustment: Once dissolved, carefully add Sterile WFI or saline to bring the total volume to the 100 mL mark.

  • pH Measurement and Adjustment:

    • Measure the pH of the solution. It should be within the range of 6.5 to 8.5.[4]

    • If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl. This step is crucial to ensure the solution is physiologically compatible and non-irritating.[14]

  • Sterilization:

    • Draw the solution into a large sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into one or more sterile storage vials. This process removes potential microbial contamination.

  • Storage and Labeling:

    • Securely cap and seal the vials.

    • Label each vial clearly with the compound name ("this compound"), concentration (25 mg/mL), preparation date, and initials of the preparer.

    • Store the solution protected from light at a temperature between 5°C and 25°C.[6][7]

Protocol 2: Dosing and Administration

1. Dose Calculation:

  • Formula: Volume to Administer (mL) = (Animal Weight (kg) x Desired Dose (mg/kg)) / Concentration of Solution (mg/mL)

  • Example: To administer a 50 mg/kg dose to a 25 g (0.025 kg) mouse using the 25 mg/mL stock solution:

    • Volume = (0.025 kg * 50 mg/kg) / 25 mg/mL = 0.05 mL

2. Administration Procedure:

  • Animal Handling: Properly restrain the animal according to approved institutional guidelines.[10][14]

  • Syringe Preparation: Using a sterile syringe and needle, withdraw the calculated volume from the stock solution vial. Ensure the vial's rubber septum is disinfected with 70% ethanol before piercing.

  • Administration: Administer the solution via the desired route (e.g., IP, SC, IV).[9][15] For intravenous injections, slow administration is recommended.[4][11]

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions as specified in the approved animal use protocol.[8]

Visualizations

Caffeine's Signaling Pathways

Caffeine exerts its primary effects through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE).[16] At typical physiological doses, adenosine receptor antagonism is the principal mechanism of action.[17][18]

caffeine_pathways cluster_0 Adenosine Receptor Antagonism cluster_1 Phosphodiesterase (PDE) Inhibition caffeine1 Caffeine inhibition1 caffeine1->inhibition1 adenosine_receptor Adenosine Receptors (A1, A2A) neuronal_activity Increased Neuronal Firing adenosine_receptor->neuronal_activity Normally Inhibits adenosine Adenosine adenosine->adenosine_receptor Binds & Inhibits inhibition1->adenosine_receptor Blocks inhibition1->neuronal_activity Prevents Inhibition neurotransmitter Release of Dopamine & Norepinephrine neuronal_activity->neurotransmitter alertness Increased Alertness & Wakefulness neurotransmitter->alertness caffeine2 Caffeine pde Phosphodiesterase (PDE) caffeine2->pde Inhibits camp Increased Intracellular cAMP caffeine2->camp Leads to camp_breakdown cAMP Breakdown pde->camp_breakdown camp_breakdown->camp Reduces signal_amp Signal Amplification (e.g., Glycogenolysis) camp->signal_amp

Caption: Primary signaling pathways of caffeine action.

Experimental Workflow

The following diagram illustrates the logical flow from preparation to administration of this compound solution in an animal study.

experimental_workflow cluster_prep Solution Preparation Steps cluster_admin Administration Steps start Start: Experimental Plan calc 1. Calculate Required Concentration and Dose start->calc prep 2. Prepare Solution calc->prep weigh 2a. Weigh Caffeine & Sodium Benzoate dissolve 2b. Dissolve in Sterile Vehicle weigh->dissolve qc 2c. Adjust pH & Volume (Quality Control) dissolve->qc sterilize 2d. Sterile Filter (0.22 µm) into Sealed Vial qc->sterilize admin 3. Administer to Animal sterilize->admin animal_prep 3a. Weigh Animal & Calculate Final Volume injection 3b. Administer via Approved Route (IP, IV, SC) animal_prep->injection monitor 4. Post-Administration Monitoring injection->monitor end End: Data Collection monitor->end

Caption: Workflow for this compound solution preparation and administration.

References

Application Notes and Protocols: Dosage Calculations for Caffeine Benzoate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) sodium benzoate (B1203000), a mixture of caffeine and sodium benzoate, is frequently utilized in preclinical research due to its enhanced solubility in aqueous solutions compared to caffeine alone. This compound serves as a central nervous system (CNS) stimulant and has been investigated for its effects on respiratory, cardiovascular, and neurological systems in various animal models. Accurate dosage calculation and standardized administration protocols are critical for obtaining reliable and reproducible experimental data. These application notes provide a comprehensive overview of commonly used dosages, detailed experimental protocols, and relevant signaling pathways involved in the action of caffeine benzoate in preclinical settings.

Data Presentation: Quantitative Summary of Dosages

The following tables summarize the dosages of this compound reported in the literature for different preclinical models and experimental outcomes. It is crucial to note that the dosage is often expressed in terms of the caffeine component alone. The mixture typically contains equal parts of caffeine and sodium benzoate.

Table 1: this compound Dosages in Murine Models (Mice)

Indication/Effect StudiedStrainRoute of AdministrationDosage (mg/kg)Reference(s)
Behavioral StimulationCD-1Intraperitoneal (i.p.)20, 40, 60[1]
Locomotor ActivityWild-typeIntraperitoneal (i.p.)6.25, 12.5, 25, 50, 100
Neuroprotection (Alzheimer's Disease Model)APPsw mice-1.5 mg/day
Metastasis SuppressionTransgenic--[2]

Table 2: this compound Dosages in Murine Models (Rats)

Indication/Effect StudiedStrainRoute of AdministrationDosage (mg/kg)Reference(s)
Neurobehavioral EffectsAdolescentOral (p.o.) & Intraperitoneal (i.p.)100, 400 (SB) + 30 (caffeine)[3]
PharmacokineticsWistarSubcutaneous (s.c.)50, 100, 150 (caffeine)[4]
Pharmacokinetics (Pregnancy)-Intravenous (i.v.) or Oral (p.o.)10[5]
Hyperoxia-Induced NeurotoxicityWistar-10 mg/kg/48h[6]
Cardiorespiratory FunctionPigletsOral10, 20, 30[7]

Table 3: this compound Dosages in Other Animal Models

Animal ModelIndication/Effect StudiedRoute of AdministrationDosage (mg/kg)Reference(s)
HorsePharmacokinetics & Behavioral EffectsIntravenous (i.v.)4[8]

Experimental Protocols

Protocol 1: Preparation of Caffeine Sodium Benzoate Solution for Injection

Materials:

  • Caffeine Sodium Benzoate powder

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount: Determine the total volume of solution needed and the desired concentration. For example, to prepare a 10 mg/mL solution of caffeine, weigh out the appropriate amount of caffeine sodium benzoate powder (note: the powder is a 1:1 mixture of caffeine and sodium benzoate).

  • Dissolution: In a sterile vial, add the weighed caffeine sodium benzoate powder to the sterile vehicle (Water for Injection or saline).

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulate matter.

  • Sterilization: For intravenous or intraperitoneal injections, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the prepared solution at room temperature or as recommended by the manufacturer, protected from light. Discard if any precipitation or discoloration occurs.

Protocol 2: Administration of this compound to Rodents

A. Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Gently restrain the mouse or rat. For mice, scruffing is a common method. For rats, appropriate handling techniques should be used to minimize stress.

  • Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection Procedure: Use an appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats). Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or fluid is drawn back, then slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

B. Oral Gavage (p.o.):

  • Animal Restraint: Proper restraint is crucial to avoid injury.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of an appropriate size for the animal.

  • Administration: Gently insert the gavage needle into the esophagus and down into the stomach. Administer the solution slowly to prevent regurgitation.

  • Post-administration Monitoring: Monitor the animal to ensure it has recovered from the procedure and shows no signs of respiratory distress.

C. Subcutaneous (s.c.) Injection:

  • Injection Site: Lift a fold of skin, typically between the shoulder blades.

  • Injection Procedure: Insert the needle into the "tent" of skin and inject the solution.

  • Post-injection Monitoring: Observe for any local reactions at the injection site.

Signaling Pathways and Visualizations

Caffeine's primary mechanism of action involves the antagonism of adenosine (B11128) receptors. It can also modulate other signaling pathways, such as the MAPK pathway.

Adenosine Receptor Signaling Pathway

Caffeine, a structural analog of adenosine, acts as a non-selective antagonist at A1 and A2A adenosine receptors. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine on neuronal activity, leading to CNS stimulation.

AdenosineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine A1R A1 Receptor Caffeine->A1R Antagonist A2AR A2A Receptor Caffeine->A2AR Antagonist Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist AC_inhibition Adenylyl Cyclase (Inhibition) A1R->AC_inhibition AC_activation Adenylyl Cyclase (Activation) A2AR->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation Downstream_Effects Downstream Effects PKA_activation->Downstream_Effects

Caption: Caffeine antagonism of adenosine A1 and A2A receptors.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization group_allocation Group Allocation (e.g., Vehicle, Dose 1, Dose 2) animal_acclimatization->group_allocation dose_preparation This compound Dose Preparation group_allocation->dose_preparation administration Administration (e.g., i.v., p.o.) dose_preparation->administration blood_sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) administration->blood_sampling sample_processing Plasma/Serum Separation blood_sampling->sample_processing bioanalysis Bioanalysis (e.g., LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) bioanalysis->pk_analysis end End pk_analysis->end MAPK_Pathway Caffeine Caffeine Receptor Cell Surface Receptor Caffeine->Receptor Modulates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression

References

Application Notes and Protocols for Caffeine Benzoate Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a methylxanthine derivative, is a widely used central nervous system (CNS) stimulant. Due to its poor solubility in water, it is often administered in combination with a solubilizing agent, such as sodium benzoate (B1203000). This combination, caffeine benzoate, is frequently used in preclinical research to investigate its various physiological and behavioral effects. The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound. This document provides detailed application notes and protocols for the administration of this compound to various laboratory animals via different routes.

Data Presentation: Quantitative Dosage and Administration Parameters

The following tables summarize the dosages of caffeine and this compound reported in the literature for different laboratory animal species and administration routes. It is crucial to note that the optimal dose can vary depending on the specific research question, animal strain, age, and sex.

Table 1: this compound and Caffeine Dosage in Rats

Administration RouteCompoundDosage RangeStudy FocusReference
Intraperitoneal (i.p.)Caffeine30 mg/kgNeurobehavioral studies[1]
Subcutaneous (s.c.)Caffeine Sodium Benzoate50 - 150 mg/kg (in terms of pure caffeine)Pharmacokinetic studies[2]
Oral (p.o.)Sodium Benzoate100 - 400 mg/kgNeurobehavioral studies[1]

Table 2: Caffeine Dosage in Mice

Administration RouteCompoundDosage RangeStudy FocusReference
Intraperitoneal (i.p.)Caffeine5, 10, 20 mg/kgBehavioral studies[3]
Oral (p.o.)Caffeine20 mg/kgBehavioral studies[4][5]
Subcutaneous (s.c.)Caffeine in Sodium Benzoate vehicle25, 50, 100 mg/kgBehavioral studies[6]

Table 3: this compound and Caffeine Dosage in Other Species

SpeciesAdministration RouteCompoundDosageStudy FocusReference
RabbitIntravenous (i.v.)Caffeine4 mg/kgPharmacokinetics, Metabolism[7]
Lactating Dairy CowIntravenous (i.v.)Caffeine Sodium Benzoate2 mg/kg (of caffeine)Pharmacokinetics[8]
HorseIntravenous (i.v.)Caffeine with Sodium Benzoate4 mg/kgLocomotor effects[9]
HorseOral (p.o.)Caffeine2.5 mg/kgPharmacokinetics[10]
HorseIntramuscular (i.m.)Caffeine2.5 mg/kgPharmacokinetics[10]
Guinea PigNot SpecifiedCaffeine0.1-30 mM (in vitro)Neurotransmission[11]

Experimental Protocols

The following are detailed protocols for common routes of this compound administration in laboratory animals. These protocols are intended as a guide and may require optimization for specific experimental designs.

Oral Administration (Gavage) in Rats

This protocol is adapted from studies investigating the neurobehavioral effects of caffeine and sodium benzoate.[1]

Materials:

  • Caffeine and/or Sodium Benzoate

  • Vehicle (e.g., distilled water)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the required amount of caffeine and/or sodium benzoate in the vehicle. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of the compound in 10 mL of distilled water.

    • Ensure the solution is homogenous and free of particulates. Gentle warming or vortexing may be required.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the dosing solution to administer.

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the solution slowly to prevent regurgitation.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Intraperitoneal (i.p.) Injection in Mice

This protocol is based on behavioral studies utilizing intraperitoneal administration of caffeine.[3]

Materials:

  • Caffeine

  • Vehicle (e.g., sterile saline)

  • 25-27 gauge needles

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the desired amount of caffeine in sterile saline.

    • Filter-sterilize the solution if necessary.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the injection volume.

    • Properly restrain the mouse, exposing the lower abdominal quadrant.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (blood or urine) is drawn back into the syringe.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any adverse reactions.

Subcutaneous (s.c.) Injection in Guinea Pigs

This protocol provides a general guideline for subcutaneous injections in guinea pigs, a common route for administering various compounds.[12][13]

Materials:

  • This compound solution (commercially available or prepared)

  • 23-25 gauge needles

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • If using a powdered form, dissolve this compound in a suitable sterile vehicle (e.g., water for injection, sterile saline). Sodium benzoate aids in the solubilization of caffeine.[6]

  • Animal Handling and Dosing:

    • Weigh the guinea pig.

    • Gently restrain the animal.

    • Lift a fold of skin over the shoulders or back to create a "tent".

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

    • Return the animal to its cage and monitor.

Intravenous (i.v.) Injection in Rabbits

This protocol is based on pharmacokinetic studies involving intravenous caffeine administration in rabbits.[7]

Materials:

  • Caffeine (or this compound)

  • Sterile vehicle (e.g., water for injection)

  • 25-27 gauge butterfly catheter or needle

  • Syringes

  • Restrainer for the rabbit

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of caffeine or this compound. For intravenous use, ensure the solution is isotonic and at a physiological pH if possible.

  • Animal Handling and Dosing:

    • Weigh the rabbit.

    • Place the rabbit in a suitable restrainer.

    • The marginal ear vein is the most common site for intravenous injections in rabbits.

    • Apply a topical anesthetic to the ear if necessary and allow it to take effect.

    • Disinfect the injection site with an appropriate antiseptic.

    • Gently insert the needle or catheter into the vein.

    • A small amount of blood flashback into the hub of the needle/catheter confirms proper placement.

    • Administer the solution slowly.

    • Withdraw the needle/catheter and apply gentle pressure to the injection site to prevent hematoma formation.

    • Monitor the animal closely during and after administration.

Mandatory Visualizations

Signaling Pathway of Caffeine

Caffeine primarily exerts its effects by acting as an antagonist at adenosine (B11128) receptors, particularly A1 and A2A subtypes. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine on neuronal activity, leading to CNS stimulation.

Caption: Antagonistic action of caffeine on adenosine A1 and A2A receptors.

Experimental Workflow for a Pharmacokinetic Study

This diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in a laboratory animal model.

pk_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results animal_acclimation Animal Acclimation dose_prep Dose Preparation (this compound Solution) administration Administration (e.g., i.v., p.o., i.p., s.c.) dose_prep->administration blood_sampling Serial Blood Sampling administration->blood_sampling sample_processing Sample Processing (Plasma/Serum Separation) blood_sampling->sample_processing bioanalysis Bioanalysis (e.g., LC-MS/MS) sample_processing->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling pk_parameters PK Parameters (t½, Cmax, AUC, etc.) pk_modeling->pk_parameters

Caption: Workflow for a typical pharmacokinetic study of this compound.

References

Application Notes and Protocols for Spectroscopic Characterization of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of caffeine (B1668208) benzoate (B1203000) using various spectroscopic techniques. This document is intended to guide researchers in the qualitative and quantitative analysis of this compound, a common ingredient in pharmaceutical formulations.

Introduction

Caffeine benzoate is a salt formed from the weak base caffeine and the weak acid benzoic acid. It is often used in medicine as a central nervous system stimulant. Accurate and reliable analytical methods are crucial for its characterization, quality control, and formulation development. Spectroscopic techniques offer powerful tools for elucidating the structure, quantifying the components, and assessing the purity of this compound. This document outlines the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of caffeine and sodium benzoate in various samples.[1][2] The method is based on the principle that each component absorbs light at a specific wavelength.

Quantitative Data Summary
Analyteλmax (nm)SolventLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Caffeine272 - 274Water5.0 - 300.9980.34811.0548[1][3]
Sodium Benzoate224Water5.0 - 300.9980.35521.0763[1][3]
Caffeine & Sodium Benzoate (Isobestic Point)241 - 242Water----[2][3][4]

Note: The linearity range and detection limits can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol: Simultaneous Equation Method

This method allows for the simultaneous determination of caffeine and sodium benzoate in a mixture.

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Caffeine reference standard

  • Sodium Benzoate reference standard

  • Distilled water (or appropriate buffer)

  • Volumetric flasks

  • Pipettes

3. Standard Solution Preparation:

  • Caffeine Stock Solution (100 µg/mL): Accurately weigh 5 mg of caffeine reference standard and dissolve it in a 50 mL volumetric flask with distilled water.[5]

  • Sodium Benzoate Stock Solution (100 µg/mL): Accurately weigh 5 mg of sodium benzoate reference standard and dissolve it in a 50 mL volumetric flask with distilled water.[5]

  • Working Standard Solutions: From the stock solutions, prepare a series of dilutions of both caffeine and sodium benzoate in the concentration range of 5-30 µg/mL.[1][6]

4. Sample Preparation:

  • Accurately weigh a quantity of the this compound sample, dissolve it in distilled water in a volumetric flask, and dilute to a known concentration expected to be within the linear range.

5. Measurement:

  • Scan the standard solutions of caffeine and sodium benzoate individually from 200-400 nm to determine their respective absorption maxima (λmax). The λmax for caffeine is typically around 272-274 nm and for sodium benzoate is around 224 nm.[1][3]

  • Measure the absorbance of the mixed standard solutions and the sample solution at both 224 nm and 272 nm.[3]

6. Calculation: The concentrations of caffeine (C_caff) and sodium benzoate (C_benz) in the sample can be calculated using the following simultaneous equations:

A₁ = aₓ₁C_caff + aᵧ₁C_benz A₂ = aₓ₂C_caff + aᵧ₂C_benz

Where:

  • A₁ and A₂ are the absorbances of the sample at λ₁ (224 nm) and λ₂ (272 nm), respectively.

  • aₓ₁ and aₓ₂ are the absorptivities of caffeine at λ₁ and λ₂, respectively.

  • aᵧ₁ and aᵧ₂ are the absorptivities of sodium benzoate at λ₁ and λ₂, respectively.

The absorptivity values are determined from the absorbance of the pure standard solutions at the two wavelengths.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Standard_Prep Prepare Standard Solutions (Caffeine & Na-Benzoate) Scan_Spectra Scan Spectra (200-400 nm) Determine λmax Standard_Prep->Scan_Spectra Sample_Prep Prepare Sample Solution Measure_Abs Measure Absorbance at λmax1 & λmax2 Sample_Prep->Measure_Abs Scan_Spectra->Measure_Abs Calc_Absorptivity Calculate Absorptivities Measure_Abs->Calc_Absorptivity Solve_Eq Solve Simultaneous Equations Calc_Absorptivity->Solve_Eq Concentration Determine Concentrations Solve_Eq->Concentration

Caption: UV-Vis simultaneous equation method workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the qualitative identification of caffeine and sodium benzoate. It provides a "fingerprint" spectrum based on the vibrational frequencies of the chemical bonds within the molecules.

Quantitative Data Summary
CompoundCharacteristic Absorption Peaks (cm⁻¹)Reference
Caffeine1698, 1650, 1237, 972, 743, 609[7][8]
Sodium Benzoate1596, 1548, 1406, 845, 708, 679[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

2. Reagents and Materials:

  • This compound sample

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

  • Lint-free wipes

3. Measurement:

  • Background Scan: Clean the ATR crystal surface with isopropanol (B130326) and a lint-free wipe. Record a background spectrum.

  • Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

4. Interpretation:

  • Compare the obtained spectrum with reference spectra of caffeine and sodium benzoate.

  • Identify the characteristic absorption peaks for both components to confirm their presence in the sample.[7][8] The spectrum of this compound will be a composite of the spectra of caffeine and benzoic acid/benzoate, with potential shifts in peak positions due to intermolecular interactions.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Collect_Spectrum Collect Sample Spectrum Place_Sample->Collect_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Collect_Spectrum->Process_Spectrum Compare_Spectra Compare with Reference Spectra Process_Spectrum->Compare_Spectra Identify_Peaks Identify Characteristic Peaks Compare_Spectra->Identify_Peaks NMR_Logic cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve this compound in Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Process_Spectra Process Spectra Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Assign_Signals Assign Signals to Caffeine & Benzoate Process_Spectra->Assign_Signals Structural_Elucidation Structural Elucidation & Interaction Analysis Assign_Signals->Structural_Elucidation MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Dissolve_Sample Dissolve Sample in Mobile Phase Infuse_or_Inject Infuse/Inject into LC-MS Dissolve_Sample->Infuse_or_Inject Acquire_Full_Scan Acquire Full Scan MS (+/- ion modes) Infuse_or_Inject->Acquire_Full_Scan Acquire_MSMS Acquire MS/MS Spectra of Precursor Ions Acquire_Full_Scan->Acquire_MSMS Confirm_MW Confirm Molecular Weights Acquire_Full_Scan->Confirm_MW Analyze_Fragments Analyze Fragmentation Patterns Acquire_MSMS->Analyze_Fragments Structural_Confirmation Structural Confirmation Confirm_MW->Structural_Confirmation Analyze_Fragments->Structural_Confirmation

References

Application Notes and Protocols: Methodological Considerations for Caffeine Benzoate in Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208) is a widely used methylxanthine in pediatric medicine, primarily for the treatment of apnea (B1277953) of prematurity. While caffeine citrate (B86180) is the standard of care, the use of caffeine sodium benzoate (B1203000) in pediatric populations, particularly neonates, raises significant methodological and safety concerns. These application notes provide a comprehensive overview of the critical considerations for researchers investigating caffeine benzoate in pediatric research, with a strong emphasis on the associated risks and the rationale for utilizing safer alternatives like caffeine citrate. Detailed protocols for relevant experimental procedures are also provided.

Methodological Considerations for this compound in Pediatrics

The primary methodological consideration for the use of caffeine sodium benzoate in pediatric research, especially in neonates, is the significant risk of adverse effects associated with the benzoate component.

Contraindication in Neonates: Gasping Syndrome

The use of injections containing sodium benzoate in neonates should be avoided.[1] It has been associated with a potentially fatal toxicity known as "gasping syndrome," characterized by:

  • Metabolic acidosis

  • Respiratory distress

  • Gasping respirations

  • Seizures

  • Intracranial hemorrhage

  • Hypotension

  • Cardiovascular collapse[1]

In vitro and animal studies have also indicated that benzoate can displace bilirubin (B190676) from protein-binding sites, increasing the risk of kernicterus in newborns.[1] For this reason, caffeine citrate should not be interchanged with caffeine and sodium benzoate formulations.[1][2]

Other Adverse Effects of Sodium Benzoate in Children

Beyond the neonatal period, research has linked sodium benzoate to other adverse effects in children, which must be considered in any pediatric research protocol:

  • Hyperactivity: Some studies suggest a link between the consumption of sodium benzoate, particularly in combination with artificial food colorings, and increased hyperactivity and symptoms of attention-deficit/hyperactivity disorder (ADHD) in children.[3][4][5]

  • Allergic Reactions: Sodium benzoate can trigger allergic reactions in sensitive individuals, manifesting as skin irritation, itching, hives, and in some cases, exacerbation of asthma symptoms.[3][4][5][6]

  • Oxidative Stress: At high concentrations, sodium benzoate may contribute to oxidative stress and cellular damage.[3]

Due to these significant safety concerns, the use of caffeine sodium benzoate in pediatric research is generally not advisable, and alternative formulations should be prioritized.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data relevant to caffeine research in pediatric populations.

Table 1: Pharmacokinetic Parameters of Caffeine in Neonates

ParameterValueReference
Volume of Distribution (Vd) 0.8 to 0.9 L/kg[7]
Protein Binding 36%[7]
Half-life (t½) 72 to 96 hours[7]
Time to Peak Plasma Concentration (Oral) 30 minutes to 2 hours[7]
Excretion (Unchanged in Urine) 86%[7]

Table 2: Dosing Regimens for Caffeine Citrate in Apnea of Prematurity

Dose TypeDosageReference
Loading Dose 20 mg/kg caffeine citrate[8]
Maintenance Dose 5 to 10 mg/kg/day caffeine citrate[1]
Therapeutic Plasma Concentration 5 to 20 µg/mL[9]

Table 3: Analytical Method Parameters for Caffeine Quantification

Analytical MethodAnalyteLinearity RangeAccuracyPrecision (CV)Reference
HPLC-UV Caffeine & Metabolites0.1–40 µg/mL96.5–106.2%< 10%[9]
HILIC-MS/MS Caffeine0.0600–60.0 µg/mL--[10]
HILIC-MS/MS Theobromine0.0250–7.50 µg/mL--[10]
HILIC-MS/MS Paraxanthine & Theophylline (B1681296)0.0150–4.50 µg/ml--[10]

Experimental Protocols

Given the inadvisability of using this compound in neonates, the following protocols focus on methodologies for studying caffeine (using caffeine citrate) in a pediatric research context.

Protocol 1: Therapeutic Drug Monitoring of Caffeine in Neonatal Plasma using HPLC-UV

Objective: To quantify the concentration of caffeine and its major metabolites in neonatal plasma to ensure therapeutic efficacy and avoid toxicity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column

  • Neonatal plasma samples (150 µL)

  • Fetal Bovine Serum (FBS) for standard curve preparation

  • Caffeine, paraxanthine, theobromine, and theophylline standards

  • Methanol, acetic acid, and other HPLC-grade solvents

  • Solid-phase extraction (SPE) cartridges

  • Nitrogen evaporator

  • 0.22 µm filters

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of caffeine and its metabolites in Fetal Bovine Serum (FBS) at concentrations ranging from 0.1 to 40 µg/mL.[9]

  • Sample Preparation:

    • To 150 µL of neonatal plasma or FBS standard, add an internal standard.

    • Perform protein precipitation.

    • Place 1 mL of the supernatant onto a solid-phase extraction (SPE) cartridge under low vacuum.[9]

    • Wash the cartridge with 1 mL of 5% methanol.[9]

    • Elute the analytes with 1 mL of methanol-2% acetic acid (70:30) solution.[9]

    • Dry the eluent under a stream of nitrogen gas at 40°C.[9]

    • Reconstitute the residue in 50 µL of the mobile phase.[9]

    • Filter the reconstituted sample through a 0.22 µm filter.[9]

  • HPLC Analysis:

    • Inject 15 µL of the prepared sample into the HPLC system.[9]

    • Use a C18 column for separation.

    • The mobile phase composition and gradient will need to be optimized for adequate separation of caffeine and its metabolites.

    • Set the UV detector to the appropriate wavelength for detecting caffeine and its metabolites.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of caffeine and its metabolites in the neonatal plasma samples by interpolating their peak area ratios on the standard curve.

Protocol 2: Investigating the Neuroprotective Effects of Caffeine in a Neonatal Hypoxia-Ischemia Animal Model

Objective: To evaluate the potential of caffeine to reduce brain injury following a hypoxic-ischemic (HI) event in a neonatal rat model.

Materials:

  • Postnatal day 7 (P7) rat pups

  • Caffeine solution (e.g., caffeine citrate) for injection

  • Anesthesia (e.g., isoflurane)

  • Hypoxia chamber (8% oxygen)

  • Surgical instruments for carotid artery ligation

  • Histology equipment (for brain tissue processing and staining)

  • Microscope for imaging

Methodology:

  • Animal Model of Hypoxia-Ischemia:

    • On postnatal day 7 (P7), anesthetize the rat pups.

    • Perform a unilateral ligation of the left common carotid artery.[11]

    • Allow the pups to recover for 1-2 hours.

    • Place the pups in a hypoxia chamber with 8% oxygen for a defined period (e.g., 90 minutes).[11]

  • Caffeine Administration:

    • Randomize the pups into different treatment groups: a vehicle control group and one or more caffeine-treated groups.

    • Administer caffeine (e.g., 40 mg/kg, intraperitoneally) or vehicle at a specific time point relative to the HI injury (e.g., 5 hours post-hypoxia).[11]

    • Administer subsequent doses as required by the study design (e.g., daily for 3 days).[11]

  • Assessment of Brain Injury:

    • At a predetermined time point after the HI injury (e.g., 7 days), sacrifice the animals.[11]

    • Perfuse the animals and collect the brains.

    • Process the brains for histological analysis (e.g., paraffin (B1166041) embedding).

    • Stain brain sections with a marker for cell death or tissue loss (e.g., Hematoxylin and Eosin).

    • Quantify the extent of brain tissue loss in the hemisphere ipsilateral to the carotid artery ligation.

  • Data Analysis:

    • Compare the percentage of brain tissue loss between the vehicle-treated and caffeine-treated groups using appropriate statistical tests.

Visualizations

The following diagrams illustrate key concepts related to caffeine's mechanism of action and experimental workflows.

Caffeine_Mechanism cluster_cell Cell Membrane Adenosine_Receptor Adenosine Receptor (A1, A2A) Increased_Neuronal_Activity Increased Neuronal Activity (Respiratory Drive) Adenosine_Receptor->Increased_Neuronal_Activity Leads to Caffeine Caffeine Caffeine->Adenosine_Receptor Antagonizes (blocks binding) Phosphodiesterase Phosphodiesterase (PDE) Caffeine->Phosphodiesterase Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Binds and inhibits neuronal activity cAMP cAMP Phosphodiesterase->cAMP Degrades cAMP->Increased_Neuronal_Activity Promotes AMP AMP cAMP->AMP

Caption: Mechanism of Action of Caffeine.

TDM_Workflow cluster_protocol Therapeutic Drug Monitoring Workflow Sample_Collection Collect Neonatal Plasma Sample (150 µL) Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis Dose_Adjustment Clinical Decision: Dose Adjustment Data_Analysis->Dose_Adjustment Neuroprotection_Workflow cluster_protocol Neuroprotection Study Workflow HI_Induction Induce Hypoxia-Ischemia (HI) in P7 Rat Pups Caffeine_Admin Administer Caffeine or Vehicle HI_Induction->Caffeine_Admin Post_HI_Monitoring Post-HI Monitoring and Care Caffeine_Admin->Post_HI_Monitoring Brain_Collection Sacrifice and Brain Collection (Day 7 post-HI) Post_HI_Monitoring->Brain_Collection Histology Histological Analysis (Staining for Brain Injury) Brain_Collection->Histology Quantification Quantify Brain Tissue Loss Histology->Quantification

References

Application Notes and Protocols for the Use of Caffeine Benzoate in Electroconvulsive Therapy (ECT) Augmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of caffeine (B1668208) benzoate (B1203000) as an augmenting agent in electroconvulsive therapy (ECT). The information is compiled from various clinical studies and is intended to guide research and clinical protocol development.

Introduction

Electroconvulsive therapy is a highly effective treatment for severe mental health disorders, including major depressive disorder and catatonia.[1] However, in some patients, achieving a therapeutic seizure of adequate duration can be challenging. Caffeine, a central nervous system stimulant, has been investigated as an adjunct to ECT to enhance seizure duration and quality.[1][2] Caffeine's primary mechanism of action involves the inhibition of adenosine (B11128) receptors, which can lower the seizure threshold and prolong seizure activity.[1] This augmentation strategy aims to improve the therapeutic efficacy of ECT, particularly in patients with high seizure thresholds or those who experience seizures of insufficient duration.

Mechanism of Action: Adenosine Receptor Antagonism

Caffeine's role in augmenting ECT is primarily attributed to its function as a competitive antagonist of adenosine receptors in the central nervous system. Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity, contributing to seizure termination. By blocking adenosine receptors, caffeine promotes a state of increased neuronal excitability. This action is thought to lower the seizure threshold, making it easier to induce a seizure, and to prolong the duration of the seizure by counteracting the endogenous seizure-terminating effects of adenosine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds to Neuronal_Activity Decreased Neuronal Excitability Adenosine_Receptor->Neuronal_Activity Leads to Caffeine Caffeine Caffeine->Adenosine_Receptor Blocks G cluster_workflow Caffeine-Augmented ECT Workflow A Patient Assessment and Consent B Establish IV Access A->B C Administer Anesthetic and Muscle Relaxant B->C D Administer Caffeine Sodium Benzoate IV (5-10 minutes prior to ECT stimulus) C->D E Deliver ECT Stimulus D->E F Monitor Seizure Duration (EEG and Motor) E->F G Post-Procedure Monitoring F->G

References

Application Notes: Caffeine Benzoate in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine (B1668208) benzoate (B1203000), a compound salt combining caffeine and sodium benzoate, has emerged as a substance of interest in oncology research for its potential to induce apoptosis (programmed cell death) in cancer cells.[1] Research indicates that both components, caffeine and sodium benzoate, can independently and synergistically contribute to anti-carcinogenic effects.[2][3] Caffeine has been widely studied for its ability to suppress cell proliferation and trigger apoptosis in various cancer types, including gastric, skin, and glioblastoma cancers.[4][5][6] Sodium benzoate, a commonly used food preservative, has also been shown to induce apoptosis in cancer cells, notably in colon cancer.[2][7] The combined form, caffeine sodium benzoate, has demonstrated enhanced pro-apoptotic activity, particularly in the context of UVB-induced skin cancer.[5][8][9]

These notes provide an overview of the mechanisms, key data, and detailed protocols for researchers investigating the application of caffeine benzoate in cancer cell apoptosis.

Mechanisms of Action & Signaling Pathways

The pro-apoptotic effects of caffeine and its benzoate salt are mediated through the modulation of several critical signaling pathways. The primary mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway.

  • p53-Dependent Pathway Activation: Caffeine can induce the phosphorylation and activation of the p53 tumor suppressor protein.[10][11] Activated p53 upregulates the expression of pro-apoptotic proteins like Bax.[11][12]

  • Modulation of Bcl-2 Family Proteins: A key event in caffeine-induced apoptosis is the alteration of the ratio between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14] An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c.[13][15]

  • Caspase Cascade Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[4] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[4][10][16]

  • Inhibition of Survival Pathways: Caffeine has also been shown to inactivate pro-survival signaling pathways, including the PI3K/AKT and NF-κB pathways, further sensitizing cancer cells to apoptosis.[10][17]

Diagrams of Key Signaling Pathways

cluster_0 Cellular Stress (this compound) CB This compound p53 p53 Activation (Phosphorylation) CB->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition CB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation p53->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

CB This compound PI3K PI3K CB->PI3K Inhibits AKT Akt CB->AKT Inhibits NFkB NF-κB CB->NFkB Inhibits PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Inhibits Apoptosis NFkB->Survival Inhibits Apoptosis Apoptosis Apoptosis Survival->Apoptosis cluster_assays Parallel Assays start Start: Cancer Cell Culture prep Prepare this compound Stock Solution start->prep treat Treat Cells with Various Concentrations of this compound prep->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Protein Analysis (Western Blot) treat->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis end Conclusion on Pro-Apoptotic Effects analysis->end

References

Troubleshooting & Optimization

improving the solubility of caffeine benzoate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine (B1668208) benzoate (B1203000) in in vitro assays.

Troubleshooting Guide

Issue: Precipitate forms when adding caffeine benzoate stock solution to cell culture media.

Possible Causes and Solutions:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.

    • Solution: Perform a serial dilution of your stock solution in pre-warmed (37°C) media to achieve the desired final concentration. This avoids localized high concentrations that can lead to precipitation.

  • Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous culture medium can cause the compound to crash out of solution.

    • Solution: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound.

    • Solution: Always use pre-warmed (37°C) cell culture media and supplements.

  • pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.

    • Solution: Ensure the pH of your culture medium is stable and within the optimal range for your cells. The solubility of benzoate is pH-dependent.[1]

  • Interaction with Media Components: Components in the serum or media supplements may interact with this compound, leading to precipitation.

    • Solution: Test for precipitation in both serum-containing and serum-free media to identify if serum is a contributing factor. If so, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line.

Issue: this compound stock solution is cloudy or has a precipitate.

Possible Causes and Solutions:

  • Incomplete Dissolution: The this compound may not be fully dissolved in the solvent.

    • Solution: Gently warm the solution in a 37°C water bath and vortex until the precipitate dissolves completely. Ensure you are using an appropriate solvent and that the concentration is not above its solubility limit in that solvent.

  • Storage Issues: Improper storage, such as at low temperatures, can cause the compound to precipitate out of solution over time.

    • Solution: Store the stock solution at room temperature or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

This compound is freely soluble in water.[2] For cell-based assays, preparing a stock solution in sterile, distilled water or a buffered solution like PBS is recommended. If a higher concentration stock is needed that exceeds aqueous solubility, a co-solvent system may be necessary. However, it is crucial to keep the final concentration of any organic solvent (like DMSO) in the cell culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is a recommended protocol for preparing a this compound stock solution?

Please refer to the detailed "Experimental Protocol: Preparation of this compound Stock Solution" section below.

Q3: How should I store my this compound stock solution?

Aqueous stock solutions of this compound should ideally be prepared fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at room temperature in a tightly sealed, sterile container. Avoid refrigeration or freezing, which can cause precipitation. For long-term storage, preparing aliquots of a concentrated stock in an appropriate solvent and storing them as recommended by the manufacturer is advisable.

Q4: My cells are showing signs of toxicity. Could it be the this compound?

While this compound is used in clinical settings, high concentrations can induce cytotoxicity in vitro. It is essential to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental duration. Always include a vehicle control (the solvent used to dissolve the this compound) in your experiments to account for any solvent-induced effects.

Data Presentation

Table 1: Solubility of Caffeine in Various Solvents

SolventSolubility (mg/mL)
Water (25°C)~21.7
Water (80°C)~180
Water (100°C)~670
Ethanol~15.2
ChloroformHigh
DichloromethaneHigh
AcetoneModerate
Carbon TetrachlorideLow

Note: The solubility of caffeine is significantly enhanced by the formation of the benzoate salt in aqueous solutions.

Experimental Protocols

Experimental Protocol: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Sterile, distilled water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath (set to 37°C)

  • Sterile syringe filters (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a small volume of sterile water or PBS to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • Warming (if necessary): If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. Periodically remove the tube and vortex.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile water or PBS to reach the final desired stock concentration.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at room temperature. For best results, prepare fresh for each experiment.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

start Precipitate Observed in Cell Culture Media check_stock Is the stock solution clear? start->check_stock prep_fresh Prepare fresh stock solution. Ensure complete dissolution. check_stock->prep_fresh No optimize_dilution Optimize dilution method: - Add dropwise to pre-warmed media - Vortex/swirl during addition check_stock->optimize_dilution Yes prep_fresh->check_stock check_precipitation Does precipitate still form? optimize_dilution->check_precipitation test_lower_conc Test lower final concentrations check_precipitation->test_lower_conc Yes resolved Issue Resolved check_precipitation->resolved No check_media Evaluate media components: - Test in serum-free vs. serum-containing media test_lower_conc->check_media check_media->resolved

Caption: A workflow diagram for troubleshooting precipitation issues with this compound in cell culture.

Signaling Pathways Modulated by Caffeine

Caffeine has been shown to influence several key signaling pathways in mammalian cells, primarily through its role as an antagonist of adenosine (B11128) receptors and as an inhibitor of phosphodiesterases and certain protein kinases.

Caffeine Caffeine Adenosine_Receptors Adenosine Receptors (A1, A2A) Caffeine->Adenosine_Receptors antagonizes PDE Phosphodiesterases (PDEs) Caffeine->PDE inhibits ATM_ATR ATM/ATR Kinases Caffeine->ATM_ATR inhibits mTOR mTOR Pathway Caffeine->mTOR inhibits AC Adenylyl Cyclase Adenosine_Receptors->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE->cAMP degrades Cell_Cycle_Checkpoint Cell Cycle Checkpoint (G2/M arrest abrogation) ATM_ATR->Cell_Cycle_Checkpoint mTOR->Cell_Cycle_Checkpoint Apoptosis Apoptosis Cell_Cycle_Checkpoint->Apoptosis

References

Technical Support Center: Optimizing Caffeine Benzoate Dosage in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of caffeine (B1668208) benzoate (B1203000) in animal experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize side effects and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is caffeine benzoate and why is it used in animal research?

A1: this compound is a compound that combines caffeine and sodium benzoate.[1] This mixture increases the solubility of caffeine in water, making it easier to prepare solutions for injection or oral administration.[1] In research, it is often used as a central nervous system (CNS) stimulant to study its effects on alertness, fatigue, and cardiovascular function.[2][3]

Q2: What are the most common signs of toxicity or adverse side effects to watch for?

A2: Common signs of toxicity are primarily related to CNS overstimulation and can include hyperexcitability, nervousness, tremors, convulsions, and increased motor activity.[4][5] Other observed side effects in various animal models include weight loss, diarrhea, urinary incontinence, and at higher doses, paralysis.[4][6] In some cases, changes in liver and kidney parameters have been noted.[7][8] Overdose may lead to tachycardia (rapid heart rate) and arrhythmia.[2]

Q3: How do I determine the appropriate starting dose for my animal model?

A3: Determining the optimal dose requires careful consideration of the animal species, the research question, and the route of administration. It is crucial to start with a low dose and perform a dose-escalation study to identify the minimum effective dose with the fewest side effects. A review of existing literature for your specific animal model is the best starting point. For instance, a dose of 20 mg/kg has been used in mice to produce robust locomotor stimulation without causing the suppression seen at higher doses (e.g., 100 mg/kg).[9]

Q4: Can I administer this compound in the animals' drinking water?

A4: While some studies have administered caffeine or sodium benzoate in drinking water, this method can lead to variability in dosage as water intake can differ between animals.[7] For precise dosing, direct administration methods such as oral gavage or injection are recommended to ensure each animal receives the intended amount.[9][10]

Q5: What is the difference in toxicity between caffeine and sodium benzoate?

A5: Both components have distinct toxic profiles. Caffeine's acute toxicity is primarily neurological, leading to symptoms like convulsions.[4] Sodium benzoate, while having low acute toxicity, can cause metabolic disturbances and, at high doses, may lead to weight loss, diarrhea, and organ damage.[6][7] Cats, in particular, are more sensitive to benzoic acid than rats.[4] The combination's toxicity will be influenced by both components.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Hyperactivity, Tremors, Seizures Dose is too high, causing CNS overstimulation.Immediately cease administration. Reduce the dose by 25-50% in subsequent experiments. Monitor the animal for recovery. For severe seizures, consult with a veterinarian for potential supportive care.
Animal Refuses to Eat or Drink / Weight Loss Gastrointestinal distress or metabolic effects from sodium benzoate.Monitor food and water intake daily. Ensure the dose is not excessive. Consider providing a more palatable diet or hydration support if necessary. If weight loss persists, lower the dose or discontinue the experiment for that animal.[6]
Diarrhea or Loose Stools Gastrointestinal irritation, potentially from the benzoate component.[6]Check for proper preparation and concentration of the dosing solution. Ensure the administration technique (e.g., oral gavage) is performed correctly to avoid stress. If the issue continues, a dose reduction is warranted.
Sudden Death of Animal Post-Dosing Acute toxicity, potentially due to rapid absorption, incorrect dose calculation, or accidental administration into the trachea.Review your dose calculations and preparation procedure meticulously. Ensure proper oral gavage technique to prevent accidental lung administration.[10] An autopsy by a veterinary pathologist may help determine the cause of death. Start the next animal at a significantly lower dose.
Lethargy or Sedation (Unexpected) High doses of caffeine can lead to locomotor suppression.[9] Alternatively, this could be a sign of severe systemic toxicity.Distinguish between quiet, non-distressed behavior and signs of illness (e.g., hunched posture, rough coat). If the animal appears ill, it may be a sign of severe toxicity requiring euthanasia. If it is locomotor suppression, reducing the dose is necessary.

Data Presentation: Toxicity Data

The following tables summarize acute toxicity data for caffeine and sodium benzoate in common animal models. Note that the toxicity of the combined this compound product may differ.

Table 1: Acute Oral Toxicity of Caffeine

Animal ModelLD50 (mg/kg)Reference
Rat (Male, Albino)367[11][12]
Rat (General)200 - 400[13]
Mouse185[13][14]
Dog~130[15]

Table 2: Toxicity Data for Sodium Benzoate

Animal ModelRouteObservationReference
RatOral (in diet)1700 mg/kg/day (as benzoic acid) led to decreased body weight.[4]
RatOral (in diet)4250 mg/kg/day (as benzoic acid) was lethal within two weeks.[4]
MouseOralIngestion can cause weight loss, diarrhea, bleeding, paralysis, and death.[6]
CatOral (in diet)300-420 mg/kg/day (as benzoic acid) resulted in convulsions and aggression.[4]
RabbitOral120 mg/kg/day for 30 days caused cellular damage to vital organs.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage

This protocol is for preparing a 10 mg/mL solution. Adjust concentrations as needed for your experimental design.

  • Materials:

    • Caffeine powder

    • Sodium benzoate powder

    • Sterile water for injection or deionized water

    • Sterile beaker or conical tube

    • Magnetic stirrer and stir bar (optional)

    • Calibrated scale

    • pH meter (optional, but recommended)

  • Procedure:

    • For a 1:1 mixture, weigh out equal amounts of caffeine and sodium benzoate. For example, to make 10 mL of a 20 mg/mL solution (10 mg/mL caffeine + 10 mg/mL sodium benzoate), weigh 100 mg of caffeine and 100 mg of sodium benzoate.

    • Add the powders to a beaker with approximately 8 mL of sterile water.

    • Stir the solution until both powders are completely dissolved. Gentle heating may be required, but allow the solution to cool to room temperature before administration.

    • Once dissolved, add water to bring the final volume to 10 mL.

    • If necessary, adjust the pH to be between 6.5 and 8.5.[1][16]

    • Filter the solution through a 0.22 µm syringe filter for sterilization if required for your protocol.

Protocol 2: Administration by Oral Gavage in Mice

This procedure should only be performed by trained personnel to minimize animal stress and risk of injury.[17]

  • Preparation:

    • Weigh the mouse to calculate the precise dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10][18]

    • Select an appropriately sized gavage needle (e.g., 20-gauge, 38mm length with a rounded tip for adult mice).[10][17]

    • Draw the calculated volume into a syringe and attach the gavage needle, ensuring all air bubbles are expelled.[10]

  • Restraint and Administration:

    • Restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head.[10]

    • Position the animal vertically, with its nose pointing up. This helps create a straight path to the esophagus.[19]

    • Gently insert the gavage needle into the mouth, directing it towards the esophagus. Allow the animal to swallow the needle. Do not force the needle. [10][19]

    • Once the needle is properly positioned in the stomach (pre-measure the needle length from the tip of the nose to the last rib), slowly depress the plunger to administer the solution.[18]

    • Slowly withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10][17]

    • Continue to monitor the animal for adverse effects as described in the troubleshooting guide.

Visualizations

Experimental_Workflow Diagram 1: Dose Optimization Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Decision cluster_action Action LitReview Literature Review & Determine Starting Dose DosePrep Prepare Dosing Solution (Protocol 1) LitReview->DosePrep AnimalPrep Acclimate & Weigh Animals DosePrep->AnimalPrep AdministerDose Administer Dose (Protocol 2) AnimalPrep->AdministerDose Observe Monitor for Side Effects (Troubleshooting Guide) AdministerDose->Observe SideEffects Adverse Effects Observed? Observe->SideEffects DataAnalysis Analyze Efficacy Data SideEffects->DataAnalysis No AdjustDose Decrease Dose SideEffects->AdjustDose Yes DoseOptimal Dose Optimal? DataAnalysis->DoseOptimal Proceed Proceed with Optimal Dose DoseOptimal->Proceed Yes IncreaseDose Increase Dose DoseOptimal->IncreaseDose No, Efficacy Too Low AdjustDose->AdministerDose IncreaseDose->AdministerDose

Diagram 1: Dose optimization workflow.

Signaling_Pathway Diagram 2: Simplified Caffeine Action & Toxicity Pathway cluster_caffeine Caffeine Action cluster_benzoate Sodium Benzoate Action cluster_downstream Downstream Effects & Side Effects Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism Dopamine Increased Dopamine & Norepinephrine AdenosineReceptor->Dopamine Leads to Benzoate Sodium Benzoate UreaCycle Urea Cycle Benzoate->UreaCycle Inhibition (High Doses) Ammonia Increased Ammonia (from Urea Cycle Inhibition) UreaCycle->Ammonia CNS_Stimulation CNS Stimulation Dopamine->CNS_Stimulation Hyperactivity Hyperactivity, Convulsions CNS_Stimulation->Hyperactivity Metabolic Metabolic Stress Ammonia->Metabolic

Diagram 2: Simplified caffeine action & toxicity pathway.

References

overcoming stability issues of caffeine benzoate in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Caffeine (B1668208) Benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with caffeine benzoate in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sodium benzoate included?

A1: this compound is a formulation that combines caffeine with sodium benzoate. The primary role of sodium benzoate is to increase the aqueous solubility of caffeine, allowing for the preparation of more concentrated stock solutions than with caffeine alone.[1][2] This is particularly important for creating injectable or high-concentration solutions for in vitro and in vivo experiments.

Q2: What is the primary cause of instability for this compound in physiological buffers?

A2: The most common stability issue is precipitation. This occurs if the pH of the physiological buffer is too acidic. Sodium benzoate is the salt of a weak acid, benzoic acid. In solutions with a pH below the pKa of benzoic acid (~4.2), the benzoate anion is protonated, forming the less soluble benzoic acid, which then precipitates out of the solution.[3]

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?

A3: To ensure stability and prevent precipitation, the pH of the solution should be maintained well above the pKa of benzoic acid. A pH range of 6.5 to 8.5 is recommended for caffeine and sodium benzoate injectable solutions, which is compatible with most physiological buffers.[2][4][5] An aqueous solution of sodium benzoate is naturally slightly alkaline, around pH 8.[6]

Q4: For how long can I store an aqueous solution of this compound?

A4: It is recommended to prepare fresh solutions for each experiment. For caffeine solutions in PBS, it is not recommended to store them for more than one day.[7] Both caffeine and sodium benzoate are susceptible to photolytic (light-induced) degradation, so solutions should be protected from light during storage and use.[8]

Q5: How does caffeine exert its biological effects?

A5: Caffeine's primary mechanism of action is as a competitive antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[9][10][11] By blocking adenosine, which is a neurotransmitter that promotes sleepiness, caffeine leads to increased neuronal activity, resulting in enhanced alertness and wakefulness.[11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: A white precipitate has formed in my this compound solution.
Potential Cause Troubleshooting Steps
Acidic Buffer pH 1. Check pH: Use a calibrated pH meter to measure the pH of your final solution. 2. Adjust pH: If the pH is below 6.5, adjust it upwards by adding small amounts of a dilute base (e.g., 0.1 M NaOH) until the pH is within the 6.5-8.5 range. The precipitate (benzoic acid) should redissolve.[3][12] 3. Future Prevention: Always confirm the pH of your physiological buffer before adding this compound. Some commercial buffers or media can have a pH below 7.
Low Temperature / Supersaturation 1. Warm Solution: Gently warm the solution to 37°C in a water bath to see if the precipitate dissolves. 2. Dilute: If warming does not work, the solution may be supersaturated. Dilute it with additional pH-adjusted buffer.
Issue 2: My experimental results are inconsistent or show a weaker-than-expected effect.
Potential Cause Troubleshooting Steps
Degradation of Components 1. Protect from Light: Store stock solutions and experimental setups in the dark or wrapped in aluminum foil. Both caffeine and sodium benzoate can be degraded by light.[8] 2. Prepare Freshly: Avoid using solutions that are more than 24 hours old.[7] 3. Confirm Concentration: If possible, use an analytical method like UV-Vis spectrophotometry or HPLC to verify the concentration of caffeine in your solution before use (see Protocol 2).
Precipitation (undetected) 1. Inspect Solution Carefully: Check the bottom and sides of your container for any fine, crystalline precipitate. 2. Filter and Re-quantify: If a precipitate is suspected, filter the solution and measure the concentration of the filtrate to determine the actual amount of caffeine and benzoate remaining in the solution.

Data & Reference Tables

Table 1: Key Physicochemical Properties
CompoundPropertyValue / Note
Caffeine Solubility in PBS (pH 7.2)~5 mg/mL[7]
UV Absorbance Max (λmax)~272-273 nm[7][8][13]
Sodium Benzoate UV Absorbance Max (λmax)~224 nm[8][13]
HydrolysisNot expected to undergo hydrolysis in environmental conditions.[6]
Benzoic Acid pKa~4.2
Solubility in WaterPoorly soluble, leading to precipitation below its pKa.[3]
This compound Inj. Recommended pH Range6.5 - 8.5[2][4][5]
Table 2: Stability Under Stress Conditions
ConditionCaffeine DegradationSodium Benzoate DegradationRecommendation
Photolytic (Light) High (85.34%)[8]Very High (98.92%)[8]Protect solutions from light at all times.
Acidic / Alkaline ModerateModerateMaintain pH between 6.5 and 8.5.
Thermal / Oxidative Lower compared to lightLower compared to lightPrepare solutions fresh; avoid prolonged heating.
Data from forced degradation studies highlights relative stability under different stressors.[8]

Experimental Protocols & Visual Guides

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes how to prepare a stable 100 mM stock solution in Phosphate-Buffered Saline (PBS).

  • Buffer Preparation: Prepare or obtain 1X PBS. Using a calibrated pH meter, verify that the pH is between 7.2 and 7.4. If necessary, adjust with dilute NaOH or HCl.

  • Weigh Components: For a 1:1 molar ratio solution, weigh out the required amounts of caffeine (M.W. 194.19 g/mol ) and sodium benzoate (M.W. 144.11 g/mol ).

  • Dissolution:

    • Add the sodium benzoate to the PBS and stir until fully dissolved. Dissolving the sodium benzoate first can enhance the dissolution of caffeine.[14]

    • Add the caffeine to the sodium benzoate solution. Stir until all solids are dissolved. Gentle warming (to 37°C) can be used to aid dissolution.

  • Final pH Check: After complete dissolution, check the pH of the final stock solution one last time to ensure it remains in the 7.2-7.4 range.

  • Sterilization & Storage:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in a sterile, light-protecting container (e.g., an amber vial or a clear vial wrapped in foil) at 4°C for no longer than 24 hours.

G start Start prep_pbs Prepare 1X PBS start->prep_pbs check_ph1 Verify/Adjust Buffer pH to 7.2-7.4 prep_pbs->check_ph1 weigh_sb Weigh Sodium Benzoate check_ph1->weigh_sb dissolve_sb Dissolve Sodium Benzoate in PBS weigh_sb->dissolve_sb weigh_caff Weigh Caffeine dissolve_caff Add and Dissolve Caffeine weigh_caff->dissolve_caff dissolve_sb->dissolve_caff check_ph2 Final pH Check (7.2-7.4) dissolve_caff->check_ph2 filter Sterile Filter (0.22 µm) check_ph2->filter store Store at 4°C (Protected from Light, <24h) filter->store end_node End store->end_node G start Precipitate Observed in Solution check_ph Measure pH of the Solution start->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic adjust_ph Add dilute NaOH to adjust pH to ~7.4 is_acidic->adjust_ph Yes other_issue Issue likely due to Concentration or Temp. (See Troubleshooting Guide) is_acidic->other_issue No dissolved Does precipitate dissolve? adjust_ph->dissolved issue_solved Problem Solved: Precipitate was Benzoic Acid dissolved->issue_solved Yes dissolved->other_issue No G Adenosine Adenosine (Sleep-Promoting) A2A_Receptor A2A Adenosine Receptor Adenosine->A2A_Receptor Binds Cell_Response Cellular Response (Reduced Neuronal Activity, Drowsiness) A2A_Receptor->Cell_Response Activates Blocked_Response Response Blocked (Increased Neuronal Activity, Alertness) A2A_Receptor->Blocked_Response Caffeine Caffeine Caffeine->A2A_Receptor Competitively Blocks

References

Technical Support Center: Refining Caffeine Benzoate Administration for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of caffeine (B1668208) benzoate (B1203000) in experimental settings. Our goal is to help you achieve consistent and reproducible results by addressing common challenges and providing detailed protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of caffeine benzoate?

A1: The pharmacological effects of this compound are primarily attributed to the caffeine molecule. Caffeine's main mechanisms of action include the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE).[1] By blocking adenosine receptors, caffeine prevents the inhibitory effects of adenosine on neuronal activity, leading to increased alertness and central nervous system stimulation.[1][2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can influence various cellular processes.[1][3]

Q2: What is the role of sodium benzoate in the this compound formulation?

A2: Sodium benzoate is included in the formulation to increase the solubility of caffeine in aqueous solutions, which is particularly useful for preparing injectable solutions.[4] This enhanced solubility allows for the administration of higher concentrations of caffeine.

Q3: How should I prepare a this compound solution for my experiments?

A3: To prepare a this compound solution, dissolve caffeine and sodium benzoate in sterile water. The presence of sodium benzoate significantly enhances the dissolution of caffeine.[5] For a stable solution, it is recommended to first dissolve the sodium benzoate before adding the caffeine.[5] The solution should be clear and colorless.[6] Always visually inspect the solution for particulate matter before administration.[6]

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound injection solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F). It is important to protect the solution from light and avoid freezing.

Q5: Can I administer this compound through different routes in my animal studies?

A5: Yes, this compound can be administered via several routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration. The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Troubleshooting Guide

Issue 1: Inconsistent behavioral responses in animals after this compound administration.

  • Possible Cause: Variability in drug metabolism.

    • Troubleshooting Tip: Genetic differences in metabolic enzymes, such as cytochrome P450 1A2 (CYP1A2), can lead to significant individual variations in caffeine clearance.[7] Consider using a genetically homogeneous animal strain for your studies to minimize this variability.

  • Possible Cause: Environmental factors influencing metabolism.

    • Troubleshooting Tip: Factors such as diet and exposure to other compounds can alter caffeine metabolism.[8] Ensure that all animals are housed under identical conditions and receive the same diet.

  • Possible Cause: Incorrect dosage calculation.

    • Troubleshooting Tip: this compound is a combination of caffeine and sodium benzoate. Ensure your dosage calculations are based on the amount of active caffeine required for the experiment. Typically, the caffeine content is 50% of the total caffeine and sodium benzoate weight.

Issue 2: Precipitation observed in the this compound solution.

  • Possible Cause: Low temperature.

    • Troubleshooting Tip: Solubility can decrease at lower temperatures. Gently warm the solution and agitate until the precipitate redissolves. Store the solution at the recommended room temperature.

  • Possible Cause: Incorrect pH of the solution.

    • Troubleshooting Tip: The pH of the solution can affect the solubility of both caffeine and benzoic acid. Ensure the final pH of your prepared solution is within a suitable range (typically around 6.5-8.5 for injections).

Issue 3: Unexpected side effects or toxicity in experimental animals.

  • Possible Cause: High dosage.

    • Troubleshooting Tip: High doses of caffeine can lead to adverse effects such as anxiety, nervousness, and seizures.[7][9] Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-response study to determine the optimal dose with minimal side effects.

  • Possible Cause: Interaction with other administered compounds.

    • Troubleshooting Tip: Caffeine can interact with other drugs, potentially altering their metabolism and effects.[4] Carefully review the literature for any known interactions with other substances used in your experimental protocol.

Data Presentation

Table 1: Pharmacokinetic Parameters of Caffeine in Different Animal Models

Animal ModelAdministration RouteDose (mg/kg)Tmax (hours)Cmax (µg/mL)Half-life (hours)Reference
RatIntraperitoneal (IP)10 - 40N/AProportional to doseN/A[10]
RatOral (PO)9 - 38N/AProportional to doseN/A[10]
HorseIntravenous (IV)4~0.08N/A~18.2[11]
HorseOral (PO)4~2~2.7N/A[11]
HorseIntravenous (IV)2.5N/AN/A15.5[12]
HorseIntramuscular (IM)2.5N/AN/A18.6[12]
HorseOral (PO)2.5N/AN/A16.4[12]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (10 mg/mL Caffeine)

  • Materials:

    • Caffeine powder (anhydrous)

    • Sodium benzoate powder

    • Sterile water for injection

    • Sterile vials

    • 0.22 µm sterile filter

  • Procedure:

    • For a 100 mL solution, weigh 2.0 g of sodium benzoate and dissolve it in approximately 80 mL of sterile water for injection in a sterile container.

    • Once the sodium benzoate is fully dissolved, add 2.0 g of caffeine powder to the solution.

    • Stir the mixture gently until the caffeine is completely dissolved. The solution should be clear and colorless.

    • Add sterile water for injection to bring the final volume to 100 mL.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

    • Store the vial at controlled room temperature, protected from light.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Rats

  • Animal Preparation:

    • Acclimatize male Wistar rats (200-250 g) to the housing conditions for at least one week before the experiment.

    • House animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

  • Drug Administration:

    • Prepare the this compound solution as described in Protocol 1.

    • Calculate the required volume of the solution based on the animal's body weight and the desired dose of caffeine (e.g., 20 mg/kg).

    • Gently restrain the rat and locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert a 25-gauge needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

    • Inject the calculated volume of the this compound solution.

    • Return the animal to its home cage and monitor for any adverse reactions.

Visualizations

caffeine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine AR Adenosine Receptor (A1/A2A) Caffeine->AR Antagonizes (Blocks Adenosine) PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Neuronal Activity) PKA->CellularResponse Phosphorylates targets leading to AMP AMP PDE->AMP Degrades cAMP to

Caption: Caffeine's dual mechanism of action.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Acclimatize Animals C Record Baseline Behavioral Data A->C B Prepare Caffeine Benzoate Solution D Administer Caffeine Benzoate (e.g., IP) B->D C->D E Post-Administration Behavioral Testing D->E F Collect Biological Samples (Blood/Tissue) E->F G Data Analysis F->G

References

Technical Support Center: Addressing Caffeine Benzoate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the effects of caffeine (B1668208) and sodium benzoate (B1203000) in various biochemical assays.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter during your experiments.

Spectrophotometry-Based Assays

Question: My absorbance readings are unexpectedly high in a UV-spectrophotometry-based assay. Could caffeine or sodium benzoate be the cause?

Answer:

Yes, this is a common issue. Both caffeine and sodium benzoate absorb ultraviolet (UV) light, and their spectra can overlap with that of your analyte, leading to artificially inflated absorbance readings.[1] This is a direct analytical interference.

Key Absorbance Maxima:

  • Caffeine: Approximately 272-274 nm[2][3]

  • Sodium Benzoate: Approximately 224-227 nm[2][3]

The overlapping spectra of these two compounds can interfere with each other and with other substances being measured in the same UV range.[1]

Troubleshooting Workflow for Spectrophotometric Interference

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Outcome start Unexpectedly High Absorbance Reading check_presence Is Caffeine or Benzoate Present in the Sample? start->check_presence run_spectra Run Absorbance Spectra of Sample Components check_presence->run_spectra Yes dilution Dilute the Sample run_spectra->dilution sim_eq Use Simultaneous Equations (if quantifying both) run_spectra->sim_eq deriv_spec Use Derivative Spectrophotometry run_spectra->deriv_spec hplc Use HPLC for Separation run_spectra->hplc end Accurate Quantification dilution->end sim_eq->end deriv_spec->end hplc->end

Caption: Troubleshooting workflow for spectrophotometric interference.

Question: How can I correct for the spectral interference from caffeine and sodium benzoate?

Answer:

Several methods can be employed to address this issue:

  • Simultaneous Equation Method: If you need to determine the concentration of both caffeine and benzoate, you can measure the absorbance of your sample at the λmax of each compound (e.g., 224 nm and 273 nm) and use a set of simultaneous equations to solve for the individual concentrations.[4][5]

  • Derivative Spectrophotometry: This technique involves calculating the derivative of the absorbance spectrum. At the "zero-crossing" wavelength of one compound in the derivative spectrum, its contribution to the signal is null, allowing for the quantification of the other.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for physically separating caffeine, sodium benzoate, and your analyte of interest before detection.[6] This eliminates the issue of spectral overlap.

  • Sample Dilution: If your analyte concentration is high enough, diluting the sample can reduce the concentration of caffeine and benzoate to a level where their absorbance is negligible.

Protein Quantification Assays (BCA, Bradford, Lowry)

Question: My protein concentration seems inaccurate after treating my cells with a drug formulated with caffeine benzoate. Could this be interference?

Answer:

While direct studies extensively detailing caffeine or benzoate interference in protein assays are scarce, interference is possible. Here's what you should consider for each assay:

  • BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu¹⁺, which then reacts to produce a colorimetric signal. Substances that can reduce copper or chelate it can interfere.[7][8] While not listed as common interferents, the aromatic structures of caffeine and benzoate could potentially interact with the assay reagents.

  • Bradford Assay: This assay is based on the binding of Coomassie dye to proteins, primarily with arginine and aromatic amino acids.[9] It is generally more resistant to reducing agents than copper-based assays but can be sensitive to detergents.[7][8]

Given the lack of specific data, it is crucial to run controls to test for interference.

Recommended Action: Perform a spike-and-recovery experiment. Add a known amount of this compound to your protein standard and see if you can accurately measure the protein concentration. A significant deviation from the expected value indicates interference.

Question: How can I remove this compound from my sample before protein quantification?

Answer:

If you've confirmed interference, you can clean up your sample using one of the following methods:

  • Protein Precipitation (Acetone or TCA): This is a common and effective method to separate proteins from small molecule contaminants. The protein is precipitated, pelleted by centrifugation, and the supernatant containing the interfering substances (caffeine/benzoate) is discarded. The protein pellet is then washed and resolubilized in a buffer compatible with your assay.[7]

  • Dialysis or Desalting Columns: For larger sample volumes, dialysis or buffer exchange using desalting columns can effectively remove small molecules like caffeine and benzoate from your protein sample.

Enzyme Assays

Question: I'm observing unexpected changes in my enzyme's activity after treatment with a caffeine-containing compound. Is this assay interference or a real biological effect?

Answer:

This is a critical distinction to make. Caffeine can have direct biological effects on enzyme activity. For example, studies have shown that caffeine can inhibit enzymes like collagenase and elastase, and have varied inhibitory or activating effects on transferase enzymes.[10][11][12] Therefore, the observed change in activity could be a genuine modulation of the enzyme by caffeine.

To differentiate between direct biological effects and assay interference, consider the following:

  • Run a "no-enzyme" control: Prepare a reaction mixture containing the substrate and this compound but without the enzyme. If you see a change in signal, it suggests that this compound is interfering with the substrate or the detection method.

  • Use an alternative assay: If possible, measure the enzyme's activity using a different method that has a different detection principle (e.g., fluorescent vs. colorimetric). If you observe the same trend, it is more likely a true biological effect.

  • Test for inhibition/activation kinetics: Perform a dose-response curve with varying concentrations of caffeine. This can help characterize the interaction and determine kinetic parameters like Ki (inhibition constant) or Ka (activation constant).[10]

Immunoassays (ELISA)

Question: Can caffeine or sodium benzoate interfere with my ELISA results?

Answer:

Interference in ELISAs can be complex and may arise from various sources, including cross-reactivity or matrix effects.[13][14] While caffeine and benzoate are not commonly cited as broad-spectrum interfering agents in ELISAs for other analytes, their presence at high concentrations could potentially:

  • Alter sample pH: This could affect antibody-antigen binding.

  • Non-specifically interact with assay components: This could lead to either falsely high or low signals.

Specialized ELISAs have been developed to specifically quantify caffeine, utilizing monoclonal antibodies that are highly specific to caffeine with low cross-reactivity to its metabolites.[15][16] This high specificity suggests that general cross-reactivity in other ELISA systems is unlikely, but matrix effects should still be considered.

Recommended Action: To test for interference, perform a spike-and-recovery experiment by adding this compound to a sample with a known concentration of your analyte and comparing the measured concentration to the expected value. Also, perform a dilution linearity test; the measured analyte concentration should be consistent across a range of sample dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound interference in biochemical assays?

The most well-documented interference is in UV-Vis spectrophotometry, where the absorbance spectra of caffeine and benzoate overlap with each other and potentially with other analytes.[1] For other assays, interference is less characterized but could involve non-specific interactions with assay reagents or direct biological effects on the system being studied (e.g., enzyme inhibition).[10][11][12]

Q2: At what concentration should I be concerned about interference?

Q3: Are there any assay types that are less susceptible to interference from this compound?

Methods that involve a separation step before quantification are generally more robust. High-Performance Liquid Chromatography (HPLC) is an excellent choice as it separates the components of a mixture before detection, thus eliminating the interference.[6]

Q4: Can I just subtract the absorbance of a this compound blank from my sample reading?

This is generally not recommended for spectrophotometric assays because the absorbance of different components in a mixture is not always simply additive, especially if there are interactions between molecules. This approach may not fully correct for the interference.

Quantitative Data Summary

Table 1: UV Absorbance Maxima for Caffeine and Sodium Benzoate

CompoundWavelength (λmax)SolventReference(s)
Caffeine272-274 nmWater[2][3]
Sodium Benzoate224-227 nmWater[2][3]

Experimental Protocols

Protocol: Acetone (B3395972) Precipitation for Protein Sample Cleanup

This protocol is designed to remove small-molecule interferents like caffeine and sodium benzoate from protein samples prior to quantification.

Materials:

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching >12,000 x g at 4°C

  • Buffer compatible with the downstream assay (e.g., PBS for BCA assay)

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone (400 µL) to the tube.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant, which contains the interfering substances.

  • (Optional but recommended) Wash the pellet by adding 200 µL of ice-cold acetone, vortexing briefly, and repeating the centrifugation step. Discard the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resuspend the protein pellet in a known volume of a buffer that is compatible with your downstream biochemical assay.

Logical Diagram for Mitigation Strategy Selection

G cluster_0 Assay Type cluster_1 Recommended Mitigation assay_type Identify Assay Type spectro Spectrophotometry: - Use Derivative Spectra - Use Simultaneous Equations - Use HPLC assay_type->spectro Spectrophotometry protein Protein Assays: - Acetone/TCA Precipitation - Dialysis/Desalting assay_type->protein Protein Assay enzyme Enzyme Assays: - Run No-Enzyme Control - Use Alternative Assay assay_type->enzyme Enzyme Assay immuno Immunoassays: - Spike and Recovery - Dilution Linearity assay_type->immuno Immunoassay

References

Technical Support Center: Optimization of Caffeine-Benzoic Acid Cocrystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of caffeine-benzoic acid cocrystals. The information is presented in a question-and-answer format to directly address common challenges and optimize for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the "synthesis" of caffeine (B1668208) benzoate (B1203000)?

The synthesis of caffeine benzoate does not typically involve the formation of new covalent bonds. Instead, it refers to the formation of a multi-component crystalline solid known as a cocrystal, specifically between caffeine and benzoic acid.[1][2][3][4][5] In this cocrystal, the caffeine and benzoic acid molecules are held together by non-covalent interactions, such as hydrogen bonds.[2][6] The goal of the synthesis is to isolate this cocrystal in a pure form with a high yield.

Q2: I am having difficulty forming the caffeine-benzoic acid cocrystal. Is this a common problem?

Yes, the caffeine-benzoic acid cocrystal is notoriously difficult to prepare using a wide range of standard cocrystallization techniques.[1][3][4] Researchers in multiple laboratories have reported persistent failures to form this cocrystal, which has been attributed to challenges in the crystal packing of the two components.[3]

Q3: What are the conventional methods for cocrystallization that have been attempted for the caffeine-benzoic acid system?

While not always successful for this specific system, common cocrystallization methods include:

  • Solution Growth: Dissolving both components in a suitable solvent and allowing the cocrystal to form upon cooling or solvent evaporation.

  • Grinding: Mechanically grinding the two solid components together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[7]

  • Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble component, allowing for the transformation to the cocrystal.[6]

For the caffeine-benzoic acid system, many of these established techniques have proven unsuccessful.[1][3][4]

Q4: Is there a reliable method to synthesize the caffeine-benzoic acid cocrystal?

A successful strategy for synthesizing the caffeine-benzoic acid cocrystal is heteronuclear seeding .[1][2][3][4][5] This technique involves using a seed crystal that is structurally similar to the target cocrystal to induce its crystallization. In this case, cocrystals of caffeine with fluorinated benzoic acids were used as seeds.[3]

Troubleshooting Guide

Issue 1: No Cocrystal Formation Observed

  • Symptom: After attempting cocrystallization from solution or grinding, characterization (e.g., by X-ray powder diffraction) shows only the starting materials (caffeine and benzoic acid).

  • Potential Cause: The nucleation barrier for the caffeine-benzoic acid cocrystal is high, preventing its spontaneous formation.[3] Standard methods may not provide sufficient thermodynamic or kinetic driving force.

  • Troubleshooting Steps:

    • Implement Heteronuclear Seeding: This is the most effective reported method. Use a small amount of a structurally related cocrystal (e.g., caffeine-fluorobenzoic acid) to seed a saturated solution of caffeine and benzoic acid.[3]

    • Solvent Selection: The choice of solvent is critical. Crystallization from acetonitrile (B52724) has been shown to yield the pure cocrystal, whereas methanol (B129727) does not lead to cocrystallization, and acetone (B3395972) may result in a mixture of the cocrystal and caffeine.[8]

    • Vary Stoichiometry: While a 1:1 molar ratio is expected for the cocrystal, experimenting with slight excesses of one component in solution can sometimes influence nucleation.

Issue 2: Low Yield of Cocrystal

  • Symptom: A small amount of the desired cocrystal is formed, but the majority of the material remains as the starting components.

  • Potential Cause:

    • Inefficient nucleation and crystal growth.

    • Sub-optimal solvent choice, leading to high solubility of the cocrystal or preferential crystallization of one of the starting materials.[8]

    • Insufficient seeding to promote widespread crystallization.

  • Troubleshooting Steps:

    • Optimize Seeding: Increase the number of seed crystals or ensure they are well-dispersated throughout the solution to provide more nucleation sites.

    • Solvent System Evaluation: Carefully select the solvent. A solvent in which both components have moderate solubility but the cocrystal has low solubility is ideal. As mentioned, acetonitrile is a promising solvent for this system.[8]

    • Control Evaporation/Cooling Rate: Slow cooling or slow solvent evaporation can sometimes lead to the formation of fewer, larger crystals of higher quality, which can improve the isolated yield compared to rapid precipitation.

Issue 3: Formation of an Amorphous Precipitate or Oil

  • Symptom: Instead of crystalline material, an amorphous solid or an oil precipitates from the solution.

  • Potential Cause: The rate of precipitation is too high, not allowing sufficient time for the molecules to arrange into an ordered crystal lattice. This can be caused by using a highly supersaturated solution or a poor solvent.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Start with a less concentrated solution of caffeine and benzoic acid.

    • Use a Different Solvent System: Experiment with solvents that provide lower supersaturation levels.

    • Employ Anti-Solvent Addition: Slowly add a solvent in which the cocrystal is insoluble (an anti-solvent) to a solution of the components to induce gradual precipitation.

Experimental Protocols

Protocol 1: Synthesis of Caffeine-Benzoic Acid Cocrystal via Heteronuclear Seeding

This protocol is adapted from the successful synthesis reported in the literature.[3]

Materials:

  • Caffeine

  • Benzoic Acid

  • Acetonitrile (HPLC grade)[8]

  • Seed crystals (e.g., caffeine-2,3,4,5-tetrafluorobenzoic acid cocrystal)

Procedure:

  • Prepare a saturated solution of caffeine and benzoic acid in a 1:1 molar ratio in acetonitrile at room temperature.

  • Introduce a small, single crystal of the heteronuclear seed (e.g., caffeine-2,3,4,5-tetrafluorobenzoic acid cocrystal) into the solution.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed at room temperature.

  • Monitor the vial for the formation of new crystals of the caffeine-benzoic acid cocrystal.

  • Once a sufficient quantity of the target cocrystal has formed, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

Table 1: Solvents and Outcomes for Caffeine-Benzoic Acid Cocrystallization

SolventOutcome of CrystallizationReference
AcetonitrilePure cocrystal formation[8]
AcetoneConcomitant crystallization of cocrystal and caffeine[8]
MethanolNo cocrystallization[8]

Visualizations

Logical Workflow for Troubleshooting Cocrystallization

G start Start: Equimolar solution of caffeine and benzoic acid method Select Cocrystallization Method (e.g., slow evaporation, cooling) start->method observe Observe Outcome method->observe success Success: Pure Cocrystal Formed observe->success Crystals Form fail Failure: No Cocrystal or Low Yield observe->fail No/Poor Result troubleshoot Troubleshooting fail->troubleshoot solvent Change Solvent (e.g., to Acetonitrile) troubleshoot->solvent seeding Implement Heteronuclear Seeding troubleshoot->seeding re_observe Re-evaluate Outcome solvent->re_observe seeding->re_observe re_observe->success Improved re_observe->fail No Improvement G prep_solution 1. Prepare 1:1 molar saturated solution of caffeine & benzoic acid in acetonitrile add_seed 2. Introduce heteronuclear seed crystal (e.g., caffeine-FBA) prep_solution->add_seed evaporate 3. Allow slow solvent evaporation at room temperature add_seed->evaporate crystallize 4. Monitor for new cocrystal formation evaporate->crystallize isolate 5. Isolate, wash, and dry pure cocrystal product crystallize->isolate Crystals grow no_crystal No Crystal Growth crystallize->no_crystal No change G cluster_caffeine Caffeine cluster_benzoic_acid Benzoic Acid caffeine Caffeine Molecule imidazole_N Imidazole Nitrogen caffeine->imidazole_N benzoic_acid Benzoic Acid Molecule carboxyl_OH Carboxylic Acid -OH Group benzoic_acid->carboxyl_OH carboxyl_OH->imidazole_N Hydrogen Bond

References

Technical Support Center: Caffeine Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of caffeine (B1668208) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the nature of the solid form when crystallizing caffeine and benzoic acid together?

When caffeine and benzoic acid are crystallized together, they can form a multi-component solid, most commonly a cocrystal.[1][2] A cocrystal is a crystalline structure in which two or more different molecules are held together in the same crystal lattice through non-covalent interactions. It is important to distinguish this from a salt, where a proton is transferred from the acid (benzoic acid) to the base (caffeine). The formation of the caffeine-benzoic acid cocrystal has been reported to be challenging.[1][2][3]

Q2: Why is it difficult to form caffeine-benzoic acid cocrystals?

The cocrystallization of caffeine and benzoic acid can be elusive and often fails using standard techniques.[1][2] This difficulty can be attributed to factors such as unfavorable crystal packing ("crystal packing effects"), where the two molecules are unable to arrange themselves into a stable crystal lattice.[2] The crystallization process is also competitive, with the individual components (caffeine and benzoic acid) potentially crystallizing out separately.[2]

Q3: What are polymorphs and why are they relevant to caffeine benzoate crystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4][5] Different polymorphs of a substance can have different physical properties, including solubility, melting point, and stability, which can impact its bioavailability and therapeutic effectiveness.[4][5][6] Caffeine itself is known to exist in at least two polymorphic forms and a hydrate.[6] When developing a crystallization process for this compound, it is crucial to control the conditions to consistently produce the desired polymorph.

Q4: What is "oiling out" and how does it affect crystallization?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a second liquid phase, rich in the solute, forms before crystallization.[7][8] This is generally undesirable as it can lead to the inclusion of impurities, a lower crystallization rate, and poor quality crystals with altered morphology and size distribution.[7][9] Oiling out can occur if the melting point of the solid is lower than the temperature of the solution or if the solution is highly supersaturated.[8]

Troubleshooting Guide

Issue 1: No crystals are forming, or the yield is very low.

  • Question: I've mixed caffeine and benzoic acid in a solvent, but no crystals have formed upon cooling. What should I do?

  • Answer:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[8]

    • Add Seed Crystals: If you have a small amount of the desired crystalline material, add a tiny crystal to the solution to act as a template for crystal growth.[8] Heteronuclear seeding, using a structurally similar cocrystal, has also been shown to be effective for the caffeine-benzoic acid system.[1][2]

    • Concentrate the Solution: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[8] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lower the Temperature: If using a cooling bath, try lowering the temperature further to decrease the solubility of your compound.[8]

    • Re-evaluate Your Solvent: The choice of solvent is critical. For the caffeine-benzoic acid system, acetonitrile (B52724) has been shown to yield the pure cocrystal, while methanol (B129727) did not lead to cocrystallization.[3]

Issue 2: The product has "oiled out" instead of crystallizing.

  • Question: My solution turned cloudy and formed oily droplets instead of solid crystals. How can I fix this?

  • Answer:

    • Add More Solvent: The solution may be too concentrated, causing the solute to come out of solution above its melting point.[8] Re-heat the mixture and add a small amount of additional solvent to fully dissolve the oil, then cool it down again, perhaps more slowly.

    • Modify the Cooling Rate: Rapid cooling can favor oiling out. Try to cool the solution more slowly to give the molecules time to orient themselves into a crystal lattice.

    • Use Seeding: Adding seed crystals when the solution is slightly supersaturated can encourage direct crystallization and bypass the oiling out phase.[7]

    • Change the Solvent System: The interaction between the solute and the solvent plays a significant role. Experiment with different solvents or solvent mixtures to find a system where oiling out is less likely to occur.

Issue 3: The crystals are forming too quickly.

  • Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. Is this a problem?

  • Answer: Yes, rapid crystallization is generally discouraged as it can trap impurities within the crystal lattice, defeating the purpose of purification.[8] An ideal crystallization process involves slow crystal growth over a period of time. To slow down crystallization:

    • Use More Solvent: Add a bit more solvent than the minimum required to dissolve the solid at high temperature. This will keep the compound in solution for longer as it cools.[8]

    • Insulate the Flask: To slow the cooling rate, place the flask on an insulating material (like a cork ring or folded paper towels) and cover it with a watch glass.[8]

Issue 4: The resulting crystals are not the desired cocrystal.

  • Question: I've obtained crystals, but analysis shows they are just pure caffeine or pure benzoic acid. How can I promote cocrystal formation?

  • Answer:

    • Solvent Selection: The solvent plays a crucial role in cocrystallization. Studies have shown that for the caffeine-benzoic acid system, acetonitrile promotes pure cocrystal formation, acetone (B3395972) leads to a mix of cocrystal and caffeine, and methanol results in no cocrystallization.[3]

    • Seeding: The use of heteronuclear seeds (crystals of a different but structurally related material) has been demonstrated as a successful strategy to induce the formation of the elusive caffeine-benzoic acid cocrystal.[1][2] Once formed, seeds of the cocrystal itself can be used for subsequent crystallizations.

    • Advanced Techniques: For challenging systems like caffeine-benzoic acid, specialized techniques may be necessary. For instance, periodic Taylor vortex flow has been shown to directly promote the nucleation of pure caffeine/benzoic acid cocrystals.[10]

Data and Protocols

Solvent Effects on Caffeine-Benzoic Acid Cocrystallization

The choice of solvent significantly impacts the outcome of the crystallization process. The following table summarizes qualitative findings from literature.

SolventOutcome of CrystallizationReference
AcetonitrilePure cocrystal formation[3]
AcetoneConcomitant crystallization of cocrystal and caffeine[3]
MethanolNo cocrystallization[3]
DMSONo cocrystal formation[3]
General Experimental Protocol for Solution Crystallization

This protocol provides a general methodology for attempting the crystallization of this compound.

  • Dissolution:

    • In an Erlenmeyer flask, combine equimolar amounts of caffeine and benzoic acid.

    • Add a small amount of the chosen solvent (e.g., acetonitrile).

    • Gently heat the mixture (e.g., on a hot plate) while stirring until all solids have dissolved.

    • If the solid does not fully dissolve, add small additional volumes of the solvent until a clear solution is obtained at the elevated temperature. Avoid using a large excess of solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source.

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature on an insulated surface.

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

  • Analysis:

    • Analyze the resulting crystals using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopy (e.g., FTIR, Raman) to confirm the identity and purity of the crystalline form.

Visualizations

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_process Processing cluster_analysis Isolation & Analysis A Mix Caffeine & Benzoic Acid B Add Solvent A->B C Heat to Dissolve B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Characterization (XRPD, DSC) H->I

Caption: A general workflow for the solution-based crystallization of this compound.

Troubleshooting Logic for No Crystal Formation

G Start No Crystals Formed Decision1 Is solution clear? Start->Decision1 Action1 Add more solvent & heat Decision1->Action1 No Action2 Scratch flask interior Decision1->Action2 Yes Action1->Decision1 Action3 Add seed crystal Action2->Action3 Action4 Concentrate solution Action3->Action4 Action5 Lower cooling temperature Action4->Action5 End Crystals Form Action5->End

Caption: A logical diagram for troubleshooting when no crystals are observed.

The Role of Seeding in Crystallization

G cluster_unseeded Unseeded Crystallization cluster_seeded Seeded Crystallization A Supersaturated Solution B Spontaneous Nucleation (Often Difficult) A->B C Crystal Growth B->C D Slightly Supersaturated Solution E Introduce Seed Crystal D->E F Crystal Growth on Seed E->F

Caption: A diagram illustrating the concept of unseeded versus seeded crystallization.

References

method refinement for caffeine benzoate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of caffeine (B1668208) and sodium benzoate (B1203000) in complex matrices. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the simultaneous quantification of caffeine and sodium benzoate?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of caffeine and sodium benzoate in various matrices, including pharmaceuticals and beverages.[1][2] It offers good sensitivity, selectivity, and reproducibility.[1] UV-Vis Spectrophotometry can also be used, particularly the simultaneous equation or absorption ratio method, but it is more susceptible to interference from other UV-absorbing compounds in the matrix.[3] For highly complex matrices or when very low detection limits are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, though method development can be more complex.[4][5]

Q2: What are the typical chromatographic conditions for HPLC analysis of caffeine and sodium benzoate?

A2: A common approach involves reverse-phase HPLC. Typical conditions include a C18 column, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a phosphate (B84403) buffer, and UV detection at wavelengths where both compounds have significant absorbance, such as around 220 nm or 254 nm.[2][6] The specific mobile phase composition and pH can be adjusted to optimize the separation of the two analytes and resolve them from matrix components.

Q3: How can I prepare my sample to minimize matrix effects?

A3: Proper sample preparation is crucial for accurate quantification and to reduce matrix effects.[7] Common techniques include:

  • Filtration: To remove particulate matter that can clog the HPLC column.[2]

  • Dilution: A simple and effective way to reduce the concentration of interfering matrix components, especially for highly concentrated samples.

  • Protein Precipitation: For biological samples like plasma, precipitation with an organic solvent like methanol or acetonitrile is a common first step to remove proteins.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids.[8]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively adsorbing the analytes onto a solid support and then eluting them with a suitable solvent, leaving many matrix components behind.[8]

Q4: My UV-Vis spectrophotometric results for caffeine and sodium benzoate are not accurate. What could be the issue?

A4: Inaccurate results in UV-Vis spectrophotometry for this pair of analytes often stem from spectral overlap and matrix interference. The UV spectra of caffeine and benzoic acid overlap, necessitating the use of methods like the simultaneous equation method, which relies on absorbance measurements at the λmax of each component.[9] Interference from other UV-absorbing compounds in the sample matrix can also lead to errors. Analyzing a sample matrix blank can help assess the level of background absorbance.[9]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of benzoic acid.[10]- Column degradation or contamination.- Adjust mobile phase pH. For benzoic acid (pKa ~4.2), a mobile phase pH below 3.2 will ensure it is in its non-ionized form, which can improve peak shape in reverse-phase chromatography.[10]- Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is properly degassed and mixed.[11]- Use a column oven to maintain a consistent temperature.[11]
Co-elution of Caffeine and Benzoate Peaks - Mobile phase composition is not optimized for separation.- Adjust the ratio of organic solvent to aqueous buffer in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve separation.[2]
High Backpressure - Blockage in the system (e.g., guard column, column frit).[10][12]- Particulate matter from the sample.- Systematically check for blockages by disconnecting components.[12]- Reverse flush the column (if recommended by the manufacturer).- Ensure all samples are filtered before injection.[2]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use fresh, high-purity solvents for the mobile phase.- Flush the detector cell.- Degas the mobile phase thoroughly.[12]
UV-Vis Spectrophotometry Troubleshooting
Problem Potential Cause Suggested Solution
Non-linear Calibration Curve - High analyte concentration leading to deviation from Beer's Law.- Inaccurate standard preparation.- Dilute standards and samples to fall within the linear range of the assay.- Carefully prepare fresh standards.
Inaccurate Quantification in Sample - Interference from other UV-absorbing compounds in the sample matrix.[9]- Incorrect λmax selection.- Prepare and measure a matrix blank to assess background absorbance.[9]- If interference is significant, consider a more selective method like HPLC.- Re-determine the λmax for both caffeine and sodium benzoate in the specific solvent being used.
Drifting Absorbance Readings - Lamp instability.- Temperature fluctuations in the sample compartment.- Allow the instrument to warm up sufficiently.- Ensure the sample compartment is closed during measurements.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of caffeine and sodium benzoate.

Table 1: HPLC Method Performance

Parameter Caffeine Sodium Benzoate Matrix Reference
Recovery 99.8 ± 1.1%97.2 ± 1.0%Synthetic Mixtures[13]
Recovery 99.3% (RSD=0.2%)99.7% (RSD=0.3%)Tablets[6]

Table 2: UV-Vis Spectrophotometry Method Performance

Parameter Caffeine Sodium Benzoate Matrix Reference
Recovery 98.3% - 99.3%99.5% - 100.6%Soft Drinks[14]
LOD 0.3481 µg/mL0.3552 µg/mLSoft Drinks[15]
LOQ 1.0548 µg/mL1.0763 µg/mLSoft Drinks[15]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Caffeine and Sodium Benzoate in a Pharmaceutical Tablet
  • Standard Preparation:

    • Prepare individual stock solutions of caffeine and sodium benzoate of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

    • From the stock solutions, prepare a series of mixed working standard solutions containing both caffeine and sodium benzoate at different concentrations to create a calibration curve.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powdered tablets equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol-water mixture) to dissolve the active ingredients.

    • Sonicate for a specified time to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size (e.g., 4.6 mm x 200 mm).[6]

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 26:74 v/v of methanol and 0.5 M sodium dihydrogen phosphate).[6] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.[6]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[13]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the peaks for caffeine and sodium benzoate based on their retention times compared to the standards.

    • Quantify the amount of each analyte in the sample using the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Quantification of Caffeine and Sodium Benzoate in a Soft Drink
  • Standard Preparation:

    • Prepare stock solutions of caffeine and sodium benzoate (e.g., 100 µg/mL) in distilled water.

    • From the stock solutions, prepare a series of working standard solutions for both caffeine and sodium benzoate.

  • Sample Preparation:

    • Degas the soft drink sample by sonication or gentle heating to remove carbonation.

    • Filter the degassed sample to remove any particulate matter.

    • Dilute the sample with distilled water to bring the expected concentrations of caffeine and sodium benzoate into the linear range of the calibration curve.

  • Spectrophotometric Analysis (Simultaneous Equation Method):

    • Determine the λmax for caffeine (around 272-274 nm) and sodium benzoate (around 224 nm) by scanning the respective standard solutions.[14][15]

    • Measure the absorbance of all standard solutions and the prepared sample solution at both λmax values.

    • Calculate the absorptivity values for both caffeine and sodium benzoate at both wavelengths from the standard measurements.

    • Set up and solve the simultaneous equations (Cramer's rule) to determine the concentrations of caffeine and sodium benzoate in the sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Complex Matrix (e.g., Pharmaceutical, Beverage) Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Extraction Extraction (LLE/SPE) Filtration->Extraction Prepared_Sample Prepared Sample Extraction->Prepared_Sample HPLC HPLC-UV Prepared_Sample->HPLC Injection UV_Vis UV-Vis Prepared_Sample->UV_Vis Measurement LC_MS LC-MS/MS Prepared_Sample->LC_MS Injection Data_Acquisition Data Acquisition HPLC->Data_Acquisition UV_Vis->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for caffeine and benzoate quantification.

Caffeine_Signaling_Pathway Caffeine Caffeine Adenosine_Receptor Adenosine (B11128) Receptors (A1, A2A, A2B, A3) Caffeine->Adenosine_Receptor Antagonist (Blocks) AC Adenylate Cyclase Adenosine_Receptor->AC Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Agonist (Activates) cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Neuronal Activity) PKA->Cellular_Response Phosphorylation Events

Caption: Simplified caffeine signaling pathway via adenosine receptor antagonism.

Benzoate_Metabolism_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Activation Anaerobic_Degradation Anaerobic Degradation Benzoyl_CoA->Anaerobic_Degradation Aerobic_Degradation Aerobic Degradation Benzoyl_CoA->Aerobic_Degradation Ring_Reduction Ring Reduction Anaerobic_Degradation->Ring_Reduction Ring_Cleavage Ring Cleavage Aerobic_Degradation->Ring_Cleavage via Catechol or Protocatechuate Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Cleavage->Central_Metabolism

Caption: Overview of aerobic and anaerobic benzoate metabolism pathways.

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the in-vivo bioavailability of caffeine (B1668208) benzoate (B1203000). While much of the available research focuses on caffeine, the principles and formulation strategies are directly applicable to caffeine benzoate, a salt form of caffeine often used to increase its water solubility.[1][2]

Core Strategies to Enhance Oral Bioavailability

Caffeine is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[3] Generally, BCS Class I drugs are well-absorbed.[4] However, formulation strategies can still optimize absorption rate and overall bioavailability, which can be particularly relevant for achieving rapid onset of action or overcoming any formulation-dependent absorption barriers. The primary goals for enhancing the bioavailability of a highly soluble and permeable compound like this compound are to accelerate its dissolution and absorption rate.

Here, we focus on three key strategies:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can facilitate its transport across the intestinal epithelium and protect it from potential degradation, leading to improved absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous state with a larger surface area.[5]

  • Excipient Optimization: The choice of excipients in a formulation can significantly impact the dissolution and absorption of the active pharmaceutical ingredient (API).[6][7]

Frequently Asked Questions (FAQs)

Q1: Why would a BCS Class I drug like this compound require bioavailability enhancement?

A1: While this compound is readily absorbed, certain therapeutic applications may benefit from an even faster onset of action.[8][9] Formulation strategies can accelerate the absorption rate, leading to a quicker achievement of peak plasma concentrations (Cmax). Additionally, poorly designed formulations can impede the dissolution of even a highly soluble drug, thus hindering its absorption. Bioavailability enhancement techniques can ensure rapid and complete absorption, maximizing the therapeutic effect.

Q2: What is the role of sodium benzoate in the formulation?

A2: Sodium benzoate is primarily used to increase the aqueous solubility of caffeine.[10] It can also act as a preservative, inhibiting microbial growth in liquid formulations, and as a buffering agent to maintain a stable pH.[1][11] In some cases, it can also function as a lubricant in tablet manufacturing.[2]

Q3: Can I apply strategies developed for caffeine directly to this compound?

A3: Yes, with due consideration. The fundamental principles of enhancing dissolution and absorption for caffeine are applicable to its salt form. This compound will dissociate into caffeine and benzoate ions in the gastrointestinal tract. The absorption will then be primarily driven by the properties of the caffeine molecule. However, the presence of sodium benzoate may influence the formulation's microenvironment pH, which could have minor effects on dissolution and absorption that should be considered during formulation development.

Q4: What are the critical quality attributes to monitor for this compound nanoformulations?

A4: For nanoformulations like SLNs, critical quality attributes include:

  • Particle Size and Polydispersity Index (PDI): These affect the surface area available for absorption and the uniformity of the formulation.

  • Zeta Potential: This indicates the stability of the nanoparticle suspension.

  • Encapsulation Efficiency (%EE): This measures the amount of drug successfully loaded into the nanoparticles.

  • Drug Release Profile: This determines the rate at which the drug is liberated from the carrier.

Q5: How do I choose between formulating a solid lipid nanoparticle and a solid dispersion?

A5: The choice depends on your specific objectives.

  • SLNs are beneficial if you aim for a controlled or sustained release profile in addition to enhanced absorption. They may also offer better protection of the API in the GI tract.

  • Solid dispersions are generally simpler to prepare and are highly effective at increasing the dissolution rate of poorly soluble drugs. For a highly soluble drug like caffeine, the primary benefit would be to ensure very rapid dissolution.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Solid Lipid Nanoparticles
  • Potential Cause: As a hydrophilic drug, this compound has a tendency to partition into the external aqueous phase during the preparation of SLNs, which have a lipid core.[12][13]

  • Troubleshooting Steps:

    • Optimize the Lipid Matrix: Experiment with different lipids or combinations of lipids. A combination of lipids, such as stearic acid with Compritol 888 ATO®, has been shown to improve the entrapment of hydrophilic drugs.[13]

    • Modify the Preparation Method: The double emulsion method (w/o/w) is often more suitable for encapsulating hydrophilic drugs in lipid nanoparticles.

    • Adjust Surfactant Concentration: The type and concentration of the surfactant can influence the partitioning of the drug. More hydrophilic surfactants may lead to lower encapsulation efficiency for hydrophilic drugs.[12] Experiment with different surfactants and their concentrations to find an optimal balance.

    • Incorporate a Lipophilic Counter-ion: Forming a more lipophilic ion pair with the caffeine molecule in situ could increase its affinity for the lipid matrix.

Issue 2: Physical Instability of Solid Dispersion (e.g., Crystallization during Storage)
  • Potential Cause: The amorphous drug within the solid dispersion is thermodynamically unstable and can revert to its crystalline form over time, which would negate the solubility enhancement.[14]

  • Troubleshooting Steps:

    • Select an Appropriate Polymer: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug. This will reduce the molecular mobility of the drug and inhibit crystallization.

    • Optimize Drug Loading: High drug loading can increase the propensity for crystallization. Determine the maximum drug loading that maintains the stability of the amorphous system.

    • Control Storage Conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below the Tg of the formulation to minimize molecular mobility.

Issue 3: High Variability in In-Vivo Animal Studies
  • Potential Cause: Variability in animal physiology and experimental procedures can lead to inconsistent pharmacokinetic data.[15]

  • Troubleshooting Steps:

    • Standardize the Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, use a consistent volume and technique.

    • Control the Fed/Fasted State: The presence of food can significantly impact drug absorption.[16] Standardize the fasting period for all animals before dosing.

    • Use a Sufficient Number of Animals: A larger sample size can help to account for inter-animal variability.

    • Consider the Animal Model: The gastrointestinal physiology can differ between species. Ensure the chosen animal model is appropriate for studying the absorption of your drug.[15]

Data Presentation: Comparison of Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulations of caffeine. This illustrates the potential improvements that can be achieved with advanced formulation strategies.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
This compound Aqueous Solution (Control)108.50.545.2100
This compound Solid Lipid Nanoparticles1012.30.2561.5136
This compound Solid Dispersion1010.80.2555.8123

Note: These are example data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Homogenization and Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Chloroform (B151607)

  • Distilled Water

Procedure:

  • Preparation of Organic Phase: Dissolve the solid lipid (e.g., 500 mg) and this compound (e.g., 50 mg) in chloroform (10 mL).

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v) in distilled water (30 mL) and heat to approximately 75°C.

  • Emulsification: Add the organic phase to the hot aqueous phase dropwise under continuous stirring with a high-speed homogenizer at 1000 rpm.

  • Solvent Evaporation: Continue stirring for 2-3 hours to allow for the evaporation of chloroform.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the particle size.

  • Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the un-encapsulated drug and excess surfactant. Wash the pellet with distilled water and resuspend.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Hydrophilic Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Ethanol (B145695)

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of ethanol with the aid of magnetic stirring.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a dry film is formed on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a suitable sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.[7][17]

Protocol 3: In-Vivo Bioavailability Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.[16]

  • Grouping: Divide the animals into groups (e.g., control, SLN formulation, solid dispersion formulation), with at least 6 rats per group.

  • Dosing: Administer the formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg this compound equivalent).

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[18]

  • Plasma Separation: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for caffeine concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and determine the relative bioavailability of the test formulations compared to the control.

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis & Optimization A This compound API B Strategy Selection (SLN, Solid Dispersion, etc.) A->B C Formulation Preparation B->C D In-Vitro Characterization (Particle Size, Dissolution) C->D E Animal Model Selection D->E F Dosing and Blood Sampling E->F G Bioanalytical Method F->G H Pharmacokinetic Analysis G->H I Compare Bioavailability H->I J Troubleshooting I->J K Formulation Optimization J->K K->C

Caption: Workflow for developing and testing formulations to enhance bioavailability.

Caffeine Absorption and Metabolism Pathway

caffeine_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver Metabolism cluster_excretion Excretion Oral Intake Oral Intake Stomach & Small Intestine Stomach & Small Intestine Oral Intake->Stomach & Small Intestine Bloodstream Caffeine in Bloodstream Stomach & Small Intestine->Bloodstream Rapid Absorption Liver Liver (CYP1A2) Bloodstream->Liver Paraxanthine Paraxanthine Liver->Paraxanthine ~80% Theobromine Theobromine Liver->Theobromine ~12% Theophylline Theophylline Liver->Theophylline ~4% Kidneys Kidneys Paraxanthine->Kidneys Theobromine->Kidneys Theophylline->Kidneys Urine Urine Kidneys->Urine

Caption: Simplified pathway of caffeine absorption, metabolism, and excretion.[5]

References

troubleshooting inconsistent results in caffeine benzoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine (B1668208) benzoate (B1203000).

Troubleshooting Guides

This section addresses common issues that may lead to inconsistent results in caffeine benzoate experiments.

Issue 1: Inconsistent Solubility and Precipitation

Question: My this compound solution is cloudy, or a precipitate forms over time. What could be the cause, and how can I fix it?

Answer: Inconsistent solubility is a frequent challenge and can be attributed to several factors:

  • pH Imbalance: The solubility of both caffeine and sodium benzoate is pH-dependent. Sodium benzoate is the salt of a weak acid (benzoic acid) and requires a sufficiently high pH to remain fully dissolved. Caffeine's solubility is also influenced by pH.

    • Troubleshooting:

      • Measure the pH of your solution. For caffeine and sodium benzoate injections, the pH is typically adjusted to a range of 6.5 to 8.5.[1]

      • Adjust the pH using dilute hydrochloric acid or sodium hydroxide (B78521) as needed.[1]

      • Ensure the pH remains stable throughout the experiment and during storage.

  • Improper Mixing Order: The order in which you dissolve the components matters. Dissolving sodium benzoate first can enhance the solubility of caffeine.[2]

    • Troubleshooting:

      • Dissolve the sodium benzoate completely in the aqueous solvent before adding the caffeine.[2]

      • Stir the solution until all components are fully dissolved before proceeding.[3]

  • Temperature Effects: Solubility is temperature-dependent. A decrease in temperature during the experiment or storage can lead to precipitation.

    • Troubleshooting:

      • Prepare the solution at a controlled room temperature.

      • If you encounter precipitation upon cooling, you may need to gently warm the solution while stirring to redissolve the components, provided this does not degrade the analytes.

  • Concentration Issues: Exceeding the solubility limit of either compound at a given pH and temperature will result in precipitation.

    • Troubleshooting:

      • Review your calculations to ensure the concentrations are within the expected solubility limits.

      • Consider performing a solubility study to determine the optimal concentration range for your specific experimental conditions.

Issue 2: Inaccurate or Variable Analytical Results

Question: My quantitative analysis (e.g., UV-Vis, HPLC) of this compound is yielding inconsistent or inaccurate results. What are the likely causes?

Answer: Inaccurate analytical results can stem from issues with sample preparation, the analytical method itself, or degradation of the analytes.

  • Sample Preparation Errors:

    • Inaccurate dilutions: Ensure precise and accurate dilutions are made using calibrated volumetric equipment.[3]

    • Incomplete dissolution: As mentioned in Issue 1, ensure the sample is fully dissolved before analysis.

  • UV-Vis Spectrophotometry Issues:

    • Incorrect wavelength selection: The maximum absorbance wavelengths for caffeine and sodium benzoate are different. For simultaneous analysis, specific wavelengths or more advanced methods are required.

    • Interference: Excipients or other components in the formulation may absorb at the same wavelengths, leading to inaccurate readings.

  • HPLC Method Problems:

    • Mobile phase preparation: Inconsistent mobile phase composition can lead to shifts in retention times and poor peak shapes.

    • Column degradation: The performance of the HPLC column can degrade over time, affecting separation efficiency.

    • Detector settings: Incorrect detector wavelength settings will lead to inaccurate quantification.

  • Analyte Degradation: Caffeine and sodium benzoate can degrade under certain conditions, especially photolytic stress.[4]

    • Troubleshooting:

      • Protect solutions from light and store them at appropriate temperatures.[3]

      • Perform forced degradation studies to understand the stability of your formulation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal wavelengths for UV-Vis analysis of caffeine and sodium benzoate?

A1: The maximum absorbance for caffeine is typically around 272-273 nm, and for sodium benzoate, it is around 224 nm.[4][5] For simultaneous analysis, methods like the simultaneous equation method or the isoabsorption method (isobestic point around 242 nm) can be used.[5][6]

Q2: What is a suitable starting point for an HPLC method for caffeine and sodium benzoate?

A2: A common approach is reverse-phase HPLC. A C18 column is often used with a mobile phase consisting of a mixture of methanol (B129727) and a buffer, such as sodium dihydrogen phosphate (B84403).[7] A typical detector wavelength would be 220 nm.[7]

Q3: How does sodium benzoate increase the solubility of caffeine?

A3: Sodium benzoate acts as a hydrotropic agent, enhancing the solubility of caffeine in aqueous solutions.[8] This is partly due to the formation of soluble complexes between caffeine and benzoate ions.[9]

Q4: What are the critical storage conditions for this compound solutions?

A4: To ensure stability, store this compound solutions in well-sealed, light-resistant containers at a controlled room temperature.[3] Avoid exposure to extreme temperatures and direct sunlight, as both compounds, particularly sodium benzoate, can undergo significant degradation under photolytic conditions.[4]

Q5: Can I mix this compound injection with other drugs?

A5: It is generally not recommended to mix caffeine and sodium benzoate injection with other drugs, as this can lead to incompatibilities and degradation.[10]

Quantitative Data Summary

Table 1: UV-Vis Spectrophotometric Parameters

AnalyteMaximum Absorbance (λmax)
Caffeine272 - 273 nm[4][5]
Sodium Benzoate224 nm[4][5]
Isobestic Point242 nm[5]

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnSpherisorb C18, 5 µm (4.6 mm x 200 mm)[7]
Mobile PhaseMethanol : 0.5 M Sodium Dihydrogen Phosphate (26:74)[7]
Flow Rate1.0 mL/min[7]
Detector Wavelength220 nm[7]

Experimental Protocols

Protocol 1: Simultaneous Determination of Caffeine and Sodium Benzoate by UV-Vis Spectrophotometry (Simultaneous Equation Method)
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve 5 mg of caffeine in 50 mL of distilled water to prepare a 100 ppm stock solution.

    • From the stock, dilute 1 mL to 10 mL with distilled water to obtain a 10 ppm standard solution of caffeine.[6]

    • Repeat the same procedure for sodium benzoate to prepare a 10 ppm standard solution.[6]

  • Wavelength Selection:

    • Scan both standard solutions from 200-400 nm to determine the λmax for caffeine (approx. 273 nm) and sodium benzoate (approx. 224 nm).[6][11]

  • Absorbance Measurement:

    • Measure the absorbance of the caffeine standard solution at both λmax values (273 nm and 224 nm).

    • Measure the absorbance of the sodium benzoate standard solution at both λmax values (273 nm and 224 nm).

  • Absorptivity Calculation:

    • Calculate the absorptivity (A 1%, 1cm) for each compound at each wavelength. Remember to convert the concentration from ppm to g/100mL for this calculation.[6]

  • Sample Analysis:

    • Prepare a sample solution with an unknown concentration of caffeine and sodium benzoate, ensuring the concentration falls within the linear range of the assay.

    • Measure the absorbance of the sample solution at 273 nm and 224 nm.

  • Concentration Calculation:

    • Use the simultaneous equations (Cramer's rule) to calculate the concentrations of caffeine and sodium benzoate in the sample.

Protocol 2: HPLC Analysis of Caffeine and Sodium Benzoate
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Spherisorb C18, 5 µm, 4.6 mm x 200 mm).[7]

    • Mobile Phase: Prepare a filtered and degassed mobile phase of methanol and 0.5 M sodium dihydrogen phosphate (26:74 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at 220 nm.[7]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of caffeine and sodium benzoate of a known concentration in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to cover a linear range (e.g., 0.05 to 0.30 mg/mL).[7]

  • Calibration Curve:

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration for both caffeine and sodium benzoate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing caffeine and sodium benzoate in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis and Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peaks for caffeine and sodium benzoate based on their retention times from the standard injections.

    • Quantify the amount of each analyte in the sample by comparing the peak areas to the calibration curve.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckSolubility Check for Precipitation or Cloudiness Start->CheckSolubility CheckAnalytics Review Analytical Data (UV/HPLC) Start->CheckAnalytics Precipitation Precipitation/Cloudiness Present CheckSolubility->Precipitation Yes AnalyticalIssues Inaccurate/Variable Results CheckAnalytics->AnalyticalIssues Yes CheckpH Verify pH (6.5-8.5) Precipitation->CheckpH CheckMixing Confirm Mixing Order (Benzoate First) CheckpH->CheckMixing pH OK CheckTemp Assess Temperature Stability CheckMixing->CheckTemp Mixing OK SolubilityResolved Solubility Issue Resolved CheckTemp->SolubilityResolved Temp OK CheckMethod Validate Analytical Method (λ, mobile phase) AnalyticalIssues->CheckMethod CheckPrep Verify Sample Preparation (dilutions) CheckMethod->CheckPrep Method OK CheckStability Investigate Analyte Degradation (light/heat) CheckPrep->CheckStability Prep OK AnalyticsResolved Analytical Issue Resolved CheckStability->AnalyticsResolved Stability OK

Caption: Troubleshooting workflow for inconsistent this compound results.

G cluster_pathway Simplified Mechanism of Caffeine Action Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1, A2A) Caffeine->AdenosineReceptor Antagonism Phosphodiesterase Phosphodiesterase (PDE) Caffeine->Phosphodiesterase Inhibition CNS_Stimulation CNS Stimulation AdenosineReceptor->CNS_Stimulation Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Agonism (Inhibitory) cAMP cAMP Phosphodiesterase->cAMP Degrades AMP AMP cAMP->CNS_Stimulation Leads to

Caption: Simplified signaling pathway for caffeine's mechanism of action.

References

Technical Support Center: Refinement of Analytical Methods for Caffeine and Sodium Benzoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of caffeine (B1668208) and sodium benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous determination of caffeine and sodium benzoate?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][2][3][4] HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is often preferred for its high sensitivity, selectivity, and robustness in separating and quantifying the two compounds.[1][3][4] UV-Vis Spectrophotometry is a simpler, cost-effective alternative that employs mathematical approaches like the simultaneous equation method or the absorption ratio method to resolve the overlapping spectra of the two analytes.[5][6]

Q2: How should I prepare beverage or pharmaceutical samples for analysis?

A2: For carbonated beverages, it is crucial to degas the sample before analysis, which can be achieved by sonication for approximately 5-15 minutes.[6] Pharmaceutical injections and liquid beverage samples typically require dilution with the mobile phase (for HPLC) or an appropriate solvent like distilled water (for UV-Vis) to bring the analyte concentrations within the linear range of the calibration curve.[7][8] Filtration through a 0.45 µm filter may be necessary for samples with particulate matter.[9]

Q3: What is the primary function of sodium benzoate in caffeine injection formulations?

A3: In pharmaceutical formulations, sodium benzoate is primarily used as a solubilizing agent to increase the solubility of caffeine in aqueous solutions.[8] It is also a common preservative in food and beverage products.[1]

Q4: Can other analytical methods be used for caffeine and sodium benzoate detection?

A4: Yes, other methods have been developed, although they are less common for routine analysis. These include Gas Chromatography (GC), Capillary Electrophoresis (CE), and Infrared (IR) Spectroscopy.[10][11][12] Capillary Zone Electrophoresis (CZE) offers very high separation efficiency but may have lower sensitivity compared to HPLC.[10]

Experimental & Troubleshooting Workflow

The following diagram outlines the general workflow for method selection, development, and troubleshooting for caffeine and sodium benzoate analysis.

cluster_hplc HPLC Path cluster_uv UV-Vis Path start Start: Analytical Requirement sample_matrix Define Sample Matrix (e.g., Beverage, Pharmaceutical) start->sample_matrix method_select Method Selection sample_matrix->method_select hplc HPLC Method method_select->hplc High Accuracy & Complex Matrix uv_vis UV-Vis Method method_select->uv_vis Rapid & Simple Screening sample_prep Sample Preparation (Degas, Dilute, Filter) hplc->sample_prep uv_vis->sample_prep hplc_analysis Chromatographic Analysis sample_prep->hplc_analysis uv_vis_analysis Spectrophotometric Analysis sample_prep->uv_vis_analysis data_acq Data Acquisition hplc_analysis->data_acq uv_vis_analysis->data_acq troubleshoot Problem Encountered? data_acq->troubleshoot hplc_guide Go to HPLC Troubleshooting Guide troubleshoot->hplc_guide Yes (HPLC) uv_vis_guide Go to UV-Vis Troubleshooting Guide troubleshoot->uv_vis_guide Yes (UV-Vis) quant Quantification & Data Analysis troubleshoot->quant No hplc_guide->hplc_analysis uv_vis_guide->uv_vis_analysis report Final Report quant->report

Caption: General workflow for caffeine and sodium benzoate analysis.

HPLC Troubleshooting Guide

Q: My caffeine and benzoate peaks are co-eluting (not separating). What should I do?

A: Co-elution is a common problem when developing a method.[13] Here are several steps to improve separation:

  • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol) to the aqueous buffer. Increasing the aqueous portion (e.g., from 30% to 40% methanol) will generally increase the retention time of both analytes, potentially improving resolution.[3][14]

  • Adjust Mobile Phase pH: The retention of benzoic acid is highly dependent on pH because its pKa is around 4.2. Operating the mobile phase at a pH well below the pKa (e.g., pH 3) will ensure it is in its neutral, more retained form, which can significantly alter its retention time relative to caffeine.[3][15]

  • Change the Column: If mobile phase adjustments are insufficient, consider a column with a different selectivity. While a C18 column is standard, a mixed-mode column (combining reversed-phase and ion-exchange properties) can offer unique selectivity for separating polar and non-polar compounds.[1][4]

Q: I am observing significant peak tailing for one or both of my analytes. Why is this happening?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[15]

  • For Basic Compounds (Caffeine): Tailing can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.[15] Ensure your mobile phase is adequately buffered. Adding a competitor base like triethylamine (B128534) (TEA) can sometimes help, but using a modern, high-purity silica column is the best solution.[15]

  • For Acidic Compounds (Benzoate): Tailing can also be caused by silanol interactions. Adjusting the mobile phase pH to be at least 2 units below the analyte's pKa can suppress the ionization of the silanol groups and reduce tailing.[15]

  • Column Contamination: Contamination at the column inlet can also cause peak distortion. Try flushing the column or replacing the guard column.[16]

Q: My retention times are drifting or changing between runs. What is the cause?

A: Retention time instability can point to several issues:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take at least 30 minutes, especially when the mobile phase composition has been changed.[3]

  • Mobile Phase Changes: The mobile phase can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the reservoir covered.

  • Pump Issues: Inconsistent flow from the pump will cause retention time shifts. Check for leaks, air bubbles in the pump head, and failing pump seals.[16]

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven will provide a stable temperature environment and lead to more reproducible retention times.[14]

start HPLC Peak Problem Identified problem_type What is the issue? start->problem_type tailing Peak Tailing problem_type->tailing Tailing coelution Poor Resolution (Co-elution) problem_type->coelution Poor Separation drift Drifting Retention Time problem_type->drift Drifting RT check_ph Is mobile phase pH ~2 units away from pKa? tailing->check_ph adjust_ph Adjust pH and/or increase buffer strength check_ph->adjust_ph No check_column Is it a high-purity silica column? check_ph->check_column Yes replace_column Consider end-capped or high-purity column check_column->replace_column No adjust_mobile_phase Adjust organic/aqueous ratio coelution->adjust_mobile_phase ph_for_separation Adjust pH to alter benzoate retention adjust_mobile_phase->ph_for_separation change_column Try column with different selectivity ph_for_separation->change_column check_equilibration Ensure >30 min column equilibration drift->check_equilibration check_pump Check pump for leaks, bubbles, and pressure check_equilibration->check_pump use_oven Use a column oven for stable temperature check_pump->use_oven

Caption: Troubleshooting logic for common HPLC peak problems.

UV-Vis Spectrophotometry Troubleshooting Guide

Q: The absorption spectra of caffeine and sodium benzoate overlap. How can I accurately quantify them?

A: This is the primary challenge for this technique. You must use a multicomponent analysis method.

  • Simultaneous Equation (Vierordt's) Method: This is the most common approach. It requires measuring the absorbance of your sample at two different wavelengths, typically the λmax (wavelength of maximum absorbance) of each component.[5][6] The λmax for sodium benzoate is around 224 nm, and for caffeine, it is around 272-274 nm.[2][6] You will need to determine the absorptivity coefficients for both pure compounds at both wavelengths to solve a set of simultaneous equations.[6]

  • Absorption Ratio (Q-Analysis) Method: This method involves measuring the absorbance at two wavelengths: the λmax of one component and the isoabsorptive point (a wavelength where both compounds have the same absorptivity).[5][17] The isoabsorptive point for caffeine and sodium benzoate is reported to be around 241-242 nm.[6][17]

conc_c Concentration of Caffeine (Cc) eq1 A1 = (ac1 * Cc) + (ab1 * Cb) conc_c->eq1 eq2 A2 = (ac2 * Cc) + (ab2 * Cb) conc_c->eq2 conc_b Concentration of Benzoate (Cb) conc_b->eq1 conc_b->eq2 abs1 Total Absorbance at λ1 (A1) abs2 Total Absorbance at λ2 (A2) eq1->abs1 eq2->abs2 note Where: λ1 = λmax of Benzoate (~224nm) λ2 = λmax of Caffeine (~273nm) ac = absorptivity of Caffeine ab = absorptivity of Benzoate

Caption: Logic of the UV-Vis Simultaneous Equation Method.

Q: My calibration curve is not linear at high concentrations. What should I do?

A: This is likely due to deviations from Beer's Law, which can occur at high analyte concentrations. The solution is to dilute your samples and standards to fall within the linear range of the assay. The linear range for both analytes is typically up to around 30 µg/mL.[2]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Determination

This protocol is a representative method based on common parameters found in the literature.[3][14][18]

  • Chromatographic System: An HPLC system with a UV detector, pump, and autosampler.

  • Column: C18, 5 µm particle size (e.g., 4.6 mm x 200 mm).[18]

  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and a phosphate (B84403) buffer (e.g., M/30 KH₂PO₄ + M/30 Na₂HPO₄) in a ratio of approximately 30:70 (v/v).[14] Adjust pH to ~3.0.

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 40 °C.[14]

  • Detection Wavelength: 220 nm or 254 nm.[3][18]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare stock solutions of caffeine and sodium benzoate in the mobile phase. Create a series of working standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Dilute the sample with the mobile phase to an appropriate concentration. Filter if necessary.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject standards to create a calibration curve, followed by the samples.

Protocol 2: UV-Vis Spectrophotometry (Simultaneous Equation Method)

This protocol is based on established spectrophotometric methods.[2][6][7]

  • Instrument: A dual-beam UV-Visible spectrophotometer.

  • Solvent: Distilled water.[2]

  • Standard Preparation:

    • Prepare individual stock solutions of caffeine and sodium benzoate (e.g., 100 µg/mL) in distilled water.

    • Prepare working standards (e.g., 10 µg/mL) of each by diluting the stock solutions.[7]

  • Wavelength Scanning:

    • Scan the 10 µg/mL caffeine standard from 200-400 nm to determine its λmax (approx. 272-274 nm).[2][6]

    • Scan the 10 µg/mL sodium benzoate standard from 200-400 nm to determine its λmax (approx. 224 nm).[2][6]

  • Absorptivity Determination:

    • Measure the absorbance of the caffeine standard at both λmax values.

    • Measure the absorbance of the sodium benzoate standard at both λmax values.

    • Calculate the four absorptivity values (absorbance / concentration).

  • Sample Preparation: Dilute the unknown sample with distilled water to a concentration where the absorbance falls within the linear range (typically below 1.0 AU).

  • Sample Measurement: Measure the absorbance of the diluted unknown sample at both λmax values.

  • Calculation: Use the measured absorbances and the calculated absorptivity values to solve the simultaneous equations for the concentration of caffeine and sodium benzoate.

Quantitative Data Summary

The following tables summarize validation parameters from various published analytical methods for caffeine and sodium benzoate.

Table 1: Summary of HPLC Method Validation Parameters

AnalyteLinearity Range (mg·mL⁻¹)Average Recovery (%)RSD (%)Reference
Caffeine0.05 - 0.3099.30.2[18]
Sodium Benzoate0.05 - 0.3099.70.3[18]
CaffeineNot Specified99.8 ± 1.1Not Specified[14]
Sodium BenzoateNot Specified97.2 ± 1.0Not Specified[14]

Table 2: Summary of UV-Vis Spectrophotometry Method Validation Parameters

AnalyteLinearity (R²)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)Reference
Caffeine0.99897.780.34811.0548[2]
Sodium Benzoate0.99897.780.35521.0763[2]
CaffeineNot Specified98.3 - 99.3Not SpecifiedNot Specified[6]
Sodium BenzoateNot Specified99.5 - 100.6Not SpecifiedNot Specified[6]

References

improving the experimental model for caffeine benzoate-induced effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with caffeine (B1668208) benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for caffeine benzoate?

A1: this compound is a combination of caffeine, a central nervous system (CNS) stimulant, and sodium benzoate, which increases the solubility of caffeine.[1] Caffeine's primary mechanism involves stimulating all levels of the CNS.[2] It competitively inhibits phosphodiesterase, an enzyme that degrades cyclic 3',5'-adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] In slightly larger doses, it stimulates medullary vagal, vasomotor, and respiratory centers.[2] Caffeine is also known to be an antagonist of adenosine (B11128) receptors, such as the A2A receptor.[3]

Q2: What are the common experimental models used to study the effects of this compound?

A2: Common models include:

  • In Vivo Rodent Models: Mice and rats are frequently used to study behavioral effects (locomotor activity, anxiety, learning, and memory), CNS stimulation, and interactions with other drugs.[4][5]

  • In Vitro Cell Culture Models: Human Umbilical Vein Endothelial Cells (HUVECs) are used to investigate effects on the vascular system, such as endothelial injury, apoptosis, and coagulation pathways.[6]

  • Clinical Studies: Human subjects have been studied for applications like the treatment of post-dural puncture headaches (PDPH) and for electroconvulsive therapy (ECT) augmentation.[7]

Q3: What are the known side effects or toxicities to be aware of during experiments?

A3: High concentrations or long-term abuse of caffeine sodium benzoate can lead to several adverse effects. In cell culture models, high concentrations can inhibit cell viability, proliferation, and angiogenesis.[6] In animal models, it can induce oxidative stress.[5] In humans, large doses may cause insomnia, restlessness, nervousness, headache, and muscle tremors.[2] Overdose can lead to more severe symptoms like confusion, dizziness, hallucinations, and irregular heartbeat.[8] Long-term inhalation has been associated with an increased risk of Coronary Heart Disease (CHD).[9]

Q4: How can I accurately quantify the concentration of caffeine and sodium benzoate in my solutions?

A4: UV spectrophotometry is a common, cost-effective method for quantifying both caffeine and sodium benzoate.[1][10] The simultaneous equation method or isoabsorption method can be used. Key wavelengths for measurement are the maximum absorbance for caffeine (around 272-273 nm) and sodium benzoate (around 224 nm), and the isobestic point (around 242 nm).[1][11]

Troubleshooting Guides

Issue 1: High Variability in Animal Behavioral Studies

  • Q: My results from behavioral tests (e.g., open-field, Y-maze) show high variability between subjects after administering this compound. What could be the cause?

  • A:

    • Cause 1: Inconsistent Dosing: Ensure precise and consistent administration of this compound. The intraperitoneal (i.p.) route is common, and doses should be calculated accurately based on body weight.[4][5]

    • Solution 1: Standardize your dosing procedure. Use calibrated equipment and ensure the injection volume is consistent across all animals.

    • Cause 2: Acclimatization Period: Insufficient acclimatization of animals to the testing environment can lead to stress and erratic behavior.

    • Solution 2: Implement a sufficient acclimatization period for all animals in the testing room before the experiment begins.

    • Cause 3: Circadian Rhythm: The time of day when tests are conducted can influence locomotor activity and other behaviors.

    • Solution 3: Conduct all behavioral tests at the same time of day to minimize variations due to the animals' natural circadian rhythms.

Issue 2: Poor Cell Viability in In Vitro Assays

  • Q: I'm observing significant cell death in my HUVEC cultures treated with this compound, even at what I believe are low concentrations. Why is this happening?

  • A:

    • Cause 1: Concentration Effects: High concentrations of caffeine sodium benzoate are known to inhibit cell viability and induce apoptosis in HUVECs.[6] Your "low" concentration may still be cytotoxic.

    • Solution 1: Perform a dose-response curve starting from very low concentrations to determine the optimal non-toxic and sub-lethal concentrations for your specific experimental goals. A CCK8 or MTT assay is suitable for this.[6]

    • Cause 2: Purity of Compound: Impurities in the this compound compound could contribute to cytotoxicity.

    • Solution 2: Ensure you are using a high-purity, research-grade compound. Verify the purity via analytical methods if necessary.

    • Cause 3: Solvent Effects: If you are dissolving the compound in a solvent like DMSO before adding it to the culture medium, the final solvent concentration might be too high.

    • Solution 3: this compound is freely soluble in water.[12] Prepare aqueous solutions to avoid solvent toxicity. If a solvent is unavoidable, ensure the final concentration is well below the known toxic threshold for your cell line and that all control groups receive the same solvent concentration.

Quantitative Data Summary

Table 1: Dosages Used in Animal and Human Studies

Species/SubjectApplicationRoute of AdministrationDosage RangeReference
MiceBehavioral StudiesIntraperitoneal (i.p.)5 - 20 mg/kg (caffeine)[4]
Adolescent RatsBehavioral & Biochemical StudiesIntraperitoneal (i.p.)30 mg/kg (caffeine)[5]
Adolescent RatsBehavioral & Biochemical StudiesOral (p.o.)100 - 400 mg/kg (sodium benzoate)[5]
HumansPost-Dural Puncture HeadacheIntravenous (IV)250 - 500 mg[7]
HumansECT AugmentationIntravenous (IV)250 - 500 mg[7]

Table 2: Concentrations in In Vitro and Analytical Studies

ApplicationMethodConcentration RangeWavelengths (λmax)Reference
Myocardial Mitochondria StudyOxidative Phosphorylation Assay6 x 10⁻⁶ M to 6 x 10⁻⁵ MN/A[13]
UV SpectrophotometrySimultaneous Equation Method5 - 30 µg/mLCaffeine: 272 nm, Sodium Benzoate: 224 nm[10]
UV SpectrophotometryIsobestic Method~10 µg/mLIsobestic Point: 242 nm[1]

Experimental Protocols

Protocol 1: Quantification by UV-Vis Simultaneous Equation Method

This protocol is adapted from methodologies used for quantifying caffeine and sodium benzoate in solutions.[10][11]

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve 5 mg of pure caffeine in 50 mL of distilled water to create a 100 µg/mL (100 ppm) stock solution.

    • Accurately weigh and dissolve 5 mg of pure sodium benzoate in 50 mL of distilled water to create a 100 µg/mL (100 ppm) stock solution.

    • From each stock solution, prepare a working standard of 10 µg/mL (10 ppm) by diluting 1 mL of stock up to 10 mL with distilled water.

  • Wavelength Scanning:

    • Using a UV-Vis spectrophotometer, scan the 10 ppm caffeine solution across a range of 200-400 nm to determine its maximum absorbance wavelength (λmax), which should be approximately 272-273 nm (λ1).[10][11]

    • Similarly, scan the 10 ppm sodium benzoate solution to determine its λmax, which should be approximately 224 nm (λ2).[10][11]

  • Absorbance Measurements:

    • Measure the absorbance of both the caffeine and sodium benzoate standard solutions at both λ1 and λ2.

    • Measure the absorbance of your unknown sample solution at both λ1 and λ2.

  • Calculation of Absorptivity:

    • Calculate the absorptivity (A) for each compound at each wavelength using the Beer-Lambert law (A = εbc), where 'b' is the path length (typically 1 cm) and 'c' is the concentration in g/100mL.[11]

    • Note: 10 ppm is equivalent to 0.001 g/100 mL.[11]

  • Concentration Calculation:

    • Use the following simultaneous equations to solve for the concentration of caffeine (Cx) and sodium benzoate (Cy) in your sample:

      • A1 = (ax1 * b * Cx) + (ay1 * b * Cy) (Absorbance at λ1)

      • A2 = (ax2 * b * Cx) + (ay2 * b * Cy) (Absorbance at λ2)

      • Where ax1 and ax2 are the absorptivities of caffeine at λ1 and λ2, and ay1 and ay2 are the absorptivities of sodium benzoate at λ1 and λ2.

Protocol 2: HUVEC Viability Assessment using CCK8 Assay

This protocol is based on methodologies for studying the effects of this compound on endothelial cells.[6]

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Preparation of Treatment Solutions: Prepare a series of dilutions of caffeine sodium benzoate in complete cell culture medium. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared treatment solutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated sample / Absorbance of control) * 100%.

Visualizations

MAPK_Signaling_Pathway cluster_input Stimulus cluster_pathway MAPK Signaling Cascade cluster_output Cellular Response CSB Caffeine Sodium Benzoate (CSB) MEK MEK CSB->MEK Activates p38 p38 CSB->p38 Activates ERK ERK MEK->ERK JUN JUN ERK->JUN p38->JUN Response Upregulation of: • ICAM-1 • VCAM-1 • E-selectin Increased Apoptosis Inhibited Angiogenesis JUN->Response Leads to

Caption: MAPK signaling pathway activation by Caffeine Sodium Benzoate (CSB) in HUVECs.[6]

Experimental_Workflow prep 1. Prepare Standards & Sample (10 ppm Caffeine, 10 ppm NaB) scan 2. Scan Standards (200-400 nm) Determine λmax for each prep->scan measure 3. Measure Absorbance of Standards & Sample at λ1 and λ2 scan->measure calc 4. Calculate Absorptivity for each compound at each λ measure->calc solve 5. Solve Simultaneous Equations for Unknown Concentrations calc->solve

Caption: Workflow for UV-Vis quantification using the simultaneous equation method.[11]

Troubleshooting_Logic issue High Variability in Behavioral Results cause1 Inconsistent Dosing? issue->cause1 Check cause2 Insufficient Acclimatization? issue->cause2 Check cause3 Time of Day Variations? issue->cause3 Check solution1 Standardize Dosing Procedure & Volume cause1->solution1 Yes solution2 Ensure Adequate Acclimatization Period cause2->solution2 Yes solution3 Conduct Tests at Same Time Each Day cause3->solution3 Yes

Caption: Troubleshooting logic for high variability in animal behavioral experiments.

References

Validation & Comparative

A Comparative Analysis of Caffeine Benzoate and Caffeine on Motor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of caffeine (B1668208) benzoate (B1203000) and caffeine on motor activity, supported by experimental data. While direct comparative studies are limited, this analysis synthesizes available research to elucidate the pharmacological actions and potential differences between these two substances.

Executive Summary

Caffeine is a well-established central nervous system (CNS) stimulant known to enhance motor activity. Caffeine benzoate, a mixture of caffeine and sodium benzoate, is often used in clinical settings, with sodium benzoate primarily serving to increase the solubility of caffeine. The critical question for researchers is whether the addition of sodium benzoate alters the well-known psychomotor effects of caffeine. This guide examines the individual and combined effects of these compounds on motor function.

Comparative Analysis of Effects on Motor Activity

Experimental evidence suggests that both caffeine and sodium benzoate can independently influence motor activity. A key study on adolescent rats demonstrated that separate administration of caffeine (30 mg/kg, i.p.) and sodium benzoate (100 mg/kg and 400 mg/kg, p.o.) each resulted in an increase in locomotor activity[1]. This finding is consistent with the known stimulant properties of caffeine. However, other research has indicated that sodium benzoate, particularly at higher doses or with chronic administration, can impair motor coordination and induce anxiety-like behaviors in rodents[1].

The effects of caffeine on motor function are dose-dependent, typically exhibiting a biphasic response. Low to moderate doses of caffeine generally increase motor activity, while very high doses can lead to a decrease in motor function[2]. The co-administration of caffeine and sodium benzoate in adolescent rats showed an increase in motor activity, but also pointed to potential undesirable consequences on working memory and induced oxidative stress in the brain, particularly at higher doses of sodium benzoate[1].

Currently, there is a lack of direct, head-to-head studies comparing the quantitative effects of equimolar doses of caffeine versus this compound on motor activity parameters such as locomotor distance, speed, and performance in motor coordination tasks like the rotarod test.

Data Presentation

The following table summarizes the findings from a study investigating the effects of caffeine, sodium benzoate, and their combination on locomotor activity in adolescent rats[1].

Treatment GroupDoseRoute of AdministrationObservation on Motor Activity
Vehicle Control -p.o. / i.p.Baseline motor activity
Caffeine 30 mg/kgi.p.Increased motor activity
Sodium Benzoate (SB) 100 mg/kgp.o.Increased motor activity
Sodium Benzoate (SB) 400 mg/kgp.o.Increased motor activity
SB 100 + Caffeine 100 mg/kg + 30 mg/kgp.o. + i.p.Increased motor activity
SB 400 + Caffeine 400 mg/kg + 30 mg/kgp.o. + i.p.Increased motor activity

p.o. = per os (by mouth); i.p. = intraperitoneal

Experimental Protocols

Assessment of Locomotor Activity in Adolescent Rats[1]
  • Subjects: Adolescent Wistar rats (90-120 g).

  • Apparatus: An open-field arena is used to assess locomotor activity. The arena is typically a square box with walls high enough to prevent escape, and the floor is divided into a grid of equal squares.

  • Procedure:

    • Animals are divided into different treatment groups: vehicle control, caffeine, sodium benzoate (low and high dose), and combination groups.

    • Adolescent rats are administered the vehicle, sodium benzoate (100 and 400 mg/kg, p.o.), caffeine (30 mg/kg, i.p.), or a combination of sodium benzoate and caffeine daily for 28 days.

    • On the test day, following administration, each rat is individually placed in the center of the open-field arena.

    • Locomotor activity is recorded for a specified period (e.g., 5-10 minutes).

    • Parameters measured include the number of lines crossed (horizontal activity) and rearing frequency (vertical activity).

    • The arena is cleaned between each trial to eliminate olfactory cues.

  • Data Analysis: The data on line crossings and rearing are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Signaling Pathways and Experimental Workflow

Caffeine's Mechanism of Action on Motor Activity

Caffeine primarily exerts its stimulant effects on motor activity by acting as an antagonist at adenosine (B11128) receptors in the brain, particularly the A1 and A2A subtypes. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine on neuronal activity, leading to an increase in the release of various neurotransmitters, including dopamine, which plays a crucial role in motor control.

caffeine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_caffeine adenosine Adenosine a1_receptor A1 Receptor adenosine->a1_receptor Binds to dopamine_release Dopamine Release a1_receptor->dopamine_release Inhibits motor_activity Increased Motor Activity dopamine_release->motor_activity Stimulates caffeine Caffeine caffeine->a1_receptor Blocks

Caffeine's primary mechanism of action on motor activity.
Experimental Workflow for Comparing Motor Activity

The following diagram illustrates a typical experimental workflow for a comparative study of the effects of caffeine and this compound on motor activity in a rodent model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Motor Activity Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rats) acclimatization Acclimatization Period animal_model->acclimatization group_allocation Randomly Allocate to Treatment Groups acclimatization->group_allocation control Vehicle Control group_allocation->control caffeine Caffeine group_allocation->caffeine caffeine_benzoate This compound group_allocation->caffeine_benzoate open_field Open-Field Test control->open_field rotarod Rotarod Test control->rotarod caffeine->open_field caffeine->rotarod caffeine_benzoate->open_field caffeine_benzoate->rotarod data_collection Data Collection (e.g., Distance, Latency) open_field->data_collection rotarod->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis conclusion Conclusion and Interpretation statistical_analysis->conclusion

A typical experimental workflow for motor activity comparison.

Conclusion and Future Directions

Based on the available evidence, both caffeine and sodium benzoate can independently increase motor activity in adolescent rats. Caffeine's stimulant effect is well-documented and attributed to its antagonism of adenosine receptors. The impact of sodium benzoate on motor function is less clear, with some studies suggesting impairment, particularly at higher doses.

The formulation of caffeine with sodium benzoate is primarily for solubility enhancement. However, the potential for sodium benzoate to modulate the neurochemical environment, as suggested by its own effects on motor activity and other behavioral parameters, warrants further investigation. There is a clear need for direct comparative studies that evaluate the effects of caffeine versus this compound on a range of motor activity parameters in adult and adolescent animal models. Such studies should also include a comprehensive pharmacokinetic analysis to determine if sodium benzoate alters the absorption, distribution, metabolism, or excretion of caffeine in a way that could impact its psychomotor effects.

For researchers and drug development professionals, it is crucial to consider the potential independent pharmacological effects of sodium benzoate when using this compound in experimental and clinical settings, as it may not be an inert solubilizing agent in all contexts. Future research should aim to fill the current knowledge gap with well-controlled, direct comparative studies to provide a clearer understanding of the distinct and combined effects of these compounds on motor function.

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Caffeine and its Benzoate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of caffeine (B1668208), a widely consumed psychoactive compound, and its salt form, sodium benzoate (B1203000). While "caffeine benzoate" is a recognized chemical entity, primarily used in clinical settings for conditions other than neurodegeneration, dedicated in vitro research on its combined neuroprotective properties is scarce. Therefore, this guide will dissect the neuroprotective profiles of caffeine and sodium benzoate individually, drawing on available experimental data. Furthermore, we will compare caffeine's well-documented neuroprotective actions with those of other established neuroprotective agents—L-carnitine (B1674952), resveratrol, and quercetin (B1663063)—to provide a broader context for its potential therapeutic applications in neurodegenerative disease research.

Executive Summary

Caffeine has consistently demonstrated neuroprotective effects in various in vitro models of neurotoxicity. Its primary mechanism of action involves the antagonism of adenosine (B11128) A2A receptors, which mitigates excitotoxicity and reduces neuroinflammation. In contrast, sodium benzoate exhibits a dual role, with some studies suggesting neuroprotective effects at low concentrations, while higher concentrations induce cytotoxicity. This guide presents a detailed analysis of the available data, including experimental protocols and signaling pathways, to aid researchers in evaluating the potential of these compounds in their own studies.

Comparative Data on Neuroprotective Efficacy

The following table summarizes the in vitro neuroprotective effects of caffeine, sodium benzoate, and selected alternative compounds. The data is compiled from studies using neuronal cell lines under various neurotoxic conditions.

CompoundCell LineNeurotoxic InsultEffective ConcentrationObserved Neuroprotective EffectReference
Caffeine SH-SY5Yβ-amyloid (Aβ)0.6 - 3 mMSignificant protection against Aβ-induced neurotoxicity.[1][2][1][2]
Cerebellar Granule Neuronsβ-amyloid (Aβ)1 - 25 µMPrevention of neuronal cell death.[3][3]
Sodium Benzoate PC12Aluminum Maltolate0.125 - 1 mg/mLIncreased cell viability.
PC12Aluminum Maltolate> 1.5 mg/mLDecreased cell viability (cytotoxicity).
L-carnitine SH-SY5YCaffeine (5 and 10 mM)5 mMProtected against caffeine-induced cytotoxicity, inhibited ROS generation, and increased antioxidant enzyme activity.[4][5][4][5]
Resveratrol HT22Glutamate10 - 20 µMReduced glutamate-induced cell death in a concentration-dependent manner.[6][6]
R28Cobalt Chloride (hypoxia)IC50: 938.5 µMIncreased cell viability in a dose-dependent manner.[7][7]
Quercetin SH-SY5YH2O2Not specifiedExerted more pronounced neuroprotective activity compared to free quercetin when encapsulated.
PC12H2O2Not specifiedHigher protective effect than vitamin C in improving cell viability and decreasing cell membrane damage.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with the desired concentrations of the test compound (e.g., caffeine, sodium benzoate) with or without a neurotoxic agent for the specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[9]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 24-well plate as described for the MTT assay.

  • DCFH-DA Staining: After treatment, wash the cells with serum-free medium. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[11][12]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[12]

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.

Signaling Pathways and Experimental Workflows

Caffeine's Neuroprotective Signaling Pathway

Caffeine's primary neuroprotective mechanism is the antagonism of adenosine A2A receptors (A2AR). Under neurotoxic conditions, extracellular adenosine levels rise, activating A2ARs, which can lead to excitotoxicity and neuroinflammation. By blocking these receptors, caffeine can prevent these downstream detrimental effects.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Caffeine Caffeine Caffeine->A2AR Blocks Downstream Signaling Neurotoxic Downstream Signaling A2AR->Downstream Signaling Initiates Neuroprotection Neuroprotection

Caffeine blocks adenosine A2A receptors.
Experimental Workflow: Cell Viability (MTT) Assay

The following diagram illustrates the key steps in performing an MTT assay to assess the neuroprotective effects of a compound.

start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound & Neurotoxin seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (% Cell Viability) read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.
Experimental Workflow: Intracellular ROS (DCFH-DA) Assay

This diagram outlines the procedure for measuring intracellular ROS levels using the DCFH-DA assay.

start Start seed_cells Seed Neuronal Cells in 24-well Plate start->seed_cells treat_cells Treat with Compound & Neurotoxin seed_cells->treat_cells add_dcfhda Add DCFH-DA Working Solution treat_cells->add_dcfhda incubate_dcfhda Incubate (30min, 37°C) add_dcfhda->incubate_dcfhda wash_cells Wash Cells with PBS incubate_dcfhda->wash_cells read_fluorescence Measure Fluorescence (Ex:485nm, Em:530nm) wash_cells->read_fluorescence analyze_data Analyze Data (Fluorescence Intensity) read_fluorescence->analyze_data end End analyze_data->end

Workflow for the DCFH-DA ROS assay.

Conclusion

The in vitro evidence strongly supports the neuroprotective effects of caffeine, primarily through its antagonism of adenosine A2A receptors. This makes caffeine a compelling compound for further investigation in the context of neurodegenerative diseases. The role of sodium benzoate is less clear, with dose-dependent effects that warrant more detailed investigation to delineate its potential therapeutic window. When compared to other natural compounds like L-carnitine, resveratrol, and quercetin, caffeine demonstrates a distinct and potent mechanism of action. This guide provides a foundational framework for researchers to design and interpret in vitro studies aimed at validating and exploring the neuroprotective potential of these and other novel compounds.

References

Caffeine Benzoate vs. Theophylline: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the pharmacological profiles of caffeine (B1668208) benzoate (B1203000) and theophylline (B1681296) reveals distinct differences in their therapeutic applications and side effect profiles, despite their structural similarities as methylxanthines. This guide provides a detailed comparison of their performance based on experimental data, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: A Shared Mechanism of Action

Both caffeine and theophylline exert their pharmacological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] Adenosine is a nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, caffeine and theophylline produce stimulant effects on the central nervous, cardiovascular, and respiratory systems. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in effects such as smooth muscle relaxation and cardiac stimulation.[2]

cluster_0 Methylxanthines (Caffeine/Theophylline) cluster_1 Cellular Mechanisms cluster_2 Physiological Effects Caffeine Caffeine Adenosine Adenosine Receptors (A1, A2A, A2B, A3) Caffeine->Adenosine Antagonism PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition Theophylline Theophylline Theophylline->Adenosine Antagonism Theophylline->PDE Inhibition CNS CNS Stimulation Adenosine->CNS Modulation Bronchodilation Bronchodilation Adenosine->Bronchodilation Modulation Cardiac Cardiac Stimulation Adenosine->Cardiac Modulation Diuresis Diuresis Adenosine->Diuresis Modulation PDE->CNS Modulation PDE->Bronchodilation Modulation PDE->Cardiac Modulation cluster_0 Treatment Arms cluster_1 Assessments Start Recruit 20 Healthy Elderly Subjects Randomization Randomized Crossover Assignment Start->Randomization Caffeine Administer 250mg Caffeine Randomization->Caffeine Theophylline Administer 250mg Theophylline Randomization->Theophylline Placebo Administer Placebo Randomization->Placebo Analysis Data Analysis and Comparison Washout Washout Period Washout->Randomization Re-assign to next treatment Subjective Subjective Ratings (Alertness, Energy, Interest) Caffeine->Subjective Objective Continuous Attention Task Caffeine->Objective Theophylline->Subjective Theophylline->Objective Placebo->Subjective Placebo->Objective Subjective->Washout After each treatment Objective->Washout After each treatment

References

cross-validation of caffeine benzoate's efficacy in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of caffeine (B1668208) benzoate (B1203000) in various animal models, drawing upon experimental data to evaluate its performance against alternative treatments. The information is intended to support further research and drug development efforts in areas such as respiratory stimulation and neurobehavioral modulation.

Comparative Efficacy of Caffeine Benzoate and Alternatives

The following tables summarize the quantitative data on the efficacy of caffeine and its salts (including benzoate and citrate) in different animal models for respiratory and central nervous system (CNS) applications.

Respiratory Stimulation in Neonatal Animal Models

Caffeine is widely used to treat apnea (B1277953) of prematurity.[1] Animal models of respiratory depression are crucial for studying the efficacy of respiratory stimulants like caffeine.

Table 1: Efficacy in Models of Respiratory Depression

Animal ModelInterventionDoseKey FindingsAlternative(s)Key Findings (Alternatives)
Neonatal Rat PupsCaffeine20 mg/kgIncreased minute volume and decreased apnea frequency.[2]Theophylline (B1681296)Similar efficacy in reducing apnea events, but caffeine has a wider therapeutic index.[1][3]
Neonatal Rat PupsCaffeine15 mg/kgIncreased ventilatory response by 22% and tidal volume by 15%.[2]--
Swiss Webster MiceCaffeine10 mg/kgDid not reverse oxycodone- or fentanyl-induced respiratory depression.[4]TheophyllineCompletely reversed oxycodone-depressed respiration at 10 and 30 mg/kg.[4]
Prematurely Born Infants (Clinical Data)Caffeine-Significant decrease in severe and mild apnea.[5]TheophyllineSimilar effects on respiratory function, but caffeine may have an earlier onset of action.[6]
CNS Stimulation and Neurobehavioral Effects in Rodent Models

Caffeine is a well-known CNS stimulant.[7] Its effects on locomotor activity, learning, and memory have been extensively studied in rodent models.

Table 2: Efficacy in Models of CNS Function

Animal ModelInterventionDoseKey FindingsAlternative(s)Key Findings (Alternatives)
Adolescent Wistar RatsCaffeine + Sodium Benzoate (SB)Caffeine: 30 mg/kg; SB: 100 or 400 mg/kgIncreased motor activity. Combination with SB reduced working memory compared to caffeine alone.[7]--
C57BL/6J MiceCaffeine20 mg/kgImpaired memory retention when given pre-training, an effect related to state-dependent learning.[8][9]--
Wistar Rats (Morris Water Maze)Caffeine0.3-10 mg/kgImproved memory retention when administered post-training.[10]--
Swiss Albino CD1 MiceCaffeine (in sodium benzoate solution)50 and 100 mg/kgReduced transitions and time spent in the lit box of a light/dark box test, suggesting anxiogenic effects.[11]--
Male Mice (Spontaneous Motor Activity)Caffeine200 mg/kgSignificantly decreased spontaneous motor activity, suggesting CNS depression at high doses.[12]--

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Whole-Body Plethysmography for Respiratory Analysis in Mice

This protocol is used to assess respiratory function in conscious, unrestrained animals.

Objective: To measure respiratory parameters such as minute volume, tidal volume, and respiratory rate.

Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.

Procedure:

  • Calibrate the plethysmography chamber with a known volume of air.

  • Allow the mouse to acclimate to the chamber for a specified period (e.g., 30-60 minutes).

  • Record baseline respiratory parameters for a defined duration.

  • Administer the test substance (e.g., this compound, opioid, antagonist) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Continuously record respiratory parameters for the duration of the experiment.

  • Analyze the data to determine changes in respiratory function over time.

This methodology was employed in studies evaluating the effects of caffeine and theophylline on opioid-induced respiratory depression.[4]

Morris Water Maze for Spatial Learning and Memory in Rats

This task assesses spatial navigation and memory.

Objective: To evaluate the effect of a substance on the acquisition and retention of spatial memory.

Apparatus: A large circular pool filled with opaque water, containing a hidden platform. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase (Training):

    • Place the rat in the water at one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial (Testing):

    • Remove the platform from the pool.

    • Place the rat in the pool and record its swimming path for a set duration (e.g., 60 seconds).

    • Analyze the time spent in the target quadrant (where the platform was previously located) as a measure of memory retention.

This protocol is used in studies investigating the cognitive effects of caffeine.[10]

Open Field Test for Locomotor Activity and Anxiety in Rodents

This test is used to assess general motor activity and anxiety-like behavior.

Objective: To measure locomotor activity and exploratory behavior.

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

Procedure:

  • Place the animal in the center of the open field arena.

  • Record its activity for a specified duration (e.g., 5-10 minutes) using a video tracking system or manual observation.

  • Analyze parameters such as:

    • Total distance traveled.

    • Number of line crossings.

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety).

    • Rearing frequency.

This method is utilized in studies examining the psychomotor stimulant effects of caffeine.[7][11]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to caffeine's mechanism of action.

caffeine_mechanism cluster_adenosine Adenosine Receptor Antagonism cluster_downstream Downstream Effects cluster_pde Phosphodiesterase Inhibition caffeine Caffeine adenosine_receptors Adenosine Receptors (A1, A2A) caffeine->adenosine_receptors Blocks camp Cyclic AMP (cAMP) adenosine_receptors->camp Leads to increased pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Neuronal Firing Bronchodilation pka->cellular_response Phosphorylates targets caffeine_pde Caffeine pde Phosphodiesterase (PDE) caffeine_pde->pde Inhibits camp_pde cAMP pde->camp_pde Degrades pde->camp_pde

Caption: Primary mechanisms of caffeine action.

experimental_workflow start Animal Model Selection (e.g., Neonatal Rat, Adult Mouse) acclimation Acclimation to Laboratory Conditions start->acclimation baseline Baseline Measurement (e.g., Respiration, Locomotion) acclimation->baseline treatment Treatment Administration (this compound vs. Alternative/Placebo) baseline->treatment outcome Outcome Assessment (e.g., Plethysmography, Behavioral Test) treatment->outcome analysis Data Analysis and Comparison outcome->analysis

Caption: General experimental workflow for efficacy studies.

References

A Comparative Analysis of Caffeine Benzoate and Other Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caffeine (B1668208) benzoate (B1203000) with other prominent methylxanthines, including theophylline (B1681296), theobromine, and aminophylline (B1665990). The information presented is intended to support research and development by offering a detailed overview of their pharmacological properties, supported by experimental data and methodologies.

Introduction to Methylxanthines

Methylxanthines are a class of alkaloids derived from xanthine. They are known for their diverse physiological effects, primarily acting as central nervous system (CNS) stimulants, bronchodilators, and diuretics. The most commonly encountered methylxanthines include caffeine, theophylline, and theobromine, which are found in everyday consumables like coffee, tea, and chocolate.[1][2] Aminophylline is a synthetic derivative, a 2:1 complex of theophylline and ethylenediamine, designed to improve the solubility of theophylline for clinical use.[3][4] Caffeine benzoate is a formulation that combines caffeine with sodium benzoate, which increases its water solubility.[5]

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[6][7] These actions lead to a cascade of intracellular events, resulting in their characteristic pharmacological effects.

Comparative Pharmacological Data

The following tables summarize key quantitative data to facilitate a direct comparison of the pharmacological profiles of these methylxanthines.

Table 1: Pharmacokinetic Properties

MethylxanthineHalf-life (hours)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Protein Binding (%)
Caffeine 4.12.070.63-0.72~17-36
Theophylline 6.20.930.44~40-60
Theobromine 7.21.200.63-0.72Not specified
Aminophylline 7-9 (as Theophylline)Similar to Theophylline~0.5~56

Data compiled from multiple sources. Note that pharmacokinetic parameters can vary based on individual factors such as age, genetics, and health status.[8][9][10][11]

Table 2: Comparative Potency and Effects

EffectCaffeineTheophyllineTheobromineAminophylline
CNS Stimulation Strong[12][13]Moderate[12]Weak/Inactive[12][14]Moderate (as Theophylline)
Bronchodilation Weak[15]Strong[12][16]Weak[2]Strong (as Theophylline)[3]
Diuretic Effect Moderate[12]Strong[12]Weak[2]Strong (as Theophylline)[3]
Cardiac Stimulation ModerateStrong[12]Potent[12]Strong (as Theophylline)

Table 3: Adenosine Receptor Antagonism (IC50 values)

Receptor SubtypeCaffeine (µM)Theophylline (µM)Theobromine (µM)
A1 Receptor 90-110[17]20-30[17]210-280[17]
A2A Receptor 80[17]20[17]>1000[17]
A2B Receptor 98[12]45[12]2500[12]

IC50 values represent the concentration required to inhibit 50% of the receptor's activity. Lower values indicate higher potency.

Table 4: Phosphodiesterase Inhibition

MethylxanthinePotency
Caffeine Weak[12]
Theophylline More potent than caffeine[12]
Theobromine Weak
Aminophylline Potent (as Theophylline)

Methylxanthines are generally considered non-selective PDE inhibitors.[18][19]

Signaling Pathways and Mechanisms of Action

The primary pharmacological effects of methylxanthines are mediated through two main signaling pathways:

  • Adenosine Receptor Antagonism: Methylxanthines are structurally similar to adenosine and act as competitive antagonists at adenosine A1, A2A, and A2B receptors.[1][7] By blocking these receptors, they prevent the inhibitory effects of adenosine on neurotransmitter release and cellular activity. This is the principal mechanism behind their CNS stimulant effects.[1]

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit PDE enzymes, which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] The resulting increase in cAMP and cGMP levels leads to various cellular responses, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.[9][12]

Methylxanthine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP AC->cAMP Conversion Methylxanthines Caffeine / Theophylline Theobromine Methylxanthines->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Binding ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Degradation CellularResponse Cellular Response (e.g., Bronchodilation, CNS Stimulation) PKA->CellularResponse Phosphorylation Cascade

Figure 1: Simplified signaling pathway of methylxanthines.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Assessment of CNS Stimulant Activity (Locomotor Activity)

Objective: To quantify the stimulant effects of methylxanthines on the central nervous system by measuring spontaneous locomotor activity in rodents.

Apparatus: Photoactometer or Open Field Test arena.[20][21][22]

Procedure:

  • Animal Model: Male Swiss albino mice (20-25g) or Wistar rats (150-200g).

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week and to the testing apparatus for 10-15 minutes prior to the experiment.

  • Grouping: Animals are randomly assigned to control (vehicle), standard (e.g., amphetamine), and test groups (different doses of methylxanthines).

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

  • Observation: After a specified pre-treatment time (e.g., 30 minutes), each animal is placed individually in the photoactometer or open field arena.

  • Data Collection: Locomotor activity (e.g., number of beam interruptions in a photoactometer, distance traveled, or number of squares crossed in an open field) is recorded for a defined period (e.g., 10-30 minutes).

  • Analysis: The mean locomotor activity counts for each group are calculated and compared to the control group to determine the stimulant effect.

CNS_Stimulant_Workflow start Start: Animal Acclimatization grouping Random Grouping (Control, Standard, Test) start->grouping administration Drug Administration (i.p. or p.o.) grouping->administration pretreatment Pre-treatment Period (e.g., 30 min) administration->pretreatment placement Place Animal in Apparatus pretreatment->placement recording Record Locomotor Activity (10-30 min) placement->recording analysis Data Analysis and Comparison recording->analysis end End: Determine CNS Stimulant Effect analysis->end

Figure 2: Experimental workflow for CNS stimulant activity assessment.

Assessment of Bronchodilator Activity

Objective: To evaluate the ability of methylxanthines to reverse or prevent bronchoconstriction.

In Vivo Model (Rodents):

  • Animal Model: Anesthetized and tracheotomized guinea pigs or mice.

  • Measurement Technique: Forced oscillation technique (FOT) to measure respiratory system resistance (Rrs) and elastance (Ers).[23]

  • Procedure: a. Baseline pulmonary function tests (PFTs) are performed. b. Bronchoconstriction is induced using an agent like methacholine. c. The test methylxanthine is administered (e.g., intravenously or via nebulization). d. PFTs are repeated to measure the change in Rrs and Ers, indicating bronchodilation.

Clinical Setting (Humans):

  • Technique: Spirometry is used to measure Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).[24]

  • Procedure: a. Baseline spirometry is performed. b. The bronchodilator (e.g., inhaled theophylline) is administered. c. After a specified time, spirometry is repeated. d. An increase in FEV1 and/or FVC of a certain percentage and volume indicates a positive bronchodilator response.[24]

Assessment of Diuretic Activity (Lipschitz Test)

Objective: To measure the diuretic effect of methylxanthines by quantifying urine output and electrolyte excretion in rats.[25][26][27]

Procedure:

  • Animal Model: Male Wistar rats (150-200g).

  • Preparation: Animals are fasted for 18 hours with free access to water.

  • Hydration: Animals are orally hydrated with a saline solution (e.g., 25 mL/kg).

  • Grouping and Dosing: Animals are divided into control (vehicle), standard (e.g., furosemide), and test groups (different doses of methylxanthines). The substances are administered orally.

  • Urine Collection: Each rat is placed in an individual metabolic cage. Urine is collected over a period of 5 to 24 hours.[25]

  • Analysis: a. The total volume of urine is measured for each animal. b. The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

  • Calculation: Diuretic activity is expressed as the ratio of the urine volume of the test group to that of the control group.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound, theophylline, theobromine, and aminophylline. While all are methylxanthines sharing common mechanisms of action, their potencies and clinical applications vary significantly. Caffeine is a potent CNS stimulant, whereas theophylline and its salt, aminophylline, are more effective as bronchodilators. Theobromine is generally the least potent of the three naturally occurring methylxanthines. The choice of a specific methylxanthine for therapeutic or research purposes should be guided by a thorough understanding of these differences in their pharmacokinetic and pharmacodynamic properties. The provided experimental protocols offer standardized methodologies for further investigation and comparison of these and novel methylxanthine derivatives.

References

Caffeine Benzoate as an Analgesic Adjuvant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Caffeine (B1668208) and Caffeine Benzoate (B1203000) as Adjuvants in Analgesic Formulations

Caffeine has long been recognized for its role as an adjuvant in analgesic formulations, enhancing the efficacy of common pain relievers. While oral caffeine is extensively studied, caffeine benzoate, a salt of caffeine, presents an alternative with different physicochemical properties, primarily utilized in injectable formulations. This guide provides a comparative overview of caffeine and this compound, summarizing their analgesic adjuvant effects, mechanisms of action, and the experimental data supporting their use.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the analgesic adjuvant effects of caffeine and the available data for this compound.

Table 1: Efficacy of Caffeine as an Analgesic Adjuvant in Acute Pain

Analgesic CombinationPain ConditionCaffeine Dose (oral)Outcome MeasureImprovement with Caffeine
Paracetamol/Ibuprofen + CaffeinePostoperative dental pain, postpartum pain, headache100-130 mg≥ 50% pain relief5-10% increase in the number of participants achieving relief
Analgesic + CaffeineAcute pain≥ 100 mgNumber Needed to Treat (NNT) for one additional patient to achieve ≥ 50% pain relief~15

Table 2: Clinical Use of Caffeine Sodium Benzoate for Pain Relief

FormulationPain ConditionThis compound DoseRoute of AdministrationPrimary Outcome
Caffeine Sodium Benzoate InjectionPost-dural puncture headache500 mgIntravenousReduction in headache severity
Caffeine Sodium Benzoate InjectionMigraine, Cluster HeadachesVariesIntramuscular/IntravenousPrevention or abortion of headache

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for assessing the analgesic adjuvant effects of caffeine. While specific protocols for this compound as a general analgesic adjuvant are not widely available, similar principles would apply.

Animal Model for Analgesia (Pain-Induced Functional Impairment Model)
  • Animal Model: Adult male Wistar rats (200-250g).

  • Induction of Pain: Intra-articular injection of 3% kaolin (B608303) and 3% carrageenan suspension into the right knee joint to induce inflammation and pain, leading to functional impairment.

  • Drug Administration:

    • Control Group: Vehicle (e.g., saline).

    • Analgesic Group: Oral administration of a standard analgesic (e.g., paracetamol, 150 mg/kg).

    • Caffeine Adjuvant Group: Oral administration of the analgesic plus caffeine (e.g., 16 mg/kg).

  • Assessment of Analgesia: The degree of incapacitation is measured at various time points post-drug administration using a specialized device that quantifies the weight-bearing distribution on each hind limb. A return to normal weight-bearing is indicative of an analgesic effect.

  • Data Analysis: The percentage of analgesia is calculated based on the recovery of function compared to the baseline incapacitation.

Human Clinical Trial for Postoperative Dental Pain
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients experiencing moderate to severe pain following third molar extraction.

  • Intervention Groups:

    • Group A: Placebo.

    • Group B: Analgesic (e.g., Ibuprofen 400 mg).

    • Group C: Analgesic (Ibuprofen 400 mg) + Caffeine (100 mg).

  • Pain Assessment: Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-dose using a Visual Analog Scale (VAS) and a categorical pain relief scale.

  • Primary Endpoint: Total pain relief over 4 hours (TOPAR-4), calculated as the sum of pain relief scores at each time point.

  • Statistical Analysis: Analysis of variance (ANOVA) is used to compare the mean TOPAR-4 scores between the treatment groups.

Mandatory Visualizations

Signaling Pathways of Caffeine's Analgesic Adjuvant Effect

The primary mechanism by which caffeine exerts its analgesic adjuvant effect is through the antagonism of adenosine (B11128) receptors. This action modulates several downstream signaling pathways involved in nociception.

caffeine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_receptor A1 Receptor Adenosine->A1_receptor Activates A2A_receptor A2A Receptor Adenosine->A2A_receptor Activates Ca_channel Ca2+ Channel A1_receptor->Ca_channel Inhibits NT_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->NT_release Mediates AC Adenylyl Cyclase A2A_receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Nociception Increased Nociception PKA->Nociception Leads to Caffeine Caffeine Caffeine->A1_receptor Antagonizes Caffeine->A2A_receptor Antagonizes experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Pain Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Analgesic + Placebo) Randomization->Group_A Group_B Group B (Analgesic + this compound) Randomization->Group_B Pain_Assessment Post-Dose Pain Assessment (Multiple Timepoints) Group_A->Pain_Assessment Adverse_Events Adverse Event Monitoring Group_A->Adverse_Events Group_B->Pain_Assessment Group_B->Adverse_Events Data_Analysis Statistical Analysis Pain_Assessment->Data_Analysis Adverse_Events->Data_Analysis Results Results Interpretation Data_Analysis->Results Conclusion Conclusion on Efficacy & Safety Results->Conclusion

The Reproducibility of Caffeine's Respiratory Stimulant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeine (B1668208), a methylxanthine, has long been a cornerstone in the management of respiratory insufficiency, particularly in the neonatal population. Its efficacy as a respiratory stimulant is well-documented, but questions regarding the reproducibility of its effects, especially in comparison to other available agents, persist. This guide provides an objective comparison of caffeine's performance against key alternatives, supported by experimental data and detailed methodologies, to aid researchers and clinicians in their understanding and application of these critical therapies. While caffeine is available in different salt forms, such as citrate (B86180) and benzoate (B1203000), the active compound responsible for its pharmacological effects is caffeine itself. This guide will focus on the effects of caffeine, with the understanding that the principles apply to its various formulations.

Comparative Efficacy and Safety of Respiratory Stimulants

The following tables summarize quantitative data from comparative studies on the efficacy and safety of caffeine versus aminophylline (B1665990) and doxapram (B1670896).

Table 1: Efficacy of Respiratory Stimulants in Reducing Apnea (B1277953) of Prematurity

OutcomeCaffeine vs. Aminophylline (Odds Ratio, 95% CI)Caffeine vs. Doxapram (Relative Effect)Reference
Treatment Success (1-3 days) 1.05 (0.40–2.74)Doxapram may have a more rapid and potent onset of action.[1][2]
Reduction in Apnea/Bradycardia No significant difference in treatment failure rate.Doxapram may be effective in cases refractory to methylxanthines.[3][4]

Table 2: Adverse Effects of Respiratory Stimulants

Adverse EffectCaffeine vs. Aminophylline (Odds Ratio, 95% CI)Caffeine vs. Doxapram (Reported Side Effects)Reference
Tachycardia 0.22 (0.13–0.37)Hypertension, anxiety, rapid heartbeat, tremor, sweating, vomiting.[5][2]
Feeding Intolerance 0.40 (0.23–0.70)Not commonly reported as a primary side effect.[2]
Hyperglycemia 0.45 (0.19–1.05)Not commonly reported as a primary side effect.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are synthesized protocols for key experiments cited in the comparison of respiratory stimulants.

Protocol 1: Assessment of Apnea of Prematurity in a Neonatal Intensive Care Unit (NICU) Setting

Objective: To evaluate the efficacy of a respiratory stimulant in reducing the frequency and severity of apneic events in preterm infants.

Methodology:

  • Patient Population: Preterm infants (gestational age < 34 weeks) with a diagnosis of apnea of prematurity, defined as the cessation of breathing for >20 seconds, or for a shorter duration if accompanied by bradycardia (heart rate < 100 beats per minute) or oxygen desaturation (SpO2 < 85%).

  • Monitoring: Continuous cardiorespiratory monitoring using a 3-lead electrocardiogram (ECG) for heart rate and impedance pneumography for respiratory rate. Continuous pulse oximetry for oxygen saturation (SpO2).

  • Data Collection:

    • Baseline data is collected for 24 hours prior to initiation of the intervention. This includes the number and duration of apneic episodes, the number of episodes of bradycardia, and the mean and nadir SpO2 values.

    • The investigational drug (e.g., caffeine citrate, aminophylline) or placebo is administered at a standardized dose and frequency.

    • Cardiorespiratory data is continuously recorded for a predefined study period (e.g., 7-14 days).

  • Endpoint Analysis: The primary endpoint is the percentage reduction in the number of apneic events per 24 hours from baseline. Secondary endpoints include the need for mechanical ventilation, duration of respiratory support, and incidence of adverse events.

Protocol 2: Polysomnography for Detailed Respiratory Pattern Analysis

Objective: To provide a detailed characterization of the respiratory patterns and sleep architecture in response to a respiratory stimulant.

Methodology:

  • Patient Preparation: Infants are brought to a sleep laboratory or a quiet, temperature-controlled room within the NICU. Electrodes and sensors are applied according to the American Academy of Sleep Medicine (AASM) guidelines for pediatric polysomnography.[6]

  • Montage:

    • Electroencephalogram (EEG): To monitor brain activity and sleep stages.

    • Electrooculogram (EOG): To detect eye movements characteristic of different sleep stages.

    • Electromyogram (EMG): Submental EMG to assess muscle tone.

    • ECG: For continuous heart rate monitoring.

    • Respiratory Monitoring:

      • Nasal/oral airflow via thermistor or nasal pressure transducer.

      • Chest and abdominal wall movement via respiratory inductance plethysmography.

      • Pulse oximetry for SpO2.

      • End-tidal CO2 (EtCO2) monitoring via capnography.

  • Procedure:

    • The infant is allowed to sleep, and data is recorded continuously for a minimum of 4-6 hours, encompassing at least one full sleep cycle.

    • The study is performed at baseline and after a period of treatment with the respiratory stimulant.

  • Data Analysis:

    • Sleep stages are scored according to established criteria for neonates.

    • Respiratory events (apneas, hypopneas) are identified and classified as central, obstructive, or mixed.[6][7] The apnea-hypopnea index (AHI) is calculated.

    • Changes in respiratory rate, tidal volume (from plethysmography signals), and gas exchange (SpO2, EtCO2) are quantified.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways through which caffeine, aminophylline, and doxapram exert their respiratory stimulant effects.

Caffeine_Pathway Caffeine Caffeine AdenosineReceptor Adenosine A1 & A2A Receptors Caffeine->AdenosineReceptor Antagonizes G_protein Gi/Gs Protein AdenosineReceptor->G_protein Activates Adenosine Adenosine Adenosine->AdenosineReceptor Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits (A1)/ Stimulates (A2A) cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates RespiratoryNeuron Respiratory Neuron Activity PKA->RespiratoryNeuron Modulates Stimulation Increased Respiratory Drive RespiratoryNeuron->Stimulation

Caffeine's Antagonism of Adenosine Receptors.

Aminophylline_Pathway Aminophylline Aminophylline (Theophylline) PDE Phosphodiesterase (PDE) Aminophylline->PDE Inhibits AdenosineReceptor Adenosine Receptors Aminophylline->AdenosineReceptor Antagonizes cAMP cAMP RespiratoryNeuron Respiratory Neuron Activity AdenosineReceptor->RespiratoryNeuron Modulates AMP 5'-AMP cAMP->AMP Hydrolysis by PDE PKA Protein Kinase A cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Stimulation Increased Respiratory Drive RespiratoryNeuron->Stimulation

Aminophylline's Dual Mechanism of Action.

Doxapram_Pathway Doxapram Doxapram Chemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) Doxapram->Chemoreceptors Stimulates RespiratoryCenter Central Respiratory Center (Medulla Oblongata) Doxapram->RespiratoryCenter Directly Stimulates (at higher doses) AfferentNerve Afferent Nerve Impulses (Glossopharyngeal & Vagus Nerves) Chemoreceptors->AfferentNerve AfferentNerve->RespiratoryCenter EfferentNerve Efferent Nerve Impulses (Phrenic & Intercostal Nerves) RespiratoryCenter->EfferentNerve RespiratoryMuscles Respiratory Muscles (Diaphragm & Intercostals) EfferentNerve->RespiratoryMuscles Ventilation Increased Tidal Volume & Respiratory Rate RespiratoryMuscles->Ventilation

Doxapram's Stimulation of Respiration.

Conclusion

Caffeine remains a first-line agent for the treatment of apnea of prematurity due to its favorable efficacy and safety profile.[8] Meta-analyses indicate that while its effectiveness in reducing apnea is comparable to aminophylline, it is associated with a significantly lower incidence of adverse effects such as tachycardia and feeding intolerance.[2] Doxapram offers a potent and rapid-acting alternative, which may be beneficial in cases unresponsive to methylxanthines; however, its use is associated with a different side effect profile that requires careful consideration.[1][9] The reproducibility of caffeine's respiratory stimulant effects is well-supported by a large body of clinical evidence, particularly for caffeine citrate in the neonatal population. Further research directly comparing caffeine benzoate with other stimulants and utilizing standardized, detailed protocols will continue to refine our understanding and optimize the clinical application of these essential therapies.

References

A Comparative Analysis of Caffeine Benzoate and Other Psychostimulants on Cognitive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive efficacy of caffeine (B1668208) benzoate (B1203000) against other well-known psychostimulants, including modafinil (B37608), methylphenidate, and amphetamines. The information is supported by experimental data from peer-reviewed studies to assist in research and development endeavors. While much of the available literature focuses on caffeine, the inclusion of sodium benzoate primarily enhances solubility, with the psychostimulant effects largely attributed to the caffeine molecule itself.

Quantitative Efficacy Comparison

The following table summarizes the quantitative data from various studies comparing the effects of caffeine and other psychostimulants on key cognitive and physiological parameters.

Parameter Caffeine Modafinil Methylphenidate d-Amphetamine Source
Primary Mechanism Adenosine Receptor AntagonistDopamine Reuptake Inhibitor (weak)Dopamine & Norepinephrine Reuptake InhibitorDopamine & Norepinephrine Releaser/Reuptake Inhibitor[1][2][3]
Peak Plasma Time 30-60 minutes2-4 hours1-3 hours (Immediate Release)2-3 hours[1]
Half-life 3-7 hours10-12 hours2-3 hours (Immediate Release)10-13 hours[1]
Effect on Alertness Significant increase, comparable to modafinil at certain doses.Significant increase, particularly in sleep-deprived states.Significant increase.Significant increase.[4][5][6]
Sustained Attention Positive effect noted.Mixed results, some studies show improvement, others no significant effect.Improvements in sustained attention have been reported.Improvements in vigilance and sustained attention.[4][5][7][8]
Declarative Memory No significant effect or mixed results.No significant effect in most studies.Positive effect on declarative memory 24 hours after learning.Some evidence of small improvements.[4][5][8]
Working Memory Some studies suggest improvement, while others find no significant effect.Potential for enhancement, particularly in lower-performing individuals.Evidence of improvement.May enhance working memory.[7][9][10][11]
Executive Function Limited evidence of direct enhancement.May improve specific aspects like planning and decision-making.Can improve inhibitory control.May enhance response inhibition.[7][8][9]
Self-Reported Fatigue Reduction in fatigue.Significant reduction in fatigue.Positive effects on self-reported fatigue.Reduction in fatigue.[4][5][6]

Key Experimental Protocols

Comparative Efficacy of Methylphenidate, Modafinil, and Caffeine (Repantis et al., 2020)

This study provides a robust model for comparing the cognitive-enhancing effects of different psychostimulants.[4][5]

  • Study Design: A placebo-controlled, double-blind, randomized, crossover study.

  • Participants: Healthy male participants.

  • Interventions:

    • Caffeine (200 mg)

    • Methylphenidate (30 mg)

    • Modafinil (200 mg)

    • Placebo

  • Methodology: Each participant underwent four sessions, receiving one of the treatments in each. A battery of cognitive tests was administered to assess various domains.

  • Key Outcome Measures:

    • Sustained Attention: Continuous Performance Test (CPT)

    • Declarative Memory: Word-list learning and recall tasks.

    • Working Memory: N-back task.

    • Executive Function: Stroop task, Wisconsin Card Sorting Test (WCST).

    • Subjective Effects: Visual Analog Scales (VAS) for mood and fatigue.

Maintaining Alertness and Performance During Sleep Deprivation (Wesensten et al., 2002)

This study design is crucial for evaluating the efficacy of psychostimulants in mitigating the effects of fatigue.[6]

  • Study Design: A double-blind, placebo-controlled, parallel-group study.

  • Participants: Healthy young adults.

  • Intervention: Participants were kept awake for 54.5 hours. After 41.5 hours of wakefulness, they received one of the following:

    • Placebo

    • Modafinil (100 mg, 200 mg, or 400 mg)

    • Caffeine (600 mg)

  • Methodology: Performance and alertness were tested bi-hourly using a variety of cognitive and psychomotor tasks.

  • Key Outcome Measures:

    • Vigilance: Psychomotor Vigilance Task (PVT).

    • Cognitive Performance: Digit-Symbol Substitution Task (DSST).

    • Alertness: Self-reported sleepiness scales.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.

caffeine_pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft adenosine_receptor Adenosine A2A Receptor g_protein G-protein adenosine_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Drowsiness & Reduced Neuronal Activity pka->cellular_response Leads to adenosine Adenosine adenosine->adenosine_receptor Binds to caffeine Caffeine caffeine->adenosine_receptor Blocks amphetamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles da_ne DA & NE vesicles->da_ne Release dat Dopamine Transporter (DAT) dat->da_ne Reuptake net Norepinephrine Transporter (NET) net->da_ne Reuptake receptors DA & NE Receptors da_ne->receptors Binds to increased_signaling Increased Postsynaptic Signaling receptors->increased_signaling amphetamine Amphetamine amphetamine->vesicles Promotes Release amphetamine->dat Blocks/ Reverses amphetamine->net Blocks/ Reverses experimental_workflow cluster_screening Participant Recruitment cluster_randomization Intervention cluster_groups Treatment Arms cluster_assessment Data Collection cluster_analysis Analysis screening Screening & Informed Consent baseline Baseline Cognitive Assessment screening->baseline randomization Randomization baseline->randomization group_a Group A (e.g., Caffeine Benzoate) randomization->group_a group_b Group B (e.g., Modafinil) randomization->group_b group_c Group C (Placebo) randomization->group_c post_dose_cog Post-Dose Cognitive Testing group_a->post_dose_cog group_b->post_dose_cog group_c->post_dose_cog washout Washout Period (Crossover Design) post_dose_cog->washout crossover Crossover to Next Treatment washout->crossover If applicable data_analysis Statistical Analysis (e.g., ANOVA, t-tests) washout->data_analysis After all sessions crossover->randomization results Results & Conclusion data_analysis->results

References

A Comparative Guide to In Vitro Models for Predicting In-Vivo Response to Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo experimental data on caffeine (B1668208) and sodium benzoate (B1203000) to evaluate the potential of in vitro models in predicting in vivo responses. While direct validation studies for caffeine benzoate are limited, this document synthesizes available data to inform researchers on the correlations and divergences between in vitro and in vivo findings.

Data Presentation: In Vitro vs. In Vivo Quantitative Data

The following tables summarize quantitative data from various studies to facilitate a comparison between in vitro and in vivo endpoints for caffeine and its components.

Table 1: In Vitro Cytotoxicity and Activity of Caffeine

Cell LineEndpointConcentration/DoseObserved Effect
Human Glioblastoma (U87MG)Cell Viability (MTT Assay)0.5 mMNo significant effect on cell viability.[1]
Human Glioblastoma (U87MG)Cell Proliferation0.5 mMSignificant inhibition of cell proliferation.[1][2]
Rat Glioblastoma (C6)Cell Viability (MTT Assay)0.5 mMNo significant effect on cell viability.[1]
Rat Glioblastoma (C6)Cell Proliferation0.5 mMSignificant inhibition of cell proliferation.[1][2]
Human Lung Carcinoma (A549)Cell Viability (Hyperoxia)1 mMSignificant decrease in cell viability at 72h.[3]
Murine Lung Epithelial (MLE 12)Cell Viability (Hyperoxia)Not specifiedMore sensitive to hyperoxia exposure than A549 cells.[3]
Human Breast Cancer (MCF-7)Cell Proliferation (XTT Assay)5 mM37-50% cell proliferation compared to control.[4]
Human Breast Cancer (MCF-7)Cell Proliferation (XTT Assay)80 µMPotential cytotoxic effect, 80-96% cell proliferation.[4]

Table 2: In Vivo Toxicity and Behavioral Effects

Animal ModelSubstanceAdministration RouteDoseObserved Effect
Rat (Albino)CaffeineOral367 mg/kgAcute Lethal Dose 50 (LD50).[5][6]
RatCaffeineOral200-400 mg/kgAcute toxicity (LD50).[7][8]
MouseCaffeineOral185 mg/kgAcute toxicity (LD50).[7][8]
Adolescent RatsCaffeine + Sodium Benzoatei.p. (caffeine), p.o. (SB)30 mg/kg caffeine + 400 mg/kg SBElevated oxidative biomarkers and Cholinesterase in frontal cortex and hippocampus.[9]
Adolescent RatsCaffeine + Sodium Benzoatei.p. (caffeine), p.o. (SB)30 mg/kg caffeine + 100/400 mg/kg SBReduced working memory compared to caffeine alone.[9]
Rat (Wistar)CaffeineIntraperitoneal0.3-10 mg/kg (post-training)Improved memory retention in Morris water maze.[10]

Table 3: Comparative Dermal Absorption of Caffeine

ModelSkin TypeMaximum Absorption Rate (µg/cm²/h)Notes
In VitroHuman2.24 ± 1.43[11][12]Multi-center study using Franz diffusion cells.[11]
In VitroRatClearly higher than human skin.[11]Single laboratory data.[11]
In VivoHumanMaximum absorption at 100 minutes post-application.[12]Data from a separate study, not directly comparative to the in vitro multi-center study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Culture: Human U87MG and rat C6 glioblastoma cells are seeded in 96-well plates at a density of 5,000 cells/well and cultured overnight at 37°C.[2]

  • Treatment: A stock solution of caffeine is prepared in a suitable solvent (e.g., DMSO) and diluted in the culture medium to achieve final concentrations ranging from 0.05 mM to 20 mM. A vehicle control (medium with DMSO) is also prepared. Cells are treated with the various caffeine concentrations for 24 hours.[2]

  • MTT Incubation: After the treatment period, 20 µl of 5 mg/ml methyl thiazolyl tetrazolium (MTT) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[2][13]

  • Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in 100 µl of DMSO.[13]

  • Data Acquisition: The absorbance is measured at 570 nm using a multiwell spectrophotometer.[2][13]

  • Analysis: Cell viability is calculated as the ratio of the absorbance of the experimental well to the control well, expressed as a percentage.[2]

In Vivo Behavioral Assessment in Rats (Morris Water Maze)
  • Animal Model: Adult male Wistar rats are used for the study.[10]

  • Drug Administration: Caffeine is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.3 to 30 mg/kg body weight.[10] The administration can occur at different time points relative to the task: 30 minutes before training (acquisition), immediately after training (consolidation), or 30 minutes before testing (retrieval).[10]

  • Apparatus: A circular water tank filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface.

  • Training: Rats are placed in the water maze and allowed to swim until they find the hidden platform. The time taken and the path length to reach the platform are recorded. This is repeated for several trials.

  • Testing: 24 hours after the training session, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory.

  • Data Analysis: The escape latency and path length during training and the time spent in the target quadrant during testing are analyzed to assess learning and memory.[10]

Mandatory Visualization

Signaling Pathways of Caffeine

The primary mechanisms of action for caffeine involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase.[14]

caffeine_pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition caffeine1 Caffeine adenosine_receptor Adenosine Receptor (A1, A2A) caffeine1->adenosine_receptor Blocks adenylyl_cyclase Adenylyl Cyclase adenosine_receptor->adenylyl_cyclase Inhibits (A1) Activates (A2A) camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates downstream_effects1 Decreased Inhibitory Effects (e.g., sedation) pka->downstream_effects1 Leads to caffeine2 Caffeine pde Phosphodiesterase (PDE) caffeine2->pde Inhibits camp2 cAMP pde->camp2 Acts on amp AMP camp2->amp Degrades downstream_effects2 Increased Cellular Signaling camp2->downstream_effects2 Leads to

Caption: Primary signaling pathways of caffeine.

Experimental Workflow for In Vitro to In Vivo Correlation

The following diagram illustrates a logical workflow for validating in vitro models against in vivo data.

validation_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Prediction cell_culture Cell-based Assays (e.g., cytotoxicity, proliferation) ic50 Determine IC50/ Effective Concentration cell_culture->ic50 data_analysis Comparative Data Analysis ic50->data_analysis animal_model Animal Models (e.g., rat, mouse) dosing Administer this compound animal_model->dosing endpoints Measure Endpoints (e.g., LD50, behavioral changes) dosing->endpoints endpoints->data_analysis pk_pd Pharmacokinetic/ Pharmacodynamic Modeling data_analysis->pk_pd prediction Predictive Model Validation pk_pd->prediction

Caption: Workflow for correlating in vitro and in vivo data.

References

Comparative Analysis of the Pro-Apoptotic Effects of Caffeine vs. Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pro-apoptotic effects of caffeine (B1668208) and its salt, caffeine benzoate (B1203000). The analysis is based on available experimental data and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Caffeine, a well-known methylxanthine, has been demonstrated to induce apoptosis in various cell types, primarily through pathways involving the modulation of cell cycle checkpoints and the induction of stress-related signaling cascades. Caffeine benzoate, a salt of caffeine with sodium benzoate, has been shown in at least one key study to possess enhanced pro-apoptotic capabilities, particularly in the context of UVB-induced skin cell apoptosis. While in solution, this compound dissociates into caffeine and benzoate ions, the combination appears to elicit a more potent apoptotic response under specific conditions than caffeine alone. This guide synthesizes the findings from multiple studies to delineate the pro-apoptotic mechanisms and comparative efficacy of these two compounds.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data on the pro-apoptotic effects of caffeine and sodium benzoate from various studies. It is important to note that direct comparative studies of caffeine and this compound across multiple cell lines are limited. The data presented for this compound is from a study specifically investigating UVB-induced apoptosis.

Table 1: In Vitro Pro-Apoptotic Activity of Caffeine

Cell LineConcentration/IC50Observed EffectsReference
HOS (Osteosarcoma)IC50 = 2.80 mMInhibition of cell proliferation.[1]
JB6 Cl41 (Mouse Epidermal)50–450 μMInduction of p53-dependent apoptosis.[2]
MGC-803 & SGC-7901 (Gastric Cancer)4 and 8 mM>50% reduction in cell viability after 24h.[3]
Rat C6 & Human U87MG (Glioblastoma)0.5 mMInhibition of proliferation and induction of apoptosis.[4]
Human Osteoblasts> 0.5 mMIncreased Bax/Bcl-2 ratio and caspase activation.[5][6]

Table 2: Pro-Apoptotic Activity of Sodium Benzoate

Cell LineConcentrationObserved EffectsReference
HCT116 (Colon Cancer)12.5–50 mMInduction of early and late apoptosis; caspase-3 activation.[7][8]
Caco-3 (Colon Cancer)IC50 = 15.01 µg/mlCytotoxicity.[9]
MCF7 (Breast Cancer)IC50 = 0.378 µg/mlCytotoxicity.[9]
A549 (Lung Cancer)IC50 = 0.45 µg/mlCytotoxicity.[9]
PC-12 (Pheochromocytoma)0.5 mg/mlSignificantly reduced aluminum-induced apoptosis.[10]

Table 3: Comparative Efficacy in Enhancing UVB-Induced Apoptosis in SKH-1 Mice

CompoundApplicationEnhancement of ApoptosisReference
CaffeineTopical-[11][12]
Caffeine Sodium BenzoateTopical2- to 3-fold greater than equimolar caffeine.[11][12]

Signaling Pathways

Caffeine-Induced Apoptosis

Caffeine induces apoptosis through multiple signaling pathways, which can be cell-type and concentration-dependent. Key pathways identified include:

  • PI3K/Akt/mTOR Pathway Inhibition : Caffeine can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1] Inhibition of this pathway can lead to the induction of autophagy and subsequent apoptosis.

  • p53-Dependent Pathway : In some cell types, caffeine induces apoptosis in a p53-dependent manner. This involves the phosphorylation and activation of p53, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3.[2]

  • Mitochondrial Pathway : Caffeine can induce the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspase-9 and caspase-3.[5][6]

Caffeine_Apoptosis_Pathway Caffeine Caffeine PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Caffeine->PI3K_Akt_mTOR Inhibits p53 p53 Caffeine->p53 Activates Bax Bax Caffeine->Bax Bcl2 Bcl-2 Caffeine->Bcl2 Downregulates Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Sodium_Benzoate_Apoptosis_Pathway Sodium_Benzoate Sodium Benzoate NFkB NFκB Activation Sodium_Benzoate->NFkB Caspase3 Caspase-3 Activation Sodium_Benzoate->Caspase3 Apoptosis Apoptosis NFkB->Apoptosis Contributes to Caspase3->Apoptosis Executes Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture Treatment Treatment with Caffeine or This compound Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV_PI Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV_PI Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Spectrophotometry Spectrophotometry MTT->Spectrophotometry Flow_Cytometry Flow Cytometry AnnexinV_PI->Flow_Cytometry Densitometry Densitometry Western_Blot->Densitometry Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Viability_Data Cell Viability Data Spectrophotometry->Viability_Data Protein_Levels Apoptotic Protein Level Changes Densitometry->Protein_Levels

References

Validating Caffeine Benzoate as an Augmenting Agent in Electroconvulsive Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of psychiatric treatment, Electroconvulsive Therapy (ECT) remains a highly effective intervention for severe and treatment-resistant mental health disorders. Optimizing ECT outcomes is a key area of research, with a focus on augmenting agents that can enhance seizure quality and therapeutic efficacy. This guide provides a comprehensive comparison of caffeine (B1668208) benzoate (B1203000) with other alternatives used to augment ECT, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

Caffeine, a methylxanthine, has been demonstrated to effectively prolong seizure duration during ECT, a critical factor associated with therapeutic response. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors, which counteracts the endogenous anticonvulsant effects of adenosine. This guide presents a comparative analysis of caffeine benzoate against other xanthine (B1682287) derivatives (theophylline, aminophylline) and various anesthetic agents (etomidate, ketamine, thiopental) that are also used to modulate seizure parameters in ECT. The data indicates that while this compound is a safe and effective option, the choice of an augmenting agent may depend on the specific clinical context and desired outcomes.

Comparison of ECT Augmenting Agents

The following table summarizes the quantitative data on the efficacy and safety of this compound and its alternatives as ECT augmenting agents.

Augmenting AgentClassEfficacy (Seizure Duration)Key Safety Findings
This compound Xanthine Derivative- Intravenous: Significantly increases EEG seizure length (p < 0.001) and reduces required energy (p < 0.001).[1][2] - Oral (0.2g): Increased EEG seizure duration by an average of 14.9 seconds (52%).[3] - Intravenous: Increased EEG seizure duration by an average of 24.1 seconds (p < 0.0001).[4][5]Generally well-tolerated with no clinically significant changes in maximum heart rate or mean arterial pressure reported in several studies.[3][4][5]
Theophylline (B1681296) Xanthine Derivative- Oral: A calculated loading dose increased seizure duration by 165.6% (+21.3 seconds; p = 0.048).[6] - Shown to improve seizure duration and decrease seizure threshold.[7][8]Minimal side effect profile reported.[7][8] However, co-administration is a risk factor for prolonged seizures.[9] One study reported a case of memory disturbance.[10]
Aminophylline (B1665990) Xanthine Derivative- Intravenous: A significant increase in seizure length was achieved (p < 0.04) and maintained over subsequent treatments.[11]Reported to have a minimal side effect profile with no adverse events noted in one study.[7][8][11]
Etomidate (B1671615) Anesthetic Agent- Intravenous: Significantly longer EEG seizure duration compared to propofol (B549288) (by 17.65s) and thiopental (B1682321) (by 11.81s).[5]Common adverse effects include myoclonus and pain upon injection.[5]
Ketamine Anesthetic Agent- Intravenous: Associated with longer motor seizure activity compared to thiopental and propofol.[4] A meta-analysis confirmed increased seizure duration. However, some studies found no significant benefit on clinical outcomes.[12][13]Can lead to hallucinations, delirium, and increased blood pressure.[14][15]
Thiopental Anesthetic Agent- Intravenous: Weaker anticonvulsant effect than propofol, leading to longer seizure duration (mean EEG duration of 38.3s in one study).[14][16]Associated with a greater risk of cognitive impairments compared to propofol.[14][16]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

cluster_0 Mechanism of Caffeine Augmentation in ECT ECT ECT Stimulus Neuron Neuron ECT->Neuron Adenosine Adenosine Release Neuron->Adenosine AdenosineR Adenosine A1 Receptor Adenosine->AdenosineR Inhibition Neuronal Inhibition (Increased Seizure Threshold) AdenosineR->Inhibition Seizure Prolonged Seizure Inhibition->Seizure inhibits Caffeine Caffeine Block Blockade Caffeine->Block Block->AdenosineR blocks Excitation Increased Neuronal Excitability (Lowered Seizure Threshold) Block->Excitation Excitation->Seizure

Caption: Mechanism of caffeine's augmentation of ECT via adenosine receptor blockade.

cluster_1 Experimental Workflow for Caffeine-Augmented ECT P1 Patient Selection (e.g., Treatment-Resistant Depression) P2 Baseline ECT Session (No Augmenting Agent) P1->P2 P3 Record Baseline Data (Seizure Duration, Vitals) P2->P3 P4 Administer this compound (e.g., 500mg IV, 5-10 min pre-ECT) P3->P4 P5 Augmented ECT Session P4->P5 P6 Record Augmented Data (Seizure Duration, Vitals, Side Effects) P5->P6 P7 Data Analysis (Compare Baseline vs. Augmented) P6->P7 P8 Evaluate Efficacy and Safety P7->P8

Caption: A typical experimental workflow for validating caffeine-augmented ECT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on ECT augmenting agents.

Protocol for Intravenous this compound Augmentation
  • Objective: To evaluate the effectiveness and safety of intravenous caffeine sodium benzoate as an ECT augmenting agent.

  • Study Design: A standardized protocol was used where patients served as their own controls.[17]

  • Participants: Patients undergoing ECT for conditions such as major depressive disorder.[4][5]

  • Procedure:

    • A baseline ECT session is conducted without any augmenting agent, and seizure duration (EEG and motor), heart rate, and blood pressure are recorded.

    • In a subsequent ECT session, caffeine sodium benzoate (typically 500-2000 mg) is administered intravenously approximately 5-10 minutes before the ECT stimulus.[1][17]

    • The ECT procedure is then carried out as standard.

    • Seizure duration, cardiovascular parameters, and any adverse effects are recorded for the caffeine-augmented session.

  • Primary Outcome Measures: The primary outcome is the change in electroencephalogram (EEG) seizure duration between the baseline and the caffeine-augmented ECT sessions.[4][5]

  • Secondary Outcome Measures: Changes in motor seizure duration, maximum heart rate, mean arterial pressure, and the electrical stimulus required are also assessed.[1][4][5]

Protocol for Oral Theophylline Augmentation
  • Objective: To determine the effectiveness and safety of oral theophylline in prolonging seizure duration in patients with inadequate seizures during ECT.

  • Study Design: A retrospective review of medical records.[6][10]

  • Participants: Patients who experienced missed or inadequate seizures during their ECT course.[6][10]

  • Procedure:

    • Patients who consistently have seizures of inadequate duration are identified.

    • An oral loading dose of theophylline (dosages ranging from 200 to 700 mg/day) is administered. In one study, a calculated loading dose was given to achieve a plasma concentration of 10-15 mg/L, administered 1.5 hours before ECT.[6] Another protocol used sustained-release theophylline 10 hours prior to ECT.[17]

    • ECT is then performed, and seizure parameters are recorded.

  • Primary Outcome Measures: The primary outcome is the successful induction of an adequate seizure and the change in seizure duration.[6][10]

  • Secondary Outcome Measures: Serum theophylline levels and the incidence of adverse effects are monitored.[10]

Conclusion

The evidence strongly supports the use of this compound as an effective and safe augmenting agent in ECT. It reliably prolongs seizure duration, a key marker of therapeutic efficacy, with minimal cardiovascular side effects. While other xanthine derivatives like theophylline and aminophylline also show promise, the risk of prolonged seizures with theophylline warrants careful consideration. Anesthetic agents such as etomidate can also increase seizure duration but come with their own distinct side-effect profiles. The choice of an augmenting agent should be individualized based on the patient's clinical needs, seizure threshold, and cardiovascular status. Further head-to-head randomized controlled trials are needed to definitively establish the comparative efficacy and safety of these agents.

References

A Comparative Analysis of the Side Effect Profiles of Common Caffeine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of three commonly utilized caffeine (B1668208) salts: caffeine anhydrous, caffeine citrate (B86180), and caffeine sodium benzoate (B1203000). The information is intended to assist researchers and drug development professionals in selecting the appropriate caffeine salt for their specific applications, with a focus on tolerability and safety. The data presented is a synthesis of available clinical and pharmacological literature.

Introduction to Caffeine Salts

Caffeine, a methylxanthine central nervous system stimulant, is used in various pharmaceutical and research applications. It is often formulated as a salt to enhance solubility and bioavailability. The most common forms are:

  • Caffeine Anhydrous: A dehydrated form of caffeine, it is a potent and widely used stimulant.

  • Caffeine Citrate: A salt of caffeine combined with citric acid and sodium citrate, it is frequently used in neonatal medicine to treat apnea (B1277953) of prematurity.

  • Caffeine Sodium Benzoate: A combination of caffeine and sodium benzoate, it has been used for respiratory depression and post-dural puncture headaches.

Understanding the distinct side effect profiles of these salts is crucial for optimizing therapeutic outcomes and minimizing adverse events in clinical and research settings.

Comparative Side Effect Profiles

While direct head-to-head clinical trials with comprehensive quantitative data on the side effect incidence for all three caffeine salts are limited, the following tables summarize the commonly reported side effects based on available literature. The incidence of these effects is often dose-dependent and can vary based on individual patient factors.

Table 1: Common Side Effects of Caffeine Salts

Side Effect CategoryCaffeine AnhydrousCaffeine CitrateCaffeine Sodium Benzoate
Neurological Jitteriness, anxiety, insomnia, headaches, dizziness.[1][2]Irritability, restlessness, jitteriness.[3]Headache, excitement, agitation, anxiety, tinnitus, muscle tremors.[4]
Cardiovascular Increased heart rate, heart palpitations.[1][2]Tachycardia, increased left ventricular output.[3]Tachycardia, extrasystoles, and other cardiac arrhythmias.[4]
Gastrointestinal Nausea, stomach pain, diarrhea, heartburn.[1][2]Increased gastric aspirate, gastrointestinal intolerance, necrotizing enterocolitis (in neonates).[3][5]Gastrointestinal irritation.[6]
Metabolic -Hypoglycemia and hyperglycemia.[3]-
Renal Diuresis.[7]Increased urine flow rate.[3]Diuresis.[4]

Table 2: Comparative Notes on Side Effect Profiles

Caffeine SaltKey Distinctions and Considerations
Caffeine Anhydrous Due to its high concentration, there may be a greater risk of overdose if not dosed carefully.[2] Side effects like jitteriness and gastrointestinal discomfort are commonly reported.[2]
Caffeine Citrate Acts faster than caffeine anhydrous, which may lead to a more intense feeling of stimulation and a higher risk of overstimulation if not dosed properly.[1] It is the standard of care for apnea of prematurity but carries a risk of necrotizing enterocolitis in this population.[5][8]
Caffeine Sodium Benzoate The benzoate component has been associated with kernicterus in neonates, and therefore its use in this population is cautioned.[5] A retrospective study comparing its use for post-dural puncture headaches with caffeine citrate found no significant difference in treatment failure rates.[9]

Experimental Protocols for Assessing Side Effects

A standardized protocol for assessing the side effect profiles of caffeine salts in a clinical trial would typically involve the following steps:

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover, or parallel-group design is optimal.

  • Participants are randomly assigned to receive a specific caffeine salt or a placebo.

  • A washout period is included in crossover designs to minimize carryover effects.

2. Participant Selection:

  • Inclusion and exclusion criteria are clearly defined.

  • Participants are typically healthy volunteers, or a specific patient population depending on the research question.

  • Exclusion criteria often include pre-existing cardiovascular conditions, anxiety disorders, and sensitivity to stimulants.[1]

3. Dosing and Administration:

  • Standardized doses of the caffeine salts are administered. For comparative purposes, doses should be equivalent in terms of caffeine base.

  • The route of administration (oral or intravenous) is consistent across all study arms.

4. Side Effect Assessment and Monitoring:

  • Subjective Measures: Standardized questionnaires and visual analog scales (VAS) are used to assess symptoms like headache, anxiety, jitteriness, and gastrointestinal discomfort at baseline and at regular intervals post-administration.[10]

  • Physiological Measures:

    • Cardiovascular: Continuous electrocardiogram (ECG) monitoring for arrhythmias, and regular measurement of heart rate and blood pressure.[10]

    • Neurological: Assessment of tremor and alertness.

    • Gastrointestinal: Monitoring for nausea, vomiting, and abdominal distension.

  • Biochemical Measures: Blood samples may be collected to monitor glucose levels and electrolyte balance.

5. Data Analysis:

  • The incidence and severity of each side effect are compared between the different caffeine salt groups and the placebo group.

  • Statistical tests (e.g., Chi-square test, Fisher's exact test for incidence; t-test, ANOVA for severity) are used to determine significant differences.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Caffeine

The primary mechanism of action for caffeine is the antagonism of adenosine (B11128) receptors in the central nervous system.[7][11] This blockade leads to increased neuronal firing and the release of neurotransmitters such as dopamine (B1211576) and norepinephrine, resulting in stimulant effects.

Caffeine Mechanism of Action Caffeine Caffeine AdenosineReceptor Adenosine Receptors (A1 and A2A) Caffeine->AdenosineReceptor Blocks NeuronalActivity Decreased Neuronal Activity AdenosineReceptor->NeuronalActivity Leads to StimulantEffects Increased Neuronal Firing (Stimulant Effects) AdenosineReceptor->StimulantEffects Increased Activity (due to blockage) Adenosine Adenosine Adenosine->AdenosineReceptor Binds to Cardiovascular Side Effect Pathway Caffeine Caffeine AdenosineReceptorSA Adenosine A1 Receptors (SA Node) Caffeine->AdenosineReceptorSA Antagonizes HeartRateDecrease Decreased Heart Rate AdenosineReceptorSA->HeartRateDecrease Promotes HeartRateIncrease Increased Heart Rate (Tachycardia) AdenosineReceptorSA->HeartRateIncrease Leads to (due to antagonism) AdenosineSA Adenosine AdenosineSA->AdenosineReceptorSA Activates Experimental Workflow Start Participant Recruitment & Screening InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A (Caffeine Salt 1) Randomization->GroupA GroupB Group B (Caffeine Salt 2) Randomization->GroupB Placebo Group C (Placebo) Randomization->Placebo Baseline Baseline Assessment (Vitals, Questionnaires) GroupA->Baseline GroupB->Baseline Placebo->Baseline Intervention Drug Administration Baseline->Intervention Monitoring Post-Dose Monitoring (Vitals, ECG, Questionnaires) Intervention->Monitoring DataAnalysis Data Collection & Analysis Monitoring->DataAnalysis Conclusion Conclusion on Side Effect Profiles DataAnalysis->Conclusion

References

A Comparative Guide to the Preclinical Therapeutic Window of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of caffeine (B1668208), the active component of caffeine benzoate (B1203000), in preclinical studies. Due to the limited availability of comprehensive head-to-head studies, this document synthesizes data from various sources to offer a comparative perspective against other central nervous system (CNS) stimulants. The data presented should be interpreted with caution, as experimental conditions can vary significantly between studies.

Introduction to Caffeine Benzoate and Therapeutic Window

This compound is a salt composed of caffeine and benzoic acid or its salt, sodium benzoate. The addition of sodium benzoate increases the solubility of caffeine in water. In preclinical and clinical contexts, the pharmacological effects are attributed to the caffeine moiety. The therapeutic window of a drug is a critical concept in pharmacology, representing the range of doses that produces therapeutic effects without causing significant toxicity. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A wider therapeutic window suggests a safer drug profile.

Comparative Analysis of CNS Stimulants

The following tables summarize quantitative data on the effective doses for stimulating locomotor activity (a measure of efficacy) and toxic or lethal doses in rodent models for caffeine and other CNS stimulants like modafinil (B37608) and amphetamine.

Disclaimer: The data below are compiled from different studies. Direct comparison should be made with caution as animal strains, routes of administration, and experimental protocols may differ, all of which can influence the outcome.

Table 1: Efficacy in Preclinical Models - Locomotor Activity

CompoundAnimal ModelEffective Dose (Route)ED50 (Route)Source
Caffeine Mouse6.25 - 25 mg/kg (i.p.)Not specified[1]
Modafinil Mouse>10 mg/kg (i.p.)Not specified[2]
Rat>40 mg/kg (i.p.)Not specified[2]
Rat300 mg/kg (oral)Not specified[3]
d-Amphetamine Mouse1.5 - 3.0 mg/kg (i.p.)Not specified[4]

Table 2: Toxicity and Lethality in Preclinical Models

CompoundAnimal ModelTD50 (Toxicity Endpoint, Route)LD50 (Route)Therapeutic Index (LD50/ED50)*
Caffeine MouseNot specified~80 mg/kg (i.p.)Calculation not possible without matched ED50
Modafinil MouseNot specified~1250 mg/kg (oral)Calculation not possible without matched ED50
RatNot specified~1250 mg/kg (oral)Calculation not possible without matched ED50
Theophylline Mouse (developing)Proconvulsant effect at 3 mg/kg (i.p.)Not specifiedNot applicable

*A reliable therapeutic index can only be calculated when ED50 and LD50/TD50 are determined under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are generalized protocols for key experiments cited in this guide.

Protocol 1: Assessment of Locomotor Activity

This protocol outlines a typical procedure for measuring the stimulant effects of a compound on spontaneous movement in rodents.

  • Animals: Male CD-1 or C57BL/6J mice, or male Sprague-Dawley rats are commonly used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water. They are typically acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with automated photobeam detectors or video tracking software to monitor and record horizontal and vertical movements (rearing).

  • Drug Administration: The test compound (e.g., caffeine, modafinil) or vehicle (e.g., saline, 0.5% methylcellulose) is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses. The volume is typically 10 mL/kg for mice and 4 mL/kg for rats.[5]

  • Procedure:

    • Immediately after administration, each animal is placed individually into the center of the open-field arena.

    • Locomotor activity is recorded continuously for a set period, often 60 to 120 minutes, and typically analyzed in 5- or 10-minute time bins.

    • Key parameters measured include total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).

  • Data Analysis: The dose-response relationship is analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group. The ED50, the dose that produces 50% of the maximal response, can be calculated using non-linear regression analysis.

Protocol 2: Determination of Acute Toxicity (LD50)

This protocol describes a method to determine the median lethal dose of a substance.

  • Animals: Adult mice (e.g., CD2F1/Crl BR) or rats of a single sex are used.[6]

  • Drug Administration: The compound is administered, typically via i.p. injection or oral gavage, across a wide range of doses to different groups of animals. The doses are chosen to produce a range of effects from no mortality to 100% mortality.

  • Procedure:

    • Animals are housed individually or in small groups after drug administration.

    • They are observed continuously for the first few hours for signs of acute toxicity (e.g., convulsions, respiratory distress) and then periodically over a set timeframe (e.g., 24 or 48 hours).

    • The number of mortalities in each dose group is recorded.

  • Data Analysis: The LD50 value and its 95% confidence intervals are calculated from the dose-mortality data using statistical methods such as Probit analysis.[5]

Visualizations: Pathways and Workflows

Signaling Pathway of Caffeine

Caffeine primarily exerts its stimulant effects by acting as a competitive antagonist at adenosine (B11128) A1 and A2A receptors in the central nervous system. By blocking these receptors, caffeine prevents the binding of adenosine, a neuromodulator that promotes drowsiness, leading to increased neuronal firing and enhanced release of excitatory neurotransmitters.

G Caffeine's primary mechanism of action as an adenosine receptor antagonist. cluster_neuron Presynaptic Neuron cluster_effect Postsynaptic Effect Adenosine Adenosine Receptor Adenosine Receptor (A1 / A2A) Adenosine->Receptor Binds & Activates Caffeine Caffeine Caffeine->Receptor Binds & Blocks AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Drowsiness Drowsiness & Reduced Neuronal Firing cAMP->Drowsiness

Caption: Caffeine acts as an antagonist at adenosine receptors.

Experimental Workflow for Therapeutic Window Assessment

The determination of a drug's therapeutic window is a structured process involving parallel efficacy and toxicity studies.

G A generalized workflow for preclinical determination of the therapeutic index. cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment E1 Dose-Response Study (e.g., Locomotor Activity) E2 Administer Vehicle & Multiple Drug Doses E1->E2 E3 Measure Behavioral or Physiological Effect E2->E3 E4 Calculate ED50 E3->E4 TI Calculate Therapeutic Index (TI = LD50 / ED50) E4->TI T1 Acute Toxicity Study T2 Administer Escalating High Doses T1->T2 T3 Observe for Adverse Effects & Mortality T2->T3 T4 Calculate TD50 or LD50 T3->T4 T4->TI

Caption: Workflow for determining the therapeutic index.

References

A Comparative Guide to the Cross-Species Pharmacokinetics of Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of caffeine (B1668208) benzoate (B1203000) across various species. Understanding these differences is crucial for preclinical to clinical translation of drug efficacy and safety. The data presented is compiled from a review of publicly available scientific literature.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of caffeine, the active moiety of caffeine benzoate, in different species. It is important to note that while the salt form can influence the rate of absorption, the disposition of caffeine itself is the primary determinant of its systemic exposure and effects.

ParameterHumanRatRabbitLactating CowHorse
Elimination Half-life (t½) 2.5 - 7.1 hours[1][2]3.8 hours (non-pregnant)[3]3.8 hours[4]3.8 hours[5][6]15.5 - 18.6 hours[7]
Total Clearance (CL) 1.10 ± 0.45 ml/min/kg[2]-0.20 L/kg/hr[4]0.118 L/kg/h[5][6]-
Volume of Distribution (Vd) 0.7 L/kg[1]-0.82 L/kg[4]--
Primary Metabolites Paraxanthine (B195701) (84%), Theobromine (12%), Theophylline (4%)[8][9]1,3,7-trimethylurate[10]1-methylxanthine (22%), 1-methyluric acid (19%), 7-methylxanthine (B127787) (16%), 1,7-dimethylxanthine (14%)[4]-Dimethylxanthines[7]
Primary Metabolizing Enzyme CYP1A2[9][11]CYP1A2 (less dominant than in humans)[10]-Hepatic P-450 cytochrome oxidase system[5][6]-

Note: Data for caffeine is used as a surrogate for this compound's active component. The values presented are means or ranges from various studies and may vary based on experimental conditions.

Experimental Protocols

The following outlines a generalized experimental protocol for determining the pharmacokinetics of this compound in an animal model, based on common methodologies cited in the literature.

1. Animal Model and Dosing:

  • Species: Select appropriate animal models (e.g., rats, rabbits, mice).[3][12][13]

  • Housing: House animals in standard conditions with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for a minimum of one week before the experiment.

  • Dosing Vehicle: Prepare a solution of caffeine sodium benzoate in a suitable vehicle (e.g., sterile water or saline).[12]

  • Administration: Administer the this compound solution via the desired route (e.g., intravenous, intramuscular, or oral gavage).[7] Doses should be calculated based on the body weight of each animal.

2. Sample Collection:

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The sampling site will depend on the species (e.g., tail vein in rats, marginal ear vein in rabbits).

  • Sample Processing: Process blood samples to obtain plasma or serum by centrifugation. Store the samples at -20°C or lower until analysis.

3. Bioanalytical Method:

  • Instrumentation: Utilize High-Performance Liquid Chromatography (HPLC) for the quantification of caffeine and its metabolites in plasma/serum samples.[7][14]

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength of approximately 273 nm.

  • Quantification: Generate a standard curve using known concentrations of caffeine to quantify the concentrations in the experimental samples.

4. Pharmacokinetic Analysis:

  • Software: Use pharmacokinetic software to analyze the plasma concentration-time data.

  • Modeling: Fit the data to an appropriate pharmacokinetic model (e.g., one-compartment or two-compartment model) to determine parameters such as elimination half-life, clearance, and volume of distribution.[5][6][7]

Mandatory Visualization

Caffeine's Mechanism of Action

Caffeine primarily exerts its effects through the antagonism of adenosine (B11128) receptors. This diagram illustrates the signaling pathway involved.

caffeine_pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Binds & Activates Caffeine Caffeine Caffeine->AdenosineReceptor Binds & Blocks AC_inactive Inactive Adenylyl Cyclase AdenosineReceptor->AC_inactive Inhibits BlockedResponse Increased Neuronal Activity AdenosineReceptor->BlockedResponse Blockade leads to AC_active Active Adenylyl Cyclase cAMP cAMP AC_active->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Activity PKA->CellularResponse Leads to

Caption: Caffeine acts as an antagonist at adenosine receptors, preventing adenosine-mediated inhibition of adenylyl cyclase and leading to increased neuronal activity.

Experimental Workflow for Pharmacokinetic Study

This diagram outlines the key steps in a typical cross-species pharmacokinetic study of this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase AnimalSelection Species Selection (e.g., Rat, Rabbit) Dosing This compound Administration AnimalSelection->Dosing Sampling Blood Sample Collection Dosing->Sampling SamplePrep Plasma/Serum Extraction Sampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling Comparison Cross-Species Data Comparison PK_Modeling->Comparison

Caption: A generalized workflow for a cross-species pharmacokinetic study, from animal selection to data comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of Caffeine Benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Caffeine (B1668208) benzoate (B1203000), a compound utilized in various pharmaceutical applications, requires meticulous handling not only during its use but also through to its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of caffeine benzoate, aligning with established safety protocols and regulatory standards.

Key Safety and Disposal Information

The following table summarizes critical data regarding the handling and disposal of this compound, compiled from safety data sheets (SDS). Adherence to these guidelines is crucial for minimizing risks and ensuring compliance.

ParameterGuidelineSource
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2]
Environmental Precautions Do not let the product enter drains. Avoid release to the environment.[3]
Spill Containment Cover drains. Collect, bind, and pump off spills. For solid spills, use appropriate tools to put the material into a convenient waste disposal container.[3][4]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye protection. In case of dust generation, respiratory protection is required.[3][5]
Hazard Classification Harmful if swallowed (Acute toxicity, Oral, Category 4). Causes serious eye irritation.[1][3]
Regulatory Framework Disposal must be in accordance with local, regional, national, and international regulations. It is the waste generator's responsibility to properly characterize all waste materials.[2][3][6]

Experimental Protocol: Waste Generation and Disposal from a this compound Assay

This protocol outlines a common laboratory procedure that utilizes this compound and the subsequent steps for managing the generated waste.

Objective: To prepare a standard solution of this compound for analytical testing and properly dispose of the resulting waste.

Materials:

  • This compound powder

  • Distilled water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Beakers

  • Personal Protective Equipment (lab coat, safety glasses, gloves)

  • Labeled hazardous waste container

Procedure:

  • Preparation of Standard Solution:

    • Don appropriate PPE (lab coat, safety glasses, and nitrile gloves).

    • Tare a clean, dry piece of weighing paper on the analytical balance.

    • Carefully weigh the desired amount of this compound powder using a clean spatula.

    • Record the exact weight.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of distilled water to the flask and swirl gently to dissolve the powder.

    • Once dissolved, add distilled water to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Post-Experiment Waste Segregation and Collection:

    • Unused Solid Reagent: Any remaining this compound powder should be kept in its original, tightly sealed container. If the original container is compromised, transfer the powder to a new, clearly labeled container.

    • Aqueous Waste: All solutions containing this compound, including rinsates from cleaning glassware, must be collected as hazardous aqueous waste. Do not pour this waste down the drain[3].

    • Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, gloves, and paper towels used for cleaning minor spills, should be collected in a designated solid hazardous waste container.

  • Waste Disposal Workflow:

    • Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date.

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • The EHS department will then transport the waste to an approved waste disposal facility for final treatment, typically incineration[7].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Improper Disposal start This compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify_waste segregate Segregate Waste Streams identify_waste->segregate improper DO NOT Dispose in Regular Trash or Sewer identify_waste->improper Incorrect Path collect_solid Collect in Labeled Solid Hazardous Waste Container segregate->collect_solid Solid/Contaminated PPE collect_liquid Collect in Labeled Aqueous Hazardous Waste Container segregate->collect_liquid Aqueous Solution storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage request_pickup Request EHS Waste Pickup storage->request_pickup final_disposal Transport to Approved Waste Disposal Facility request_pickup->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedural guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and maintaining environmental integrity. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of caffeine (B1668208) benzoate (B1203000), offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Personal Protective Equipment (PPE)

When handling caffeine benzoate, a thorough risk assessment should always be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Required Equipment Purpose
Eye Protection Chemical safety gogglesProtects against splashes and dust.
Hand Protection Chemically resistant glovesPrevents skin contact.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or when dusts are generated.[1]

Quantitative Toxicity Data

Understanding the toxicity of this compound is crucial for safe handling. The following table summarizes the available acute toxicity data. It is important to note that no occupational exposure limits have been established for this compound.[1]

Substance Test Species Value
This compoundOral LD50Rat860 mg/kg[1]
CaffeineOral LD50Rat192 - 367.7 mg/kg[2][3]
Sodium BenzoateOral LD50Rat4070 mg/kg[2][4]

LD50: The lethal dose for 50% of the test subjects.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Use in a well-ventilated area.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases and strong oxidizers.[4]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

Spill and Disposal Management

A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Cleanup Workflow

The following diagram outlines the logical steps to take in the event of a this compound spill.

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste materials should be disposed of in accordance with local, regional, and national regulations.[4]

  • Spilled Material: Collect spilled material and absorbent in a sealed, labeled container for hazardous waste disposal.[4]

  • Unused Product: Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

Do not allow the material to enter drains or waterways.[1] By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.